endobon
Description
Properties
CAS No. |
158623-13-3 |
|---|---|
Molecular Formula |
C8H10NO3S- |
Synonyms |
endobon |
Origin of Product |
United States |
Foundational & Exploratory
Endobon® Xenograft Granules: A Technical Compositional Analysis
Endobon® xenograft granules are a sterile, biocompatible bone grafting material derived from bovine sources. This technical guide provides an in-depth analysis of the composition, manufacturing, and material properties of this compound®, tailored for researchers, scientists, and drug development professionals.
Core Composition and Physicochemical Properties
This compound® is a natural hydroxyapatite ceramic derived from cancellous bovine bone.[1][2][3] Its composition and structure are meticulously engineered through a specialized manufacturing process to ensure safety and efficacy as an osseoconductive scaffold for bone regeneration.
Elemental and Chemical Composition
The primary constituent of this compound® is hydroxyapatite, a calcium phosphate ceramic with the chemical formula Ca5(PO4)3(OH).[4] A semi-quantitative analysis by Energy-Dispersive Spectrometry (EDS) has detailed its elemental makeup, which is presented in the table below.[4] Further analysis using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy has identified the material as being predominantly hydroxyapatite, with the presence of a minor phase of approximately 1-2% calcium oxide (CaO).[5] The FTIR analysis also indicates that the apatite structure is carbonate-substituted, which more closely mimics the composition of natural bone.[5]
Table 1: Elemental Composition of this compound® Xenograft Granules
| Element | Weight Percentage (Wt%) | Atomic Percentage (At%) |
|---|---|---|
| Calcium (Ca) | 68.2 | 61.3 |
| Phosphorus (P) | 28.2 | 30.6 |
| Sodium (Na) | 1.6 | 2.5 |
| Silicon (Si) | 0.6 | 0.7 |
| Magnesium (Mg) | 0.3 | 0.4 |
| Chlorine (Cl) | 0.0 | 0.0 |
Data sourced from a 2011 FDA 510(k) premarket notification.[4]
Physical and Morphological Properties
This compound® is supplied as granules with defined particle sizes to suit various clinical applications.[6][7] The granules possess a porous structure characterized by interconnecting micro- and macropores, a feature that is crucial for its osseoconductive properties, facilitating vascular ingrowth and bony integration.[1][6][7]
Table 2: Physical Properties of this compound® Xenograft Granules
| Property | Specification |
|---|---|
| Particle Size | Small Granules: 500–1000 µm[6][7] |
| Large Granules: 1000–2000 µm[6][7] | |
| Morphology | Granular with interconnecting micro and macro pores[1][6][7] |
| Crystallinity | High, with over 95% hydroxyapatite content after processing[8] |
| Resorbability | Considered essentially non-resorbable for long-term volume stability[1][7][9] |
Manufacturing and Sterilization Process
The manufacturing process for this compound® is designed to ensure a high degree of safety and consistency. It involves a multi-step, high-temperature treatment of cancellous bovine bone to completely remove all organic components.[1][3][9][10]
The process begins with the sourcing of bovine cancellous bone, which then undergoes a rigorous deproteinization procedure.[1][3][9][10] This is achieved through a two-step high-temperature process, which includes pyrolysis at temperatures exceeding 900°C, followed by sintering at temperatures above 1200°C.[4][11] This thermal treatment effectively eliminates organic matter, including proteins, fats, and cellular components, thereby removing potential antigens and ensuring protection from bacteria, viruses, and prions.[1][4][9][11] The high sintering temperature also contributes to the high crystallinity of the final hydroxyapatite product, which is linked to its low resorption rate and long-term stability in the defect site.[4]
Biological Mechanism of Action: Osseointegration
This compound® functions as an osseoconductive scaffold, meaning it provides a framework that supports the growth of new bone.[1] It does not actively induce bone formation but rather facilitates the natural bone healing process. The mechanism of osseointegration on the hydroxyapatite surface of this compound® involves a cascade of cellular and molecular events.
Upon implantation, the granule surfaces are immediately coated with blood proteins, which mediate the attachment of mesenchymal stem cells and osteoprogenitor cells.[12] These cells then proliferate and differentiate into osteoblasts, the cells responsible for synthesizing new bone matrix.[12] The porous structure of this compound® allows for the ingrowth of blood vessels, which is essential for supplying nutrients and oxygen to the newly forming tissue.[1][6][7] Over time, new bone is deposited directly onto the surface of the granules, leading to the integration of the graft material into the surrounding bone.[1] Histological studies have shown that this compound® granules become surrounded by woven and lamellar bone, indicating successful integration.[6]
Methodologies for Material Characterization
The physicochemical properties of this compound® and similar xenograft materials are evaluated using a suite of standard analytical techniques. These methods provide critical information on the material's morphology, composition, and crystalline structure.
Experimental Protocols
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface topography, particle shape, and porous structure of the granules.
-
Methodology: Granules are mounted on an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of gold or palladium to ensure conductivity. The samples are then imaged in a high-vacuum SEM chamber using an electron beam to scan the surface. Secondary electrons emitted from the surface are detected to generate a high-resolution image of the topography.
-
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX):
-
Objective: To determine the elemental composition of the material.
-
Methodology: This analysis is typically performed in conjunction with SEM. The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.
-
-
X-ray Diffraction (XRD):
-
Objective: To identify the crystalline phases present in the material and to assess its crystallinity.
-
Methodology: A powdered sample of the granules is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles. The diffraction pattern (a plot of diffracted intensity versus the diffraction angle, 2θ) is then compared to standard diffraction patterns in databases (e.g., JCPDS-ICDD) to identify the crystalline phases (e.g., hydroxyapatite, CaO). The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify the chemical functional groups present in the material.
-
Methodology: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation over a range of wavelengths. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of chemical bonds, allowing for the identification of functional groups such as phosphate (PO43-), hydroxyl (OH-), and carbonate (CO32-).
-
References
- 1. impladend.com [impladend.com]
- 2. Effect of Sintering on In Vivo Biological Performance of Chemically Deproteinized Bovine Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomet3i.cz [biomet3i.cz]
- 7. zimvie.com.au [zimvie.com.au]
- 8. researchgate.net [researchgate.net]
- 9. This compound® Xenograft Granules [zimvie.com]
- 10. Characteristics of Sintered Bovine Hydroxyapatite | Scientific.Net [scientific.net]
- 11. zimvie.com [zimvie.com]
- 12. Osseointegration evaluation of an experimental bone graft material based on hydroxyapatite, reinforced with titanium-based particles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Osteoconductive Mechanism of Endobon®
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endobon® is a xenogeneic bone graft substitute composed of hydroxyapatite granules derived from cancellous bovine bone.[1][2] It is engineered to serve as a non-resorbable, osteoconductive scaffold, providing a structured environment for the regeneration of bone in dental and orthopedic applications.[3][4] The manufacturing of this compound involves a high-temperature sintering process, which completely removes organic components to ensure a high safety profile and increases the material's crystallinity.[1][5] This process yields a biocompatible material characterized by a system of interconnecting micro- and macropores. This whitepaper provides a detailed examination of the mechanism of action of this compound, focusing on its role in osteoconduction, the underlying molecular signaling pathways, and a review of quantitative data from key experimental studies.
Core Mechanism of Action: Osteoconduction
The primary mechanism of action for this compound is osteoconduction.[2][6] Unlike osteoinductive materials that actively induce the differentiation of progenitor cells into osteoblasts, osteoconductive materials provide a passive, three-dimensional scaffold that facilitates and guides the growth of new bone from surrounding, viable host bone tissue.[7]
The osteoconductive process of this compound can be delineated into three critical phases:
-
Scaffolding and Space Maintenance : Due to its high crystallinity and composition of hydroxyapatite, this compound is essentially a non-resorbable material.[1][8][9] This characteristic is crucial for maintaining the volume of a bone defect during the healing phase, preventing the infiltration of competing soft tissues and ensuring that adequate space is preserved for bone regeneration.[1][10]
-
Cellular Infiltration and Vascularization : The porous architecture of this compound, featuring both micropores and macropores, is fundamental to its function.[1][10] This interconnected network serves as a conduit for the infiltration of blood vessels (angiogenesis) and osteogenic cells, including mesenchymal stem cells (MSCs) and osteoprogenitor cells, from the host bone bed.[1][9][10]
-
Bone Matrix Deposition (Apposition) : Once osteogenic cells populate the scaffold, they adhere to the hydroxyapatite surface and begin to proliferate and differentiate into mature osteoblasts. These cells then deposit new bone matrix directly onto the this compound granules.[2][5] Over time, this process results in the thorough integration of the granules within a newly formed, functional bone matrix, with histological evidence showing woven and lamellar bone in close contact with the material.[1][9]
Molecular Signaling in Osteogenesis on Hydroxyapatite Scaffolds
While this compound itself is not osteoinductive, its hydroxyapatite surface provides a favorable substrate for cell attachment and can influence the local cellular environment to support osteogenic differentiation. The process is governed by a complex network of signaling pathways that are naturally active during bone healing.[11] Mesenchymal stem cells that migrate to the this compound scaffold are induced to differentiate into osteoblasts through cascades initiated by growth factors present at the defect site.
Key signaling pathways involved include:
-
Bone Morphogenetic Protein (BMP) / Transforming Growth Factor-beta (TGF-β) Signaling : BMPs are potent growth factors that bind to receptors on the surface of MSCs, triggering the phosphorylation of intracellular Smad proteins.[11][12] These activated Smad complexes translocate to the nucleus, where they act as transcription factors to upregulate key osteogenic genes, most notably RUNX2.[13]
-
Wnt/β-catenin Signaling : The canonical Wnt pathway is critical for bone formation.[12] Binding of Wnt ligands to their receptors on MSCs leads to the stabilization and nuclear accumulation of β-catenin.[11] In the nucleus, β-catenin partners with transcription factors to promote the expression of genes essential for osteoblast differentiation and maturation.[11]
-
MAP Kinase (MAPK) Pathways (ERK, p38) : Studies on hydroxyapatite have shown its ability to activate MAPK signaling cascades, such as ERK and p38.[11] These pathways can crosstalk with BMP and Wnt signaling and are known to play a role in upregulating the expression of the master osteogenic transcription factor, RUNX2, and subsequent osteoblast marker genes like alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[11]
Below is a diagram illustrating the convergence of these signaling pathways during osteoblast differentiation on a scaffold surface.
References
- 1. zimvie.com [zimvie.com]
- 2. dentalcompare.com [dentalcompare.com]
- 3. Experimental model of bone response to xenografts of bovine origin (this compound): a radiological and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zimvie.eu [zimvie.eu]
- 5. souq.dental [souq.dental]
- 6. researchgate.net [researchgate.net]
- 7. zimvie.com.au [zimvie.com.au]
- 8. [Long-term outcomes after using porous hydroxyapatite ceramics (this compound) for surgical management of fractures of the head of the tibia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zimvie.com.au [zimvie.com.au]
- 10. biomet3i.cz [biomet3i.cz]
- 11. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Endobon®: An In-Depth Technical Guide to Biocompatibility and Tissue Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endobon®, a xenograft bone substitute derived from bovine hydroxyapatite, serves as an osteoconductive scaffold for bone regeneration. This technical guide provides a comprehensive analysis of its biocompatibility and the subsequent tissue response, drawing from preclinical and clinical data. This compound® is characterized by its deproteinized hydroxyapatite structure, processed at high temperatures to ensure safety from biological contaminants.[1] It is designed to be essentially non-resorbable, providing long-term volume preservation for bone defects.[2][3] This guide synthesizes available quantitative data, details experimental methodologies, and visualizes the biological processes associated with this compound® to support further research and development in the field of bone regeneration.
Material Properties
This compound® is a natural hydroxyapatite ceramic derived from cancellous bovine bone.[4] The manufacturing process involves a two-step, high-temperature treatment that completely removes organic components, including proteins, to eliminate the risk of bacterial, viral, and prion transmission.[1][2][3] This process results in a scaffold material with interconnecting micro and macro pores, which is crucial for its osteoconductive properties, facilitating vascular ingrowth and bony integration.[2][3] The crystallite size of this compound® is comparable to that of natural bone, and it has a hydroxyapatite (HA) content of over 95% after processing.[5]
Table 1: Material Specifications of this compound® Xenograft Granules
| Property | Specification | Source |
| Material | Bovine-derived Hydroxyapatite | [1][2] |
| Processing | Two-step, high-temperature deproteinization | [1][2][3] |
| Porosity | Interconnecting micro and macro pores | [2][3] |
| Resorbability | Essentially non-resorbable/Slowly resorbing | [2][3] |
| Particle Sizes | 500-1000 µm (small), 1000-2000 µm (large) | [2][4] |
| Indications | Alveolar ridge augmentation, socket filling, sinus elevation | [1][2] |
Biocompatibility and In Vitro Studies
In vitro studies using osteoblasts and mesenchymal stem cells have shown that BHA supports cell adhesion, proliferation, and differentiation.[4][6] Cytotoxicity is often assessed using the MTT assay, which measures the metabolic activity of cells. Studies on various BHA scaffolds have shown that they are non-cytotoxic and do not inhibit cell proliferation.[4] For instance, one study found that extracts from bovine HA granules did not negatively affect the viability and proliferation of bone marrow mesenchymal stem cells, with an inhibition value of less than 50%.[4]
Table 2: Summary of In Vitro Biocompatibility Data for Bovine Hydroxyapatite
| Assay | Cell Type | Results | Conclusion | Source |
| MTT Assay | Rat Bone Marrow Mesenchymal Stem Cells | Inhibition value < 50% | Non-cytotoxic, good biocompatibility | [4] |
| Direct Contact Test | Rat Bone Marrow Mesenchymal Stem Cells | No significant changes in cell morphology or adhesion | Non-toxic, good biocompatibility | [4] |
In Vivo Tissue Response and Osteoconduction
Preclinical and clinical studies have consistently demonstrated the osteoconductive nature of this compound®, meaning it acts as a scaffold for new bone formation.[6][7] The material does not actively induce bone formation (osteoinduction) but provides a framework for bone-forming cells to migrate, proliferate, and deposit new bone matrix.
A key preclinical study in a rabbit model provides quantitative insights into the tissue response to this compound®.
Table 3: Histomorphometric Analysis of Bone Response to this compound® in a Rabbit Tibial Defect Model (4 Months Post-Implantation)
| Parameter | Mean Value ± Standard Deviation | Source |
| New Bone Formation | 22.8% ± 1.5% | [7] |
| Residual Graft Material | 39.4% ± 2.3% | [7] |
| Non-Mineralized Connective Tissue | 37.7% ± 2.5% | [7] |
Histological analysis from this study showed newly formed bone in direct contact with the this compound® granules, with the presence of osteoblasts and osteoid seams, indicating active bone formation.[8] Importantly, no signs of fibrosis or significant inflammatory cell infiltration were observed, further confirming its biocompatibility.[3][6]
Clinical studies in humans have also supported the efficacy of this compound® in various dental applications, such as sinus floor augmentation and socket preservation. One study comparing this compound® to another bovine xenograft, Bio-Oss®, in sinus augmentation procedures found no significant difference in the mean percentage of new bone formation after a 2-year follow-up, with this compound® samples showing 33.4% new bone.
Molecular Mechanisms of Tissue Response
The osteoconductive properties of bovine hydroxyapatite, the basis of this compound®, are mediated by complex cellular and molecular signaling pathways that promote osteoblast differentiation and bone matrix deposition.
Upon implantation, the surface of the hydroxyapatite scaffold adsorbs proteins from the blood and tissue fluid, which influences the attachment of mesenchymal stem cells (MSCs). The surface characteristics of BHA are crucial for promoting the adhesion of these osteogenic precursor cells.[6] The interaction between the cells and the material surface, mediated by integrins, triggers intracellular signaling cascades that lead to the expression of osteogenic genes.
Two of the key signaling pathways involved are the Bone Morphogenetic Protein (BMP)/Smad pathway and the Wnt/β-catenin pathway.[7]
-
BMP/Smad Pathway: BMPs, a group of growth factors, bind to their receptors on the cell surface, leading to the phosphorylation of Smad proteins (Smad1, Smad5, Smad8). These activated Smads then form a complex with Smad4, which translocates to the nucleus and activates the transcription of osteogenic genes, most notably Runt-related transcription factor 2 (RUNX2).[7] RUNX2 is a master transcription factor for osteoblast differentiation.
-
Wnt/β-catenin Pathway: The interaction of MSCs with the hydroxyapatite surface can also activate the Wnt signaling pathway. This leads to the stabilization and nuclear accumulation of β-catenin, which then co-activates the transcription of osteogenic genes.[9]
The expression of key osteogenic markers such as Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Bone Sialoprotein (BSP) is upregulated during this process, leading to the deposition and mineralization of the bone matrix.[5][7]
Experimental Protocols
In Vivo Rabbit Tibial Defect Model
This protocol is based on the study by Ramírez-Fernández et al. (2011).[7]
-
Animal Model: Twenty New Zealand white rabbits, weighing between 3.9 and 4.5 kg, were used.[7]
-
Surgical Procedure:
-
A critical-sized defect (8 mm diameter) was created in the proximal metaphyseal area of the right tibia of each rabbit.
-
The defects were filled with this compound® granules (500-1000 µm). The contralateral tibia served as a control.[7]
-
-
Post-Operative Care and Sacrifice: Animals were housed under standard conditions with access to food and water ad libitum. The animals were sacrificed in groups of five at 1, 2, 3, and 4 months post-implantation.[7]
-
Radiological Analysis: Anteroposterior and lateral radiographs were taken to assess bone healing.[7]
-
Histological and Histomorphometric Analysis:
-
The tibiae were harvested and fixed in 10% buffered formalin.
-
Samples were dehydrated in a graded series of ethanol and embedded in paraffin.
-
5 µm sections were cut and stained with Hematoxylin-Eosin (H&E) and Masson's trichrome.[7]
-
Histomorphometric analysis was performed to quantify the percentage of new bone formation, residual graft material, and non-mineralized connective tissue.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol for Bovine Hydroxyapatite
This is a generalized protocol based on standard cytotoxicity testing methodologies.[4]
-
Cell Culture: Rat bone marrow mesenchymal stem cells (MSCs) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics.
-
Material Extraction: this compound® granules are incubated in the cell culture medium for a defined period (e.g., 24 hours) to create an extract. This is done according to ISO 10993-12 standards.[3]
-
Cell Seeding: MSCs are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Exposure to Extract: The culture medium is replaced with the material extract at various concentrations. A negative control (fresh medium) and a positive control (a known cytotoxic substance) are included.
-
MTT Assay:
-
After a specified incubation period (e.g., 24, 48, and 72 hours), an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control.
Visualizations
Caption: Experimental workflow for the in vivo rabbit tibial defect model.
Caption: Simplified signaling pathway of osteoconduction on a hydroxyapatite scaffold.
Conclusion
This compound® demonstrates a high degree of biocompatibility and osteoconductivity, making it a reliable bone graft substitute for various clinical applications. Its non-resorbable nature ensures long-term volume maintenance, while its porous structure provides an effective scaffold for new bone ingrowth. The tissue response is characterized by the direct apposition of new bone onto the graft material without a significant inflammatory reaction. The underlying molecular mechanisms involve the activation of key osteogenic signaling pathways, leading to the differentiation of progenitor cells into bone-forming osteoblasts. This technical guide provides a foundational understanding of the biological performance of this compound®, which can inform future research and clinical use.
References
- 1. Signaling pathways of dental implants’ osseointegration: a narrative review on two of the most relevant; NF-κB and Wnt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular dynamics during early oral osseointegration: A comprehensive characterization in the Lewis rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Osteogenesis Mechanisms of Dental Alveolar Bone Socket Post Induction with Hydroxyapatite Bovine Tooth Graft: An Animal Experimental in Rattus norvegicus Strain Wistar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learning-gate.com [learning-gate.com]
- 7. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating hydroxyapatite and bovine bone mineral into cellulose–collagen matrices for enhanced osteogenesis - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00456F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Porosity and Interconnectivity of Endobon® Bone Substitute
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the porosity and interconnectivity of the Endobon® xenograft bone substitute. This compound is a bovine-derived hydroxyapatite that has been fully deproteinized through a high-temperature process.[1][2][3][4][5] This process ensures safety from biological contaminants while preserving a porous structure conducive to bone regeneration.[1][2][3][4][5] The material is characterized as essentially non-resorbable and osteoconductive, serving as a stable scaffold for bone volume preservation.[1][6][7][8][9] Its primary function is to provide a framework that facilitates vascular ingrowth and the formation of new bone.[5][6][10]
Quantitative Data on Physical and In-Vivo Properties
The physical properties of this compound®, particularly its particulate nature and porous structure, are designed to support bone regeneration. The following tables summarize the available quantitative data from manufacturer literature and scientific studies.
Table 1: Physical Specifications of this compound® Granules
| Parameter | Specification | Application | Source(s) |
| Granule Size (Small) | 500–1000 µm | Preferred for smaller defects, such as extraction sockets. | [2][4][5][11] |
| Granule Size (Large) | 1000–2000 µm | Preferred for larger defects, such as sinus elevations. | [2][4][5][11] |
| Porosity | Interconnecting micro and macro pores | Facilitates graft stability and vascular ingrowth. | [5][6] |
Table 2: Histomorphometric Analysis of this compound® In-Vivo Performance
Histomorphometry provides quantitative evaluation of bone formation and material integration within a defect. The data below is compiled from preclinical and clinical studies.
| Study Type | Healing Period | New Bone Formation (%) | Residual Graft (%) | Connective Tissue/Marrow (%) | Source(s) |
| Rabbit Tibia Model | 4 Months | 22.8 ± 1.5% | 39.4 ± 2.3% | 37.7 ± 2.5% | [7] |
| Human Sinus Lift | 6 Months | 27.5 ± 8.9% | Not Reported | Not Reported | [6] |
| Human Extraction Socket | 4 Months | 33.4% | Not Reported | Not Reported | [6] |
| Human Extraction Socket (Control: Bio-Oss®) | 4 Months | 32.4% | Not Reported | Not Reported | [6] |
Methodologies for Characterization and Evaluation
The properties of this compound® are assessed using a variety of standard and advanced analytical techniques. While specific internal testing protocols from the manufacturer are proprietary, this section details the common experimental methods used for bone substitute evaluation found in the cited literature.
Scanning Electron Microscopy (SEM)
SEM is utilized to visualize the surface topography and porous structure of the this compound® granules.
-
Objective: To qualitatively assess the presence of micro- and macro-pores on the granule surface and to understand the material's surface morphology after the high-temperature sintering process.
-
Methodology:
-
Sample Preparation: this compound® granules are mounted on an aluminum stub using a conductive adhesive. A thin conductive coating (e.g., gold or platinum) is often applied via sputtering to prevent electrical charging of the sample surface by the electron beam.
-
Imaging: The sample is placed in the SEM chamber under high vacuum. A focused beam of electrons is scanned across the surface. The interactions between the electrons and the sample produce secondary electrons, which are detected to form an image of the surface.
-
Analysis: Images are captured at various magnifications (e.g., 20x, 100x as seen in product literature) to reveal the overall granule shape and the detailed porous architecture.[2][4][5][11] While primarily qualitative, image analysis software can be used to estimate pore sizes from the 2D images.[12][13][14]
-
Micro-Computed Tomography (µCT)
µCT is a non-destructive 3D imaging technique used to quantify the porosity, pore size distribution, and interconnectivity of porous biomaterials.
-
Objective: To obtain quantitative data on the internal porous architecture of the scaffold, including total porosity (%), open vs. closed porosity, and the size and distribution of the interconnecting channels.[8][15][16]
-
General Methodology:
-
Scanning: A sample (either dry granules or a biopsy containing the graft) is placed on a rotating stage between an X-ray source and a detector. Hundreds or thousands of 2D X-ray projections are taken as the sample rotates.
-
Reconstruction: A computer algorithm reconstructs the 2D projections into a 3D volumetric dataset based on the X-ray attenuation differences between the material and the void space.
-
Analysis: Specialized software is used to segment the material from the void space based on grayscale thresholds. From this segmented 3D model, key parameters are calculated:
-
Total Porosity: The percentage of the total volume that is void space.
-
Pore Size Distribution: A histogram showing the frequency of different pore sizes.
-
Interconnectivity: Analysis of the pathways between pores, often determined by modeling the largest sphere that can pass through the connections.
-
-
Histology and Histomorphometry
This is the gold standard for evaluating the in vivo performance of a bone graft substitute, providing both qualitative and quantitative insights into the biological response.
-
Objective: To visualize and quantify the extent of new bone formation, the integration of the graft material with host tissue, the presence of vascularization, and any inflammatory response.
-
Methodology (based on cited animal and human studies):
-
Sample Collection: Following a predetermined healing period (e.g., 4 or 6 months), a bone core biopsy is harvested from the grafted site using a trephine bur.[6][17][18]
-
Fixation and Processing: The biopsy is immediately fixed in a solution like 10% buffered formalin to preserve tissue structure.[17] It is then dehydrated through a series of alcohol grades.
-
Embedding and Sectioning: For decalcified histology, the fixed specimen is treated with a decalcifying agent (e.g., formic acid) to remove the mineral component, allowing it to be embedded in paraffin wax.[17] The paraffin block is then cut into very thin sections (e.g., 5 µm) using a microtome.[7]
-
Staining: The sections are mounted on microscope slides and stained. Common staining protocols include:
-
Hematoxylin and Eosin (H&E): A standard stain where hematoxylin colors cell nuclei blue/purple and eosin colors cytoplasm and extracellular matrix pink. It is used to assess general tissue morphology and cellularity.[7]
-
Masson's Trichrome: Stains collagen blue/green, nuclei black, and cytoplasm/muscle/keratin red. It is excellent for distinguishing between new, immature bone (collagen-rich) and mature bone, as well as surrounding connective tissue.[7][17]
-
-
Microscopic Analysis and Histomorphometry: A pathologist or trained scientist examines the slides under a light microscope. For quantitative analysis (histomorphometry), images of the sections are captured and analyzed with specialized software. A grid or point-counting method is used to determine the area percentage of different components within a defined region of interest, such as new bone, residual graft material, and soft tissue/marrow space.[6][7]
-
Visualizations: Pathways and Processes
The following diagrams illustrate the key biological pathways and experimental workflows associated with this compound®'s function and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cortical bone porosity measured with micro computed tomography (μCT) correlates significantly with collagen protons fraction from ultrashort echo time magnetization transfer (UTE-MT) MRI modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zimvie.com.au [zimvie.com.au]
- 5. biomet3i.cz [biomet3i.cz]
- 6. zimvie.com [zimvie.com]
- 7. mdpi.com [mdpi.com]
- 8. Micro-CT Porosity Analysis of 3D Structures | Micro Photonics [microphotonics.com]
- 9. zimvie.eu [zimvie.eu]
- 10. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impladend.com [impladend.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. porescale.co.uk [porescale.co.uk]
- 15. A Micro-CT Analysis of Initial and Long-Term Pores Volume and Porosity of Bioactive Endodontic Sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Histological and histomorphometric evaluation of alveolar ridge preservation using an allograft and nonresorbable membrane with and without primary closure: A pilot randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histomorphometric Evaluation of New Bone Formation, Dimensional Changes, and Residual Particles in Alveolar Ridge Preservation Techniques Using InterOss® Anorganic Cancellous Bone Graft: A Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Processing and Sterilization of Endobon® Bovine Xenograft
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endobon® is a bovine-derived xenograft material, primarily composed of hydroxyapatite, engineered for dental and orthopedic bone regeneration applications. Its manufacturing process is centered around a rigorous deproteinization and sterilization protocol to ensure biocompatibility and safety. This document provides a detailed overview of the core processing and sterilization methodologies, quality control assays, and the biological principles underpinning the clinical application of this compound®.
Core Processing of this compound® Bovine Xenograft
The production of this compound® involves a multi-stage process designed to remove all organic components from the native bovine bone, leaving a purely mineral scaffold. This process ensures the removal of potential antigens and pathogens.
Donor Selection and Bone Harvesting
The process begins with the selection of healthy bovine donors from certified sources. The cancellous bone is harvested, as its porous structure is conducive to vascularization and bone ingrowth.
Deproteinization: A High-Temperature, Multi-Step Process
This compound® undergoes a comprehensive deproteinization procedure, which is critical for eliminating potential immunogenicity. This is achieved through a high-temperature, multi-step process.[1][2][3] While specific proprietary parameters may vary, the general methodology involves:
-
Pyrolysis: An initial heating step to thermally decompose the majority of the organic matter.
-
Sintering: A subsequent high-temperature treatment (often exceeding 900°C) to further eliminate residual proteins and increase the crystallinity of the hydroxyapatite.[4]
This high-temperature treatment results in a fully deproteinized bovine hydroxyapatite scaffold.[1][2][3]
Final Processing and Packaging
Following deproteinization, the xenograft is processed into granules of specific sizes, typically ranging from 500-1000 µm for smaller defects and 1000-2000 µm for larger applications.[5] The granules are then packaged in easy-to-open, sterile containers.[5]
Sterilization of this compound® Bovine Xenograft
The sterilization of this compound® is a critical step to ensure the absence of any viable microorganisms.
Terminal Sterilization
The high-temperature processing itself contributes significantly to the sterilization of the material, effectively destroying bacteria, viruses, and prions.[2][6] Following granulation and packaging, a terminal sterilization step is employed. This often involves an air-lock oven to eliminate any potential surface contamination before the final product is sealed.[6] The goal is to achieve a Sterility Assurance Level (SAL) of 10-6, which signifies a one-in-a-million probability of a single viable microorganism remaining on the product.
Quality Control and Experimental Protocols
A series of quality control tests are performed to ensure the safety, efficacy, and consistency of the this compound® xenograft.
Physicochemical Characterization
4.1.1 Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
-
Objective: To analyze the surface morphology, pore structure, and elemental composition of the xenograft.
-
Methodology:
-
Sample Preparation: this compound® granules are mounted on an aluminum stub using double-sided carbon tape and sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging.
-
SEM Imaging: The sample is introduced into the SEM chamber, and a high-energy beam of electrons is scanned across the surface. Secondary electrons and backscattered electrons are detected to generate high-resolution images of the topography.
-
EDX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDX detector measures the energy of these X-rays to identify the elemental composition (e.g., Calcium to Phosphorus ratio).
-
-
Data Presentation:
| Parameter | Typical Value/Observation |
| Morphology | Interconnecting micro and macro pores.[5] |
| Elemental Composition | Primarily Calcium (Ca) and Phosphorus (P), consistent with hydroxyapatite.[4] |
| Ca/P Ratio | Approximately 1.67 (characteristic of hydroxyapatite). |
4.1.2 Residual Protein Analysis
-
Objective: To quantify the amount of residual protein after the deproteinization process.
-
Methodology (Lowry Assay):
-
Sample Extraction: A known weight of this compound® granules is incubated in an appropriate extraction buffer (e.g., sodium hydroxide) to solubilize any residual proteins.
-
Assay Procedure: The extract is mixed with a copper-containing reagent, followed by the addition of Folin-Ciocalteu reagent. The reaction produces a blue color, the intensity of which is proportional to the protein concentration.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 750 nm) and compared to a standard curve generated with a known protein (e.g., bovine serum albumin).
-
-
Data Presentation:
| Parameter | Specification |
| Residual Protein Content | Below a validated threshold to ensure non-immunogenicity. |
Biocompatibility Testing (ISO 10993)
This compound®, as a medical device, must undergo a battery of biocompatibility tests as outlined in the ISO 10993 standards to ensure it does not elicit any adverse biological reactions.[7][8][9]
4.2.1 Cytotoxicity (ISO 10993-5)
-
Objective: To assess the potential of the material to cause cell death.
-
Methodology (Elution Test):
-
Extract Preparation: this compound® granules are incubated in a cell culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract.
-
Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.
-
Exposure: The culture medium is replaced with the this compound® extract.
-
Assessment: After a specified incubation period, the cells are examined microscopically for morphological changes (e.g., cell lysis, rounding). Cell viability can be quantified using assays such as the MTT assay, which measures metabolic activity.
-
-
Data Presentation:
| Test | Acceptance Criteria |
| Cytotoxicity | No significant reduction in cell viability compared to a negative control. |
4.2.2 Sensitization (ISO 10993-10)
-
Objective: To evaluate the potential of the material to cause an allergic or hypersensitivity reaction.
-
Methodology (Guinea Pig Maximization Test):
-
Induction Phase: Extracts of this compound® are injected intradermally and applied topically to guinea pigs to induce a potential immune response.
-
Challenge Phase: After a rest period, a non-irritating concentration of the extract is applied topically to a different site.
-
Assessment: The application site is observed for signs of an allergic reaction (e.g., erythema, edema) at 24 and 48 hours post-application.
-
-
Data Presentation:
| Test | Acceptance Criteria |
| Sensitization | No evidence of a sensitization reaction. |
4.2.3 Implantation (ISO 10993-6)
-
Objective: To evaluate the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation.
-
Methodology:
-
Implantation: this compound® granules are implanted into a suitable animal model (e.g., rabbit or rat) in a specific tissue site (e.g., muscle or subcutaneous tissue).
-
Observation Period: The animals are observed for a predetermined period (e.g., several weeks to months).
-
Histopathological Analysis: The implantation site and surrounding tissues are explanted, fixed, sectioned, and stained for microscopic examination. The local tissue response, including inflammation, fibrosis, and tissue integration, is evaluated.
-
-
Data Presentation:
| Test | Acceptance Criteria |
| Implantation | Minimal to no inflammatory response; evidence of good tissue integration. |
Sterility Testing
-
Objective: To confirm the absence of viable microorganisms.
-
Methodology (Direct Inoculation):
-
Inoculation: this compound® granules are aseptically transferred into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and some aerobic bacteria) and Tryptic Soy Broth (for aerobic bacteria and fungi).
-
Incubation: The inoculated media are incubated at appropriate temperatures (e.g., 30-35°C for Tryptic Soy Broth and 20-25°C for Fluid Thioglycollate Medium) for a specified period (typically 14 days).
-
Observation: The media are visually inspected for any signs of microbial growth (e.g., turbidity).
-
-
Data Presentation:
| Test | Acceptance Criteria |
| Sterility | No microbial growth observed in the culture media. |
Biological Mechanism of Action and Signaling Pathways
This compound® primarily functions as an osteoconductive scaffold.[5] Its non-resorbable nature provides long-term volume stability.
Osteoconduction
The porous structure of this compound® provides a scaffold for the ingrowth of new blood vessels and bone-forming cells (osteoblasts) from the surrounding host tissue. This process, known as osteoconduction, allows for the gradual integration of the graft material with the patient's own bone.
Signaling in Osteoconduction
While this compound® itself is not osteoinductive (meaning it does not contain growth factors to induce the differentiation of stem cells into osteoblasts), the process of bone regeneration it facilitates involves complex signaling pathways.
-
Cell Adhesion and Migration: Osteoprogenitor cells from the host bone and vasculature adhere to the hydroxyapatite surface of the this compound® granules. This adhesion is mediated by cell surface receptors interacting with proteins adsorbed onto the graft surface from the surrounding biological fluids.
-
Osteoblast Differentiation and Matrix Deposition: Once attached, these cells differentiate into mature osteoblasts, which then begin to deposit new bone matrix (osteoid) onto the surface of the xenograft. This process is regulated by local growth factors and signaling molecules present at the surgical site.
Visualizations
Caption: Overall processing workflow for this compound® bovine xenograft.
Caption: Simplified signaling pathway of osteoconduction with this compound®.
Caption: Experimental workflow for biocompatibility testing of this compound®.
References
- 1. This compound® Xenograft Granules [zimvie.com]
- 2. souq.dental [souq.dental]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. biomet3i.cz [biomet3i.cz]
- 6. zimvie.com [zimvie.com]
- 7. emergobyul.com [emergobyul.com]
- 8. Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process" | FDA [fda.gov]
- 9. namsa.com [namsa.com]
Cellular Adhesion and Proliferation on Endobon® Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endobon® is a xenograft bone substitute derived from cancellous bovine bone. Through a high-temperature manufacturing process, the organic components are removed, resulting in a hydroxyapatite ceramic scaffold.[1][2] This process is designed to eliminate potential immunogenicity while preserving a porous structure conducive to bone regeneration. The osteoconductive nature of this compound®, characterized by its interconnecting micro and macro pores, is intended to facilitate cell migration, attachment, proliferation, and ultimately, new bone formation.[3][4] This technical guide provides an in-depth overview of the cellular and molecular interactions that govern cell adhesion and proliferation on this compound® and similar bovine-derived hydroxyapatite scaffolds. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for assessing cellular responses, and diagrams of key signaling pathways involved in these processes.
Quantitative Data on Cellular Performance
While specific quantitative data for this compound® is limited in peer-reviewed literature, studies on deproteinized bovine bone (DBB) and other hydroxyapatite scaffolds provide valuable insights into the expected cellular response. The following tables summarize key findings from studies using materials with similar composition and structure to this compound®.
Table 1: Osteoblast Proliferation on Bovine-Derived and Hydroxyapatite Scaffolds
| Scaffold Type | Cell Type | Time Point | Proliferation Metric | Result | Citation |
| Deproteinized Bovine Bone Mineral | Saos-2 (human osteosarcoma) | 48 hours | Cell Number | Significant increase compared to control | [5] |
| Sintered Bovine Bone | MC3T3-E1 (murine pre-osteoblast) | 1, 4, 7, 10 days | MTT Assay (OD value) | Continuous increase in proliferation over time | [6] |
| Hydroxyapatite | Mesenchymal Stem Cells | 1, 3, 7 days | MTT Assay (Optical Density) | Increased cell viability over time | [7] |
Table 2: Osteogenic Differentiation on Bovine-Derived and Hydroxyapatite Scaffolds
| Scaffold Type | Cell Type | Time Point | Differentiation Marker | Result | Citation |
| Deproteinized Bovine Bone Mineral with BCM* | MC3T3-E1 | 3 days | mRNA levels (COL1A2, ALP, OCN) | Significant increase | [8] |
| Sintered Bovine Bone | MC3T3-E1 | 7, 14, 21, 28 days | Alkaline Phosphatase (ALP) Activity | Continuous increase over time | [6] |
| Hydroxyapatite | Human Adipose Stem Cells | 14 days | Calcium Deposition | Increased matrix mineralization | [9] |
| Bovine Bone Xenograft with Hyaluronate | Primary Human Osteoblasts | 14, 21 days | Alkaline Phosphatase (ALP) Activity | Enhanced ALP activity | [10] |
*BCM: Bone-Conditioned Medium
Experimental Protocols
This section details common methodologies for evaluating cellular adhesion and proliferation on 3D scaffolds like this compound®.
Cell Seeding on Porous Scaffolds
A critical step for in vitro analysis is achieving uniform cell distribution within the scaffold.
-
Objective: To seed osteoblastic cells onto the this compound® scaffold for subsequent adhesion and proliferation assays.
-
Materials:
-
This compound® Xenograft Granules
-
Osteoblastic cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts
-
Complete cell culture medium (e.g., DMEM or α-MEM with 10% FBS and 1% penicillin-streptomycin)
-
Sterile phosphate-buffered saline (PBS)
-
24-well or 48-well tissue culture plates
-
Pipettes and sterile tips
-
-
Protocol:
-
Sterilize this compound® granules according to the manufacturer's instructions, if necessary.
-
Place the desired amount of this compound® granules into each well of the culture plate.
-
Pre-wet the scaffolds with complete culture medium and incubate for at least 30 minutes at 37°C to allow for protein adsorption, which can aid cell attachment.
-
Aspirate the pre-wetting medium.
-
Trypsinize and count the osteoblastic cells. Resuspend the cells in a minimal volume of complete culture medium to create a high-density cell suspension (e.g., 1 x 10^6 cells/mL, though optimal density should be determined empirically).[11][12]
-
Carefully pipette the cell suspension directly onto the this compound® granules, ensuring the entire scaffold is covered.
-
Allow the cells to adhere for 2-4 hours in a humidified incubator at 37°C and 5% CO2.
-
Gently add pre-warmed complete culture medium to each well to immerse the scaffolds.
-
Culture the cell-seeded scaffolds for the desired experimental duration, changing the medium every 2-3 days.
-
Cell Proliferation Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Objective: To quantify the proliferation of osteoblastic cells on this compound® scaffolds over time.
-
Materials:
-
Cell-seeded this compound® scaffolds in a culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
At each experimental time point, aspirate the culture medium from the wells containing the cell-seeded scaffolds.
-
Add a fresh culture medium and MTT solution (typically at a 1:10 dilution) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to cover the scaffold.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution of the formazan.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The optical density is directly proportional to the number of viable, metabolically active cells.
-
Osteogenic Differentiation Assessment: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Objective: To quantify the osteogenic differentiation of cells cultured on this compound® scaffolds.
-
Materials:
-
Cell-seeded this compound® scaffolds
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
-
-
Protocol:
-
At the desired time points, wash the cell-seeded scaffolds with PBS.
-
Add cell lysis buffer to each well and incubate to lyse the cells and release intracellular proteins, including ALP.
-
Transfer the cell lysate to a new microfuge tube and centrifuge to pellet cell debris.
-
Add a known volume of the supernatant (cell lysate) to a new 96-well plate.
-
Add the pNPP substrate solution to each well and incubate at 37°C. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.[13]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
The ALP activity can be normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.[14]
-
Visualization of Cell Adhesion and Morphology: Scanning Electron Microscopy (SEM)
SEM provides high-resolution imaging of the cell morphology and their interaction with the scaffold surface.
-
Objective: To visualize the attachment, spreading, and morphology of osteoblastic cells on the this compound® scaffold.
-
Materials:
-
Cell-seeded this compound® scaffolds
-
Fixative solution (e.g., 2.5% glutaraldehyde in PBS)
-
Dehydration solutions (graded series of ethanol: 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater (for gold or palladium coating)
-
Scanning Electron Microscope
-
-
Protocol:
-
Fix the cell-seeded scaffolds in the fixative solution for at least 2 hours at 4°C.
-
Wash the fixed scaffolds with PBS.
-
Dehydrate the samples by sequential immersion in a graded series of ethanol solutions.
-
Perform critical point drying to remove the ethanol without causing structural damage from surface tension.
-
Mount the dried scaffolds onto SEM stubs.
-
Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
-
Image the samples using a scanning electron microscope.[15][16]
-
Signaling Pathways in Cellular Adhesion and Proliferation
The interaction of osteoblasts with the hydroxyapatite surface of this compound® is mediated by a complex interplay of signaling pathways that regulate cell adhesion, proliferation, and differentiation.
Integrin-Mediated Adhesion and Downstream Signaling
The initial attachment of osteoblasts to the scaffold is primarily mediated by integrin receptors binding to adsorbed extracellular matrix (ECM) proteins.
Caption: Integrin-mediated signaling cascade initiated by cell attachment to the this compound® scaffold.
Wnt and BMP Signaling Crosstalk in Osteogenic Differentiation
The Wnt and Bone Morphogenetic Protein (BMP) signaling pathways are crucial for the commitment of mesenchymal stem cells to the osteoblast lineage and for the maturation of osteoblasts.
Caption: Crosstalk between Wnt and BMP signaling pathways promoting osteogenic differentiation.
Experimental Workflow for Assessing Cellular Response
The following diagram illustrates a typical workflow for a comprehensive in vitro evaluation of a bone graft material like this compound®.
Caption: A typical experimental workflow for evaluating cell response to this compound® scaffolds.
Conclusion
This compound® scaffolds, with their bovine-derived hydroxyapatite composition and porous structure, are designed to be a biocompatible and osteoconductive material for bone regeneration. The data from analogous materials strongly suggest that this compound® supports osteoblast adhesion, proliferation, and differentiation. The cellular response is governed by a complex network of signaling pathways initiated by cell-surface interactions. For researchers and drug development professionals, a thorough in vitro evaluation using the standardized protocols outlined in this guide is essential to fully characterize the biological performance of this compound® and to assess the efficacy of novel therapeutic agents in the context of bone tissue engineering. Further studies with direct quantitative analysis of cellular activities on this compound® are warranted to build upon the existing body of knowledge.
References
- 1. zimvie.eu [zimvie.eu]
- 2. souq.dental [souq.dental]
- 3. biomet3i.cz [biomet3i.cz]
- 4. This compound® Xenograft Granules [zimvie.com]
- 5. The Effect of Deproteinized Bovine Bone Mineral on Saos-2 Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The response of human osteoblasts on bovine xenografts with and without hyaluronate used in bone augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating initial cell-seeding density and culture period of fibroblast growing on biodegradable tricalcium phosphate lysine disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immobilization of Alkaline Phosphatase on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Characterization of Hierarchical 3D Scaffolds Produced by Combining Additive Manufacturing and Thermally Induced Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of In Vitro Osteoblast Culture on Scaffolds for Future Bone Regeneration Purposes in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-Vitro Studies on Endobon for Bone Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endobon® is a xenograft bone substitute material composed of bovine-derived hydroxyapatite.[1][2] It is a natural, porous, and non-resorbable scaffold designed for bone regeneration.[3][4] The manufacturing process involves a high-temperature, two-step deproteinization to ensure safety and biocompatibility.[1][2] The resulting material possesses an interconnected micro and macro porous structure that is intended to be osteoconductive, facilitating vascular ingrowth and bony integration.[1] This guide provides an in-depth overview of the anticipated in-vitro performance of this compound by examining studies on comparable hydroxyapatite-based scaffolds. The following sections detail the experimental methodologies, quantitative data on cellular responses, and the key signaling pathways involved in osteoblast differentiation on such materials.
Quantitative Data on Osteoblast Response to Hydroxyapatite Scaffolds
Table 1: Osteoblast Proliferation on Hydroxyapatite (HA) Scaffolds
| Cell Type | Scaffold Type | Time Point | Proliferation Assay | Results (vs. Control) | Reference |
| MC3T3-E1 | Nano-HA/PEEK Composite | 1, 3, 7 days | CCK-8 | Significant increase from day 1 to 7 | [5] |
| MG-63 | 3D-Printed HA-PLA | 24h, 48h, 72h, 7 days | WST-1 | Similar proliferation on scaffolds with 50% and 70% infill density | [6] |
| Murine Osteoblasts | HA Thin Coating | Not specified | Cell counting | Rapid adherence and proliferation | [1] |
Table 2: Alkaline Phosphatase (ALP) Activity in Osteoblasts on Hydroxyapatite (HA) Scaffolds
| Cell Type | Scaffold Type | Time Point | ALP Activity (vs. Control) | Reference |
| hFOB 1.19 | PGS/HAp Composite | 7, 14, 21, 28 days | Significantly higher on PGS/HAp vs. PGS alone at day 28 | [7] |
| Murine BMSCs | nHA-coated BCP | 7, 14 days | Enhanced ALP activity on nHA-coated scaffolds | [8] |
| Bovine Osteoblasts | Bovine HA-Gelatin | 2, 7, 14, 28 days | No significant difference compared to control at early time points | [9] |
Table 3: Osteogenic Gene Expression in Osteoblasts on Hydroxyapatite (HA) Scaffolds
| Cell Type | Scaffold Type | Gene(s) | Time Point | Fold Change (vs. Control) | Reference |
| Murine BMSCs | nHA-coated BCP | BMP-2, Runx2, OSX, ALP, BSP, OPN | 1, 4, 7 days | Upregulated expression of all markers | [8][10] |
| hMSCs | Chitosan/nHA/Collagen | Osteocalcin (OCN), Collagen Type I (COL1A1) | 7, 10 days | OCN: 5.5-fold (day 7), 2.7-fold (day 10); COL1A1: Significantly higher | [11] |
| hMSCs | Strontium-doped HA | Cbfa1, Osteonectin, Collagen type I, Bone Sialoprotein, Osteocalcin | 4, 11, 14, 21 days | Earlier expression of Cbfa1 and Osteonectin |
Experimental Protocols
The following are generalized protocols for key in-vitro experiments to assess the biocompatibility and osteoinductivity of a bone graft material like this compound.
Cell Seeding on 3D Scaffolds
Objective: To achieve a uniform distribution of osteoblastic cells on a porous scaffold.
Materials:
-
This compound® granules or other 3D HA scaffold
-
Osteoblastic cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts
-
Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
Pipettes and sterile tips
Protocol:
-
Sterilize the scaffolds according to the manufacturer's instructions. This may involve autoclaving, ethylene oxide, or gamma irradiation.
-
Pre-wet the scaffolds by incubating them in complete culture medium for at least 2 hours in a CO2 incubator at 37°C.
-
Culture osteoblastic cells to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Prepare a final cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Aspirate the pre-wetting medium from the scaffolds.
-
Carefully pipette the cell suspension directly onto the scaffold, ensuring the entire surface is covered.
-
Allow the cells to adhere for 2-4 hours in the incubator before adding more medium to the well.
-
Change the medium every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
Objective: To quantify an early marker of osteoblast differentiation.
Materials:
-
Cell-seeded scaffolds
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., Tris-HCl, pH 10.5, with MgCl2)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
At desired time points (e.g., 7, 14, 21 days), wash the cell-seeded scaffolds with PBS.
-
Add cell lysis buffer to each well and incubate to lyse the cells, releasing the ALP enzyme.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C.
-
The ALP enzyme will convert the colorless pNPP to a yellow product, p-nitrophenol.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the ALP activity by comparing the absorbance to a standard curve of p-nitrophenol.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression of osteogenic marker genes.
Materials:
-
Cell-seeded scaffolds
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
At desired time points, wash the cell-seeded scaffolds with PBS.
-
Lyse the cells directly on the scaffold using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the kit manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene and a control group (e.g., cells on tissue culture plastic).
Signaling Pathways in Osteogenesis on Hydroxyapatite
The osteoconductive properties of hydroxyapatite are mediated through the activation of specific intracellular signaling pathways that drive osteoblast differentiation and bone matrix formation.
Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is a critical regulator of osteogenesis. Hydroxyapatite has been shown to upregulate the expression of BMPs and their receptors.[8][10]
Caption: BMP signaling pathway activated by hydroxyapatite.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another key signaling cascade in bone formation that can be influenced by hydroxyapatite materials.
Caption: Wnt/β-catenin signaling pathway in osteoblasts.
Experimental Workflow for In-Vitro Osteoconductivity Assessment
The following diagram illustrates a typical workflow for evaluating the osteoconductive potential of a biomaterial like this compound.
Caption: Workflow for in-vitro osteoconductivity testing.
Conclusion
The in-vitro evidence from studies on various hydroxyapatite-based biomaterials strongly suggests that this compound® has the potential to be a highly effective osteoconductive scaffold. The data indicates that such materials support osteoblast adhesion, proliferation, and differentiation, key processes in bone regeneration. The activation of critical signaling pathways like BMP and Wnt/β-catenin provides a molecular basis for these cellular responses. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued in-vitro evaluation of this compound® and other novel bone graft materials. Further studies focusing specifically on the this compound® brand are warranted to confirm these expected outcomes and to further elucidate its precise mechanisms of action at the cellular and molecular levels.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nano-Hydroxyapatite Coating Promotes Porous Calcium Phosphate Ceramic-Induced Osteogenesis Via BMP/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 11. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Animal Models for Evaluating Endobon® Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Endobon®, a xenogeneic bone grafting material. This compound® is composed of bovine-derived hydroxyapatite that has undergone a rigorous deproteinization process to ensure biocompatibility and safety.[1] It functions as an osteoconductive scaffold, facilitating bone regeneration in various dental and orthopedic applications.[2][3][4] This guide details the animal models used to assess its efficacy, presenting key quantitative data, experimental protocols, and visual representations of its mechanism of action and evaluation workflow.
Mechanism of Action: Osteoconduction
This compound® is not a pharmacologically active substance but rather a biocompatible and osteoconductive material.[5][6] This means it provides a scaffold that supports the growth of new bone.[1][4] The interconnected micro and macro pores within the this compound® granules are crucial for vascular ingrowth and graft stability, allowing for the colonization of bone-forming cells.[2] The material itself is essentially non-resorbable, providing long-term volume preservation and mechanical support to the newly formed bone.[2][3]
The process begins with the implantation of this compound® into a bone defect. The host's blood fills the porous structure, forming a fibrin clot that is rich in growth factors. This initiates the recruitment of osteoprogenitor cells to the site. These cells adhere to the hydroxyapatite surface, differentiate into osteoblasts, and begin to deposit new bone matrix directly onto the this compound® scaffold. Over time, this process leads to the integration of the graft material with the surrounding host bone.
Quantitative Data from Animal Studies
The efficacy of this compound® has been evaluated in several preclinical animal studies. A key method for assessing performance is histomorphometry, which quantifies the amount of newly formed bone, the remaining graft material, and the presence of non-mineralized connective tissue within the defect site over time. The following table summarizes findings from a notable study utilizing a rabbit model.
| Animal Model | Defect Site | Time Point | New Bone Formation (%) | Residual Graft Material (%) | Non-Mineralized Connective Tissue (%) |
| New Zealand Rabbit[5][6] | Proximal Tibia | 4 Months | 22.8 ± 1.5 | 39.4 ± 2.3 | 37.7 ± 2.5 |
Data presented as mean ± standard deviation.
These results demonstrate the osteoconductive nature of this compound®, with a significant portion of the defect being filled with new bone after four months. The substantial amount of residual graft material is consistent with its non-resorbable properties, which contribute to long-term volume stability.[5][6]
Experimental Protocols
The following is a representative experimental protocol for evaluating the efficacy of this compound® in a rabbit critical-size defect model, synthesized from published studies.[5][6]
Objective: To evaluate the in vivo bone regeneration capacity of this compound® in a surgically created bone defect.
Animal Model:
-
Species: New Zealand White Rabbit
-
Number: 20
-
Weight: 3900-4500 g
-
Housing: Individual cages with ad libitum access to food and water, under a 12-hour light/dark cycle.
Experimental Groups:
-
Control Group (n=10): Defect left empty or filled with a sham material.
-
Test Group (n=10): Defect filled with this compound® granules (500-1000 µm).
Surgical Procedure:
-
Anesthesia: Administer general anesthesia (e.g., a combination of ketamine and xylazine).
-
Surgical Site Preparation: Shave and disinfect the proximal metaphyseal area of the right tibia.
-
Incision and Defect Creation: Make a longitudinal incision to expose the tibia. Using a surgical drill under constant saline irrigation, create a critical-size defect (e.g., 6mm diameter and 10mm depth) in the proximal metaphysis.
-
Implantation: For the test group, carefully fill the defect with this compound® granules. For the control group, leave the defect empty.
-
Closure: Suture the periosteum, muscle layers, and skin in layers.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Monitor the animals for any signs of infection or distress.
Evaluation Methods:
-
Radiographic Analysis: Take anteroposterior and lateral radiographs of the tibia at baseline and at specified time points (e.g., 1, 2, 3, and 4 months) to assess bone healing.
-
Histological and Histomorphometric Analysis:
-
At the end of the study period (e.g., 4 months), euthanize the animals.
-
Harvest the tibiae and fix them in 10% neutral buffered formalin.
-
Dehydrate the samples in a graded series of ethanol and embed in a resin (e.g., polymethyl methacrylate).
-
Create thin sections (e.g., 5 µm) using a microtome.
-
Stain the sections with Hematoxylin-Eosin (H&E) and Masson's Trichrome to visualize cellular components and collagen.
-
Perform histomorphometric analysis using an image analysis software to quantify the percentage of new bone, residual graft material, and non-mineralized tissue within the original defect area.
-
Statistical Analysis:
-
Compare the quantitative data between the control and test groups using an appropriate statistical test (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Conclusion
Animal models are indispensable for the preclinical evaluation of bone grafting materials like this compound®. The rabbit tibia model, in particular, provides a reliable platform for assessing biocompatibility and osteoconductivity. Quantitative histomorphometry offers robust data on the material's ability to support new bone formation. The detailed protocol provided in this guide serves as a foundation for designing rigorous and reproducible preclinical studies to further investigate the efficacy of this compound® and other novel bone regenerative materials. The non-resorbable nature of this compound® makes it a suitable option for applications where long-term space maintenance is critical.[2][3]
References
- 1. souq.dental [souq.dental]
- 2. zimvie.com [zimvie.com]
- 3. zimvie.eu [zimvie.eu]
- 4. zimvie.com.au [zimvie.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Experimental model of bone response to xenografts of bovine origin (this compound): a radiological and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Endobon®: An In-Depth Technical Guide to its Degradation and Resorption Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endobon® is a xenohybrid bone substitute material widely utilized in dental and orthopedic applications to augment and reconstruct bone defects. Composed of highly purified, sintered bovine-derived hydroxyapatite, its unique physicochemical properties render it an essentially non-resorbable osteoconductive scaffold. This technical guide provides a comprehensive overview of the degradation and resorption characteristics of this compound, detailing its material composition, relevant experimental findings, and the cellular and molecular mechanisms that govern its long-term stability in a biological environment.
Material Composition and Manufacturing
This compound is derived from cancellous bovine bone, which undergoes a rigorous multi-step manufacturing process to ensure safety and efficacy. This process involves:
-
Pyrolysis: An initial high-heat treatment to eliminate organic components.
-
Sintering: A subsequent high-temperature sintering process (above 1200°C) that increases the crystallinity of the hydroxyapatite.[1] This step is crucial for its minimal resorption profile.
-
Sterilization: An air-lock oven treatment to remove potential viral, bacterial, and microbiological contaminants.
The final product is a fully deproteinized, sterile, and biocompatible hydroxyapatite ceramic with a porous structure.[2][3][4] The interconnecting micro- and macro-pores are preserved during manufacturing, which facilitates vascular ingrowth and graft stability.[5] The high sintering temperature results in a high degree of crystallinity, a key factor in its classification as a non-resorbable material.[1]
Degradation and Resorption Profile: A Quantitative Overview
This compound is characterized as an "essentially non-resorbable" or "non-resorbable" bone graft material.[4][6] This is attributed to its high crystallinity, which closely mimics the mineral phase of natural bone but is more resistant to cellular-mediated resorption. While complete resorption does not occur, the material integrates with newly formed bone, acting as a stable, long-term scaffold.
In Vivo and Clinical Findings
Several clinical studies have evaluated the long-term performance of this compound in various applications. While detailed degradation rates are not explicitly reported due to the material's stability, these studies provide valuable insights into its in vivo behavior through histological and histomorphometric analyses.
Disclaimer: The full text and detailed experimental protocols for some of the key clinical studies cited below were not publicly available. The data presented is based on summaries and abstracts from accessible sources.
| Study | Application | Follow-up Period | Key Quantitative Findings | Histological Observations |
| Nevins et al. (2011) | Maxillary Sinus Augmentation | 6 months | Average new bone formation: 27.5% (± 8.9%) | This compound granules were integrated and surrounded by woven and lamellar bone. Active osteoblasts were observed. No signs of inflammation or granule resorption. |
| Caiazzo et al. (2017) | Buccal Plate Preservation | Not specified | Not specified | Long-term clinical effectiveness in preserving and augmenting the buccal plate was demonstrated. |
| Block et al. (2012) | Horizontal Ridge Augmentation | 4-6 months | Successful horizontal augmentation was achieved. | Not specified in available abstracts. |
| Ramirez Fernandez et al. (2017) | Sinus Lift (Comparative Study) | 6 months | High-temperature sintered bovine HA (similar to this compound) showed a significantly lower resorption rate compared to low-temperature processed porcine HA. The Ca/P ratio of the high-temperature material remained stable. | The high-temperature sintered material showed minimal signs of degradation. |
Experimental Protocols
Example Protocol: In Vivo Assessment of Xenograft Degradation (Adapted from Ramirez Fernandez et al., 2017)
This protocol provides a framework for evaluating the degradation of a high-temperature sintered bovine hydroxyapatite, such as this compound, in a clinical setting.
Objective: To evaluate the in vivo degradation of a high-temperature sintered bovine hydroxyapatite (DBHa) compared to a low-temperature deproteinized porcine hydroxyapatite (DPHa) six months after maxillary sinus augmentation.
Methodology:
-
Patient Selection: Patients requiring maxillary sinus floor elevation for dental implant placement.
-
Surgical Procedure:
-
A split-mouth design is utilized, where each patient receives both types of xenografts in contralateral sinuses.
-
The sinus is accessed via a lateral window approach.
-
The assigned xenograft material is placed into the sinus cavity.
-
The surgical site is closed.
-
-
Biopsy Harvesting:
-
After a 6-month healing period, a bone core biopsy is harvested from the grafted site during implant placement surgery.
-
-
Sample Preparation:
-
The biopsies are fixed, dehydrated in a graded series of ethanol, and embedded in resin.
-
The samples are sectioned for histological and ultrastructural analysis.
-
-
Analytical Techniques:
-
Scanning Electron Microscopy (SEM): To observe the morphology of the residual graft particles and the bone-graft interface.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition (specifically the Calcium/Phosphate ratio) of the residual graft material and compare it to the pre-implantation composition. A significant change in the Ca/P ratio indicates material degradation.
-
Histomorphometry: To quantify the percentage of new bone formation, residual graft material, and connective tissue/marrow space.
-
Cellular and Molecular Mechanisms of Resorption (or Lack Thereof)
The minimal resorption of this compound is a result of its high crystallinity, which influences the cellular response at the material-tissue interface. The primary cells involved in bone resorption are osteoclasts, and their activity is significantly modulated by the physicochemical properties of the biomaterial.
Osteoclast-Mediated Resorption
Osteoclast differentiation and activation are primarily regulated by the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway. In normal bone remodeling, osteoblasts and other cells express RANKL, which binds to its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade that leads to the differentiation of mature, multinucleated osteoclasts capable of resorbing bone.
However, the highly crystalline surface of this compound appears to inhibit this process. While osteoclasts can adhere to the material's surface, their resorptive activity is hampered. This is likely due to a combination of factors:
-
Reduced Solubility: The high sintering temperature increases the crystal size and reduces the specific surface area of the hydroxyapatite, making it less soluble in the acidic microenvironment created by osteoclasts.
-
Altered Protein Adsorption: The surface characteristics of highly crystalline hydroxyapatite may influence the adsorption of proteins that are crucial for osteoclast attachment and activation, such as vitronectin and osteopontin.
-
Inhibition of Sealing Zone Formation: Effective bone resorption requires the formation of a "sealing zone" by the osteoclast, which isolates the area to be resorbed. The surface topography of sintered hydroxyapatite may interfere with the organization of the actin ring that forms this seal.
Macrophage and Foreign Body Response
When a biomaterial is implanted, it elicits a foreign body response (FBR), which is primarily mediated by macrophages. Macrophages can polarize into different phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being involved in tissue repair and remodeling. In the case of non-resorbable materials like this compound, the FBR typically leads to fibrous encapsulation.
The process begins with the recruitment of monocytes to the implant surface, which then differentiate into macrophages. These macrophages may attempt to phagocytose the material. If the material is too large, as is the case with this compound granules, macrophages can fuse to form foreign body giant cells (FBGCs). However, due to the inert nature of sintered hydroxyapatite, the inflammatory response is generally low-grade. Over time, this leads to the deposition of a thin layer of fibrous tissue around the granules, effectively isolating them. This encapsulation contributes to the long-term stability and lack of resorption of the material.
Conclusion
This compound's degradation and resorption characteristics are defined by its composition as a highly crystalline, sintered bovine hydroxyapatite. This makes it an "essentially non-resorbable" material that provides a stable, long-term osteoconductive scaffold for new bone formation. The high crystallinity inhibits osteoclast-mediated resorption by altering the material's solubility and surface properties, which in turn affects cellular signaling pathways. The foreign body response to this compound is characterized by a low-grade inflammatory reaction that culminates in fibrous encapsulation, further contributing to its in vivo stability. For researchers and drug development professionals, understanding these fundamental characteristics is crucial for the appropriate application of this compound and for the design of future bone graft materials with tailored resorption profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Foreign Body Giant Cell Formation in Response to Implantable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of Foreign Body Giant Cell Formation in Response to Implantable Biomaterials | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of Foreign Body Giant Cell Formation in Response to Implantable Biomaterials [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of Endobon® in Guided Bone Regeneration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guided Bone Regeneration (GBR) is a cornerstone of modern dental and orthopedic surgery, aiming to reconstruct bone defects and provide a stable foundation for dental implants or orthopedic hardware. The choice of bone graft substitute is critical to the success of these procedures. Endobon®, a xenograft derived from bovine cancellous bone, has emerged as a reliable and effective osteoconductive scaffold. This technical guide provides an in-depth analysis of the core scientific principles underlying the use of this compound® in GBR. It details the material's physicochemical properties, summarizes quantitative data from key clinical and preclinical studies, outlines detailed experimental protocols for its evaluation, and explores the putative signaling pathways involved in its mechanism of action.
Introduction to this compound®
This compound® is a natural, anorganic bone mineral matrix composed of hydroxyapatite derived from cancellous bovine bone.[1][2][3][4][5] A critical feature of its manufacturing is a high-temperature heat treatment process (pyrolysis followed by sintering at 900°C-1200°C).[1] This process ensures complete deproteinization, removing all organic components and potential antigenic material, thereby minimizing the risk of immunological reactions and disease transmission.[1][2][3][4][5] The high-temperature treatment also increases the crystallinity of the hydroxyapatite, resulting in a non-resorbable scaffold that provides long-term volume stability, a crucial factor for predictable bone regeneration.[1]
The interconnected micro and macro-porous structure of this compound® is preserved during manufacturing, creating an ideal environment for osteoconduction.[2][3][4][6] This porous network facilitates the ingrowth of blood vessels (angiogenesis) and osteogenic cells, providing a stable framework for new bone formation.[2][3][4][6] this compound® functions primarily as an osteoconductive scaffold, meaning it provides a surface upon which new bone can form.[1]
Quantitative Data on this compound® in Guided Bone Regeneration
The efficacy of this compound® in GBR has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings from these investigations, providing a comparative overview of its performance.
| Study | Application | Healing Period | New Bone Formation (%) | Residual Graft (%) | Connective Tissue/Marrow (%) | Key Findings |
| Amato et al. (cited in[1]) | Post-extractive sites | 4 months | 33.4% | Not Reported | Not Reported | No significant difference in new bone formation compared to Bio-Oss (32.4%). Both xenografts showed similar osteoconductivity and provided adequate osseous support for implant placement.[1] |
| Nevins et al. (cited in[1]) | Maxillary Sinus Lifts | 6 months | 27.5 ± 8.9% | Not Reported | Not Reported | Sufficient bone volume was achieved in all sites. Histological analysis showed remaining this compound® granules integrated with and surrounded by woven and lamellar bone. No signs of inflammation or granule resorption were observed.[1] |
| Ramírez-Fernández et al.[7] | Rabbit Tibia Defect | 4 months | 22.8 ± 1.5% | 39.4 ± 2.3% | 37.7 ± 2.5% | This compound® was shown to be biocompatible, osteoconductive, and non-resorbable, not interfering with normal bone repair processes. Complete radiological repair of bone defects was observed.[7] |
| Felice et al. (cited in[1]) | Sinus Floor Reconstruction | Not Specified | Not Reported | Not Reported | Not Reported | Demonstrated the clinical effectiveness of this compound® in reconstructing sinus floors for implant placement.[1] |
| Renvert et al. (cited in[1]) | Peri-implantitis Treatment | 1 year | Mean crestal bone gain of 0.7 mm | Not Reported | Not Reported | Bone regeneration with this compound® after surgical debridement was a more predictable treatment option than surgical debridement alone.[1] |
Experimental Protocols for Evaluating this compound®
The evaluation of bone graft substitutes like this compound® involves a combination of in vitro and in vivo studies to assess biocompatibility, osteoconductivity, and overall regenerative capacity. Below are detailed methodologies for key experiments.
In Vivo Model: Rabbit Calvarial Defect Model for Guided Bone Regeneration
This model is widely used to assess the bone-forming capacity of grafting materials in a critical-size defect.
Protocol:
-
Animal Model: Mature male New Zealand white rabbits (3-4 kg) are used.
-
Anesthesia and Surgical Preparation: Anesthesia is induced and maintained. The surgical site on the cranium is shaved and disinfected.
-
Surgical Procedure:
-
A sagittal incision is made along the midline of the calvarium.
-
The periosteum is reflected to expose the parietal bones.
-
Two standardized, critical-size circular defects (typically 8-10 mm in diameter) are created in each parietal bone using a trephine bur under constant sterile saline irrigation.
-
The defects are filled with this compound® granules. Control defects may be left empty or filled with a comparator material.
-
A resorbable collagen membrane is placed over the defects to prevent soft tissue infiltration.
-
The periosteum and skin are sutured in layers.
-
-
Post-operative Care: Analgesics and antibiotics are administered.
-
Euthanasia and Sample Harvesting: Animals are euthanized at predefined time points (e.g., 4, 8, 12 weeks). The calvaria containing the defects are harvested.
-
Analysis: The harvested specimens are subjected to micro-computed tomography (μCT) and histomorphometric analysis.
Histomorphometric Analysis of Bone Regeneration
Histomorphometry provides quantitative information on the composition of the regenerated tissue within the defect.
Protocol:
-
Sample Preparation:
-
Harvested bone blocks are fixed in 10% neutral buffered formalin.
-
Specimens are dehydrated in a graded series of ethanol solutions.
-
Samples are embedded in a hard resin (e.g., polymethyl methacrylate - PMMA).
-
-
Sectioning: Undecalcified sections (5-10 µm thick) are cut from the center of the defect using a microtome.
-
Staining: Sections are stained with specific stains to differentiate between new bone, residual graft material, and soft tissue (e.g., Masson's Trichrome, Toluidine Blue).
-
Image Acquisition: High-resolution digital images of the stained sections are captured using a light microscope.
-
Quantitative Analysis: Image analysis software is used to quantify the area of:
-
New bone formation
-
Residual graft material
-
Connective tissue/bone marrow The results are typically expressed as a percentage of the total defect area.
-
In Vitro Osteoblast Differentiation Assay
This assay assesses the ability of this compound® to support the differentiation of osteoprogenitor cells into mature osteoblasts.
Protocol:
-
Cell Culture:
-
Human osteoblast-like cells (e.g., MG-63 or Saos-2) or primary human mesenchymal stem cells are cultured in appropriate growth medium.
-
-
Material Preparation: Sterile this compound® granules are placed in the wells of a culture plate.
-
Cell Seeding: Cells are seeded directly onto the this compound® granules.
-
Osteogenic Induction: The culture medium is supplemented with osteogenic induction factors (e.g., dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Analysis of Osteogenic Markers (at various time points, e.g., 7, 14, 21 days):
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.
-
Gene Expression Analysis (RT-qPCR): The expression of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), collagen type I (COL1A1), and osteocalcin (OCN) is quantified.
-
Mineralization Assay (Alizarin Red S Staining): Alizarin Red S stains calcium deposits, indicating the formation of a mineralized matrix, a hallmark of late-stage osteoblast differentiation.
-
Signaling Pathways in this compound®-Mediated Osteoconduction
While specific studies on the signaling pathways directly activated by this compound® are limited, the osteoconductive properties of its primary component, hydroxyapatite, are known to influence key molecular cascades involved in osteogenesis. The following diagrams illustrate the putative signaling pathways involved.
Putative signaling pathways in this compound®-mediated osteoconduction.
The osteoconductive process initiated by this compound® likely involves the interaction of osteoprogenitor cells with the hydroxyapatite surface, mediated by cell adhesion molecules such as integrins. This interaction can trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Furthermore, the this compound® scaffold can adsorb endogenous growth factors like Bone Morphogenetic Proteins (BMPs), which then bind to their receptors on the cell surface, activating the SMAD pathway. The Wnt/β-catenin signaling pathway, crucial for osteoblast differentiation, may also be influenced by the cellular interaction with the scaffold. These pathways converge on key transcription factors like RUNX2, which orchestrates the expression of osteogenic genes, leading to osteoblast differentiation and bone matrix mineralization.
Experimental workflow for the evaluation of this compound®.
Conclusion
This compound® serves as a highly effective, non-resorbable, and osteoconductive scaffold in guided bone regeneration. Its manufacturing process ensures a high degree of safety and biocompatibility, while its porous hydroxyapatite structure provides an ideal environment for new bone formation and long-term volume maintenance. Quantitative data from numerous studies demonstrate its clinical efficacy in a variety of applications. The underlying mechanism of action is attributed to its ability to support cell adhesion and likely influence key osteogenic signaling pathways, including MAPK, BMP/SMAD, and Wnt/β-catenin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of bone graft substitutes in the field of regenerative medicine. For researchers and drug development professionals, this compound® represents a well-characterized and reliable platform for GBR procedures.
References
Methodological & Application
Application Notes and Protocols for Endobon® in Maxillary Sinus Augmentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surgical technique for utilizing Endobon®, a bovine-derived hydroxyapatite xenograft, in maxillary sinus augmentation procedures. The information is intended to guide research and development professionals in understanding the material's application and performance.
Product Overview
This compound® is a non-resorbable bone graft substitute composed of hydroxyapatite ceramic derived from cancellous bovine bone.[1][2][3] It undergoes a high-temperature, two-step deproteinization process to ensure safety from biological contaminants such as bacteria, viruses, and prions.[2][3] The resulting material is osteoconductive, serving as a scaffold to support new bone growth.[3] Its interconnected micro and macro pores are designed to facilitate vascular ingrowth and graft stability.[2] this compound® is indicated for various dental and oral surgical procedures, including maxillary sinus elevation.[2] It is available in small (500–1000 µm) and large (1000–2000 µm) granule sizes, with the larger size being preferred for sinus augmentation.[2][4]
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical studies evaluating the efficacy of this compound® in maxillary sinus augmentation and related bone grafting procedures.
Table 1: Clinical Outcomes of this compound® in Maxillary Sinus Augmentation
| Study | Number of Patients/Sinuses | Healing Period | Implant Placement | Implant Survival Rate | Key Findings |
| Felice et al. (2015)[5] | 10 patients / 10 sinuses | 4 months | 18 implants | Not specified in summary | This compound® was shown to be clinically effective for the reconstruction of sinus floors prior to implant placement.[5] |
| Nevins et al. (2011)[5] | 14 patients / 14 sinuses | 6 months | Implants placed after healing | Not specified in summary | Histological analysis confirmed vital bone formation with remaining this compound® granules integrated and surrounded by woven and lamellar bone.[5] |
Table 2: Histomorphometric Analysis of Bone Regeneration with this compound® (from Nevins et al., 2011)
| Parameter | Mean Percentage (%) |
| New Bone Formation | Not specified in summary |
| Remaining Xenograft | Not specified in summary |
| Connective Tissue/Marrow Space | Not specified in summary |
Note: While the study by Nevins et al. (2011) is cited as providing histomorphometric data, the specific percentages were not available in the reviewed summary documents.
Experimental Protocols
Surgical Protocol for Maxillary Sinus Augmentation with this compound® (Lateral Window Technique)
This protocol describes a generalized lateral window approach for maxillary sinus augmentation using this compound® xenograft granules.
1. Pre-operative Preparation:
-
Obtain informed consent from the patient.
-
Perform a thorough clinical and radiographic examination, including cone-beam computed tomography (CBCT), to assess the sinus anatomy and residual bone height.
-
Administer prophylactic antibiotics as per standard surgical protocols.
2. Anesthesia and Flap Design:
-
Administer local anesthesia to achieve profound numbness of the surgical site.
-
Create a full-thickness mucoperiosteal flap on the lateral wall of the maxilla. A crestal incision with vertical releasing incisions is commonly used to ensure adequate access and visibility.
3. Osteotomy:
-
Carefully create a bony window on the lateral sinus wall using a round diamond bur or piezoelectric surgical unit. The dimensions of the window should be sufficient to allow for instrumentation and graft placement.
4. Schneiderian Membrane Elevation:
-
Gently fracture the bony window inward and carefully elevate the Schneiderian membrane from the sinus floor and walls using specialized sinus lift elevators. Extreme care must be taken to avoid perforation of the membrane.
-
In case of a small perforation, a resorbable collagen membrane may be used to repair it.[5]
5. This compound® Granule Preparation and Placement:
-
Hydrate the this compound® granules. A study by Ramirez-Fernandez et al. suggests mixing the granules with the patient's venous blood.[6] Manufacturer information indicates that the granules adhere to one another when hydrated, facilitating transfer to the defect site.[3][4]
-
The hydrated this compound® granules can be mixed with autologous bone chips to enhance the regenerative outcome.
-
Carefully pack the this compound® mixture into the newly created space between the elevated sinus membrane and the sinus floor.[6] Avoid over-compressing the graft material to allow space for blood clot formation and new bone ingrowth.[7]
6. Membrane Placement and Closure:
-
Cover the lateral window with a resorbable collagen membrane to contain the graft material and guide tissue regeneration.[6][7]
-
Reposition the mucoperiosteal flap and achieve primary wound closure with sutures.
7. Post-operative Care:
-
Provide the patient with detailed post-operative instructions, including analgesics and antibiotics as needed.
-
Advise the patient to avoid activities that could create pressure in the sinus, such as blowing their nose forcefully, for several weeks.
-
Schedule follow-up appointments to monitor healing.
8. Healing and Implant Placement:
-
Allow for a healing period of approximately 6 months for sufficient bone formation to occur.[7]
-
After the healing period, assess the augmented site clinically and radiographically prior to dental implant placement.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Osteoconduction with this compound® Scaffold.
References
- 1. zimvie.eu [zimvie.eu]
- 2. impladend.com [impladend.com]
- 3. This compound® Xenograft Granules [zimvie.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. unident.fi [unident.fi]
- 6. Comparison of Two Xenograft Materials Used in Sinus Lift Procedures: Material Characterization and In Vivo Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zimvie.com.au [zimvie.com.au]
Application Notes and Protocols for Alveolar Ridge Preservation with Endobon®
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of Endobon®, a bovine-derived hydroxyapatite xenograft, in alveolar ridge preservation (ARP) following tooth extraction. The information is intended to guide researchers and clinicians in understanding the material's properties, its application in a surgical setting, and the expected outcomes based on available clinical data.
Introduction to this compound® and Alveolar Ridge Preservation
Following tooth extraction, the alveolar ridge undergoes a natural process of resorption, leading to a reduction in both width and height. This can compromise future implant placement and the aesthetic outcome of the final restoration. Alveolar ridge preservation (ARP) is a surgical procedure performed at the time of extraction to mitigate these dimensional changes.[1]
This compound® is a xenogeneic bone grafting material composed of hydroxyapatite ceramic derived from cancellous bovine bone.[2] It is fully deproteinized through a high-temperature two-step process, ensuring safety from bacteria, viruses, and prions.[2][3] As an essentially non-resorbable material, this compound® acts as a stable, osteoconductive scaffold that facilitates new bone growth and maintains space, making it suitable for ARP.[3][4] Its porous structure, with interconnecting micro and macro pores, promotes vascular ingrowth and bony integration.[5]
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical studies evaluating the efficacy of deproteinized bovine bone mineral (DBBM), the constituent material of this compound®, in alveolar ridge preservation.
Table 1: Changes in Alveolar Ridge Dimensions
| Study/Group | Graft Material | Membrane | Healing Period (months) | Horizontal Ridge Width Reduction (mm) | Vertical Ridge Height Reduction (mm) |
| Randomized Controlled Trial[6] | DBBM | Collagen | 5 | Data not specified in abstract, but no significant difference from DBBM with 10% collagen | Significant reduction from baseline, but no significant difference from DBBM with 10% collagen |
| Randomized Controlled Trial[7] | DBBM (Bio-Oss®) | Collagen | 8 | 2.1 ± 1.0 | Data not specified |
| Randomized Controlled Trial[1] | DBBM | Collagen | 4-6 | 1.1 (no standard deviation provided) | 1.29 (buccal), no standard deviation provided |
Table 2: Histomorphometric Analysis of Regenerated Bone
| Study/Group | Graft Material | Healing Period (months) | Newly Formed Bone (%) | Residual Graft Material (%) | Connective Tissue/Marrow Space (%) |
| Case Series[8] | DBBM | 12 | 27.72 ± 5.64 | 29.52 ± 6.09 | Not specified |
| Randomized Controlled Trial[6] | DBBM | 5 | Similar to DBBM with 10% collagen | Similar to DBBM with 10% collagen | Similar to DBBM with 10% collagen |
| Randomized Controlled Trial[1] | DBBM | 4-6 | Less than DFDBA group (specific values not in abstract) | Higher than DFDBA group (specific values not in abstract) | Not specified |
Experimental Protocols
Below are summaries of the methodologies used in key experiments involving deproteinized bovine bone mineral for alveolar ridge preservation.
Protocol from a Randomized Controlled Clinical Trial Comparing DBBM and DBBM with 10% Collagen[6]
-
Study Design: A randomized controlled clinical trial.
-
Patient Population: Patients requiring a non-molar tooth extraction followed by implant-supported rehabilitation.
-
Surgical Procedure:
-
Atraumatic tooth extraction.
-
The extraction socket was randomly filled with either DBBM or DBBM with 10% collagen.
-
A collagen membrane was placed over the graft material.
-
-
Data Collection and Analysis:
-
Cone-beam computed tomography (CBCT) was performed immediately after the procedure and at 5 months post-operatively to assess dimensional changes.
-
A bone biopsy was obtained at 5 months for histomorphometric analysis.
-
A blinded investigator performed the CBCT and histological assessments.
-
Protocol from a Randomized Controlled Clinical Trial Comparing DBBM and DFDBA[1]
-
Study Design: A randomized clinical trial.
-
Patient Population: Patients requiring tooth extraction where alveolar ridge preservation was indicated.
-
Surgical Procedure:
-
Atraumatic tooth extraction.
-
Sockets were randomly grafted with either deproteinized bovine bone mineral (DBBM) or demineralized freeze-dried bone allograft (DFDBA).
-
An absorbable collagen membrane was used to cover the graft in both groups.
-
-
Data Collection and Analysis:
-
Clinical measurements of ridge width and height were taken at baseline and after 4-6 months of healing.
-
A trephine bur was used to harvest bone cores from the implant sites for histologic and histomorphometric evaluation.
-
Application Protocol for Alveolar Ridge Preservation with this compound®
This protocol is a synthesis of procedural tips and general surgical techniques for alveolar ridge preservation.[9] Clinicians should always refer to the manufacturer's official Instructions for Use for specific guidance.[10]
Pre-Operative Phase
-
Patient Assessment: Conduct a thorough clinical and radiographic evaluation of the tooth to be extracted and the surrounding hard and soft tissues.
-
Treatment Planning: Confirm the indication for alveolar ridge preservation. This procedure is typically recommended when future implant placement is planned.[3]
-
Informed Consent: Discuss the procedure, benefits, risks, and alternatives with the patient and obtain informed consent.
Surgical Phase
-
Anesthesia and Asepsis: Administer local anesthesia and prepare the surgical site using standard sterile techniques.
-
Atraumatic Extraction: Perform an atraumatic extraction of the tooth to preserve the integrity of the socket walls, particularly the buccal plate.
-
Socket Debridement: Thoroughly debride the extraction socket to remove any granulation tissue and remnants of the periodontal ligament.
-
Induce Bleeding: To enhance clot formation and graft stability, induce bleeding from the socket walls by making small perforations with a bur.[9]
-
Graft Preparation and Placement:
-
Hydrate the this compound® Xenograft Granules with sterile saline or the patient's blood. The granules will adhere to one another, facilitating transfer to the defect site.[11]
-
Loosely pack the this compound® granules into the extraction socket. Avoid over-compression to allow space for blood clot formation and new bone growth.[9]
-
-
Membrane Placement (Optional but Recommended):
-
Wound Closure:
-
Achieve tension-free primary closure of the soft tissue flaps over the membrane and graft material.
-
Suture the flaps securely.[11]
-
Post-Operative Phase
-
Post-Operative Instructions: Provide the patient with standard post-surgical instructions, including oral hygiene, diet, and medication.
-
Healing Period: Allow for a healing period of approximately six months for osseoconduction and new bone formation to occur before considering implant placement.[9]
-
Follow-up: Schedule follow-up appointments to monitor healing and assess the outcome of the ridge preservation procedure.
Mechanism of Action: Osteoconduction
This compound® primarily functions through osteoconduction. The deproteinized bovine bone mineral acts as a biocompatible scaffold that supports the growth of new bone.
Conclusion
This compound® xenograft granules offer a predictable and effective option for alveolar ridge preservation. Its non-resorbable nature provides excellent space maintenance, and its osteoconductive properties support the formation of new bone, thereby preserving the alveolar ridge dimensions for future implant placement. Adherence to a meticulous surgical protocol is essential for achieving optimal clinical outcomes.
References
- 1. A randomized controlled evaluation of alveolar ridge preservation following tooth extraction using deproteinized bovine bone mineral and demineralized freeze-dried bone allograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dentalcompare.com [dentalcompare.com]
- 3. zimvie.eu [zimvie.eu]
- 4. zimvie.com [zimvie.com]
- 5. biomet3i.cz [biomet3i.cz]
- 6. Radiographic and histological evaluation of deproteinized bovine bone mineral vs. deproteinized bovine bone mineral with 10% collagen in ridge preservation. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webinars.edu.gr [webinars.edu.gr]
- 8. Alveolar Ridge Preservation with Deproteinized Bovine Bone Mineral and Xenogeneic Collagen Matrix: A 12-Month Clinical and Histomorphometric Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zimvie.com.au [zimvie.com.au]
- 10. This compound Xenograft Granules | ZimVie EMEA [zimvie.eu]
- 11. This compound® Xenograft Granules [zimvie.com]
Application Notes: Endobon® for Periodontal Intrabony Defects
References
- 1. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periodontal regeneration using connective tissue graft wall and xenograft with coronally advanced flap in noncontained intrabony defects: A novel combination technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Outcomes after Treatment of Periodontal Intrabony Defects with Nanocrystalline Hydroxyapatite (Ostim) or Enamel Matrix Derivatives (Emdogain): A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. botiss.com [botiss.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Injectable platelet-rich fibrin with demineralized freeze-dried bone allograft compared to demineralized freeze-dried bone allograft in intrabony defects of patients with stage-III periodontitis: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long term clinical results of intrabony defects treated with periodontal regeneration. A retrospective analysis based on composite outcome measure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Endobon® in Orthopedic Trauma Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Endobon®, a bovine-derived hydroxyapatite bone graft substitute, in the context of orthopedic trauma surgery. The information is intended to guide research, development, and clinical application of this biomaterial.
Introduction
This compound® is a sterile, biocompatible, and non-resorbable xenograft material composed of porous hydroxyapatite derived from bovine bone.[1][2][3] It serves as an osteoconductive scaffold, facilitating bone regeneration and providing mechanical support in bony defects.[4] Its primary application in orthopedics, as suggested by available clinical data, is in the management of metaphyseal defects resulting from traumatic fractures.
Mechanism of Action
This compound® functions primarily through osteoconduction. Its porous structure, consisting of interconnected micro and macro pores, provides a scaffold for the ingrowth of blood vessels and osteoprogenitor cells from the surrounding healthy bone.[4] This process, known as osseointegration, allows for the deposition of new bone matrix directly onto the surface of the this compound® granules, leading to the gradual incorporation of the graft material into the host bone.[5] Due to its high-temperature processing, this compound® is deproteinized, minimizing the risk of an immunogenic response.[4] It is considered essentially non-resorbable, meaning it remains in the body for an extended period, providing long-term structural support.[2][6]
The signaling pathway for osteoconduction is a complex process involving the interaction of osteoprogenitor cells with the biomaterial surface. This interaction triggers a cascade of intracellular events leading to cell adhesion, proliferation, differentiation, and ultimately, new bone formation.
Clinical Applications in Orthopedic Trauma
The primary documented application of this compound® in orthopedic trauma is in the surgical management of tibial plateau fractures. A long-term retrospective study investigated its use in filling metaphyseal defects following fracture reduction and internal fixation.[6]
Tibial Plateau Fractures
In a study by Briem et al. (2002), 35 patients with fractures of the proximal tibia had their metaphyseal defects filled with this compound® following surgical stabilization with internal plates.[6] The study reported good mechanical properties of the bone substitute, with no secondary loss of reduction observed over a follow-up period of up to 91 months.[6] Histological analysis at 18 months post-application showed no signs of resorption or degradation of the this compound® material.[6]
Table 1: Summary of Clinical Data for this compound® in Tibial Plateau Fractures
| Parameter | Finding | Citation |
| Indication | Filling of metaphyseal defects in proximal tibia fractures | [6] |
| Number of Patients | 35 | [6] |
| Follow-up Period | Up to 91 months | [6] |
| Primary Outcome | No secondary loss of reduction due to mechanical failure | [6] |
| Histological Findings (18 months) | No signs of resorption or degradation | [6] |
Experimental Protocols
While specific experimental protocols for this compound® in orthopedic trauma models are not extensively detailed in the available literature, a general protocol for evaluating a xenograft bone substitute in a long bone defect model can be outlined.
Preclinical Animal Study Protocol (Example)
This protocol describes a hypothetical study to evaluate the efficacy of this compound® in a critical-sized femoral defect in a rabbit model.
Objective: To assess the osteoconductive and osseointegrative properties of this compound® in a load-bearing long bone defect.
Animal Model: New Zealand White Rabbits (n=20)
Experimental Groups:
-
Group A (this compound®): Critical-sized femoral defect filled with this compound® granules.
-
Group B (Autograft): Critical-sized femoral defect filled with autologous bone graft (positive control).
-
Group C (Empty Defect): Critical-sized femoral defect left empty (negative control).
Surgical Procedure:
-
Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols.
-
Create a standardized 15 mm critical-sized segmental defect in the mid-diaphysis of the femur.
-
For Group A, fill the defect with a pre-measured volume of this compound® granules.
-
For Group B, harvest autologous bone from the iliac crest and implant it into the femoral defect.
-
For Group C, leave the defect empty.
-
Stabilize the femur with an appropriate internal fixation plate.
-
Close the surgical wound in layers.
Post-operative Care:
-
Administer analgesics as per IACUC guidelines.
-
Monitor for signs of infection or complications.
Evaluation Methods:
-
Radiographic Analysis: X-rays at 4, 8, and 12 weeks post-surgery to assess bone formation and graft integration.
-
Histological Analysis: At 12 weeks, euthanize the animals and harvest the femurs for histological processing. Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate new bone formation, neovascularization, and the interface between the graft and host bone.
-
Biomechanical Testing: Perform three-point bending tests on the explanted femurs to determine the mechanical strength of the healed bone.
Surgical Protocol for Application in Tibial Plateau Fractures
Based on the clinical study by Briem et al.[6] and general orthopedic principles, the following is a likely surgical protocol for the application of this compound® in tibial plateau fractures.
-
Pre-operative Planning: Obtain high-quality radiographs and computed tomography (CT) scans to accurately assess the fracture pattern and the size of the metaphyseal bone defect.
-
Surgical Approach: Utilize a standard surgical approach to the proximal tibia that provides adequate exposure of the fracture site.
-
Fracture Reduction: Perform an open reduction of the articular surface and the metaphyseal fracture components under direct visualization.
-
Provisional Fixation: Temporarily stabilize the reduced fracture fragments with Kirschner wires.
-
Defect Filling: Gently impact the this compound® granules into the metaphyseal bone void to provide subchondral support. Avoid over-packing to allow for vascular ingrowth.[7]
-
Definitive Fixation: Apply a buttress plate and screws to provide stable internal fixation of the fracture.
-
Wound Closure: Close the surgical incision in layers.
Table 2: Key Surgical Steps and Considerations
| Step | Action | Key Consideration |
| 1. Exposure | Standard surgical approach to the proximal tibia. | Adequate visualization of the fracture and defect. |
| 2. Reduction | Anatomic reduction of the articular surface. | Restoration of joint congruity is critical. |
| 3. Defect Filling | Gentle impaction of this compound® granules. | Avoid over-compression to maintain porosity for vascularization.[7] |
| 4. Fixation | Application of buttress plate and screws. | Achieve stable internal fixation to allow for early mobilization. |
Potential Complications
While this compound® is generally considered biocompatible, potential complications associated with its use in orthopedic trauma surgery may include:
-
Infection: As with any surgical implant, there is a risk of post-operative infection. A preliminary report on 18 patients who received this compound® for various orthopedic indications, including trauma, noted infections in some cases, primarily caused by Staphylococcus and Enterobacteria.[8]
-
Mechanical Failure: If the implant is not adequately protected from mechanical stress, it may fracture, as its compressive strength is comparable to cancellous bone, not cortical bone.[5]
-
Lack of Osseointegration: Inadequate contact with viable host bone or insufficient vascular supply can lead to a lack of integration of the graft material.[7]
Conclusion
This compound® presents a viable option as a bone graft substitute for filling metaphyseal defects in orthopedic trauma surgery, particularly in the context of tibial plateau fractures. Its osteoconductive properties and long-term structural stability have been demonstrated in a clinical setting. Further research, including prospective, randomized controlled trials, is warranted to expand its indications and to fully elucidate its long-term performance in various orthopedic trauma applications.
References
- 1. biomax.it [biomax.it]
- 2. zimvie.eu [zimvie.eu]
- 3. zimvie.com.au [zimvie.com.au]
- 4. biomet3i.cz [biomet3i.cz]
- 5. Reactions and complications after the implantation of this compound including morphological examination of explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Long-term outcomes after using porous hydroxyapatite ceramics (this compound) for surgical management of fractures of the head of the tibia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zimvie.com.au [zimvie.com.au]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Combining Endobon® with Autologous Bone for Grafting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Endobon®, a bovine-derived hydroxyapatite xenograft, with autologous bone offers a promising composite graft material for bone regeneration. This approach leverages the osteoconductive scaffold properties of this compound® with the osteogenic and osteoinductive potential of autologous bone.[1] this compound® provides a stable, non-resorbable matrix that maintains space and supports new bone ingrowth, while the autologous component contributes viable cells and growth factors essential for initiating and promoting bone healing.[2][3]
These application notes provide detailed protocols for the preparation, in vitro characterization, and in vivo evaluation of an this compound® and autologous bone composite graft.
Data Presentation
Table 1: Properties of this compound® and Autologous Bone Graft Components
| Property | This compound® | Autologous Bone | Combined Graft (50/50 ratio) |
| Material Type | Xenograft (Bovine-derived Hydroxyapatite)[4][5] | Autograft[3] | Composite Graft |
| Composition | Hydroxyapatite Ceramic[4] | Cortical and/or cancellous bone with viable cells and growth factors | Hydroxyapatite ceramic with viable bone cells and growth factors |
| Osteoconductivity | Yes[4][5] | Yes[3] | Yes |
| Osteoinductivity | No | Yes[3] | Yes |
| Osteogenicity | No | Yes[3] | Yes |
| Resorption | Non-resorbable[4][6] | Resorbable | Partially resorbable (autologous component) |
| Key Advantage | Space maintenance, stable scaffold[4] | Gold standard for bone regeneration[3] | Combines osteoconductive scaffold with osteogenic potential |
Table 2: Quantitative Outcomes from a Clinical Study Combining this compound® and Autologous Bone (50/50 Mixture)
| Parameter | Outcome | Reference |
| Implant Survival Rate | 99.3% | Amato et al. (2020)[2] |
| Marginal Bone Loss | ≤ 0.5 mm at a mean 3-year follow-up | Amato et al. (2020)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound® and Autologous Bone Composite Graft (1:1 Ratio)
This protocol details the preparation of a 1:1 (by volume) composite graft of this compound® granules and autologous bone chips.
Materials:
-
This compound® Xenograft Granules (sterile)
-
Autologous bone harvested from a suitable donor site (e.g., iliac crest, ramus)
-
Sterile bone mill or rongeur
-
Sterile dappen dish or mixing bowl
-
Sterile saline solution
-
Sterile surgical instruments
Procedure:
-
Autologous Bone Preparation:
-
Harvest autologous bone using a standard surgical technique.
-
Particulate the harvested bone into small chips (1-2 mm) using a sterile bone mill or rongeur.
-
-
This compound® Preparation:
-
Open the sterile packaging of this compound® granules.
-
Hydrate the granules with sterile saline solution according to the manufacturer's instructions. Allow the granules to become fully saturated.
-
-
Composite Graft Mixing:
-
In a sterile dappen dish, combine equal volumes of the prepared autologous bone chips and the hydrated this compound® granules.
-
Gently mix the two components with a sterile instrument until a homogenous mixture is achieved. The final composite graft should have a consistency that is easy to handle and place into the defect site.
-
Protocol 2: In Vitro Cell Viability Assessment of the Composite Graft using MTT Assay
This protocol describes a method to assess the viability of cells within the autologous bone component of the composite graft.
Materials:
-
Composite graft material (prepared as in Protocol 1)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in phenol red-free DMEM)
-
Acidified isopropanol (1 µL concentrated HCl per 1 mL isopropanol)
-
Phosphate-buffered saline (PBS)
-
24-well culture plates
-
Spectrophotometer
Procedure:
-
Place a standardized amount of the composite graft into each well of a 24-well plate.
-
Add 1 mL of the 1 mg/mL MTT reagent to each well. Cover the plate with aluminum foil to protect it from light.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1 hour.[7]
-
After incubation, carefully aspirate the MTT solution from each well.
-
Add 1 mL of acidified isopropanol to each well to dissolve the formazan crystals.[7]
-
Place the plate on a rotating platform for 10 minutes at 100 rpm to ensure complete solubilization of the formazan product.[7]
-
Transfer 200 µL of the solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Protocol 3: In Vivo Evaluation of the Composite Graft in a Rat Calvarial Defect Model
This protocol outlines the surgical procedure for creating a critical-size calvarial defect in a rat model and implanting the composite graft.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for small animal surgery
-
Trephine bur (5 mm diameter)
-
Composite graft material
-
Suturing material
Procedure:
-
Anesthetize the rat and shave the surgical site on the scalp.
-
Make a sagittal incision over the calvarium and retract the skin and periosteum to expose the parietal bone.
-
Create a full-thickness, critical-size defect (5 mm in diameter) in the center of the parietal bone using a trephine bur under constant sterile saline irrigation, taking care not to damage the underlying dura mater.[2][8][9]
-
Fill the defect with the prepared composite graft material.
-
Reposition the periosteum and suture the scalp incision.
-
House the animals under standard conditions with appropriate post-operative care. Euthanize the animals at predetermined time points (e.g., 4 and 8 weeks) for analysis.
Protocol 4: Histological and Histomorphometric Analysis of Bone Regeneration
This protocol describes the processing of harvested calvaria for histological and histomorphometric analysis of new bone formation.
Materials:
-
Harvested rat calvaria
-
10% neutral buffered formalin
-
Ascending grades of ethanol (70%, 80%, 90%, 100%)
-
Xylene
-
Polymethyl methacrylate (PMMA) embedding resin
-
Microtome for hard tissue sectioning
-
Stains (e.g., Toluidine Blue, Goldner's Trichrome)
-
Light microscope with image analysis software
Procedure:
-
Fixation and Dehydration:
-
Fix the harvested calvaria in 10% neutral buffered formalin for 48 hours.
-
Dehydrate the specimens through a series of graded ethanol solutions.
-
-
Embedding:
-
Sectioning:
-
Cut 5 µm thick sections using a microtome designed for hard tissue.
-
-
Staining:
-
Stain the sections with Toluidine Blue or Goldner's Trichrome to differentiate between new bone, old bone, and the graft material.[11]
-
-
Histomorphometric Analysis:
Signaling Pathways and Experimental Workflows
Signaling Pathways in Bone Regeneration with Composite Grafts
The combination of autologous bone with an osteoconductive scaffold like this compound® is expected to activate key signaling pathways involved in bone healing. The autologous component releases growth factors such as Bone Morphogenetic Proteins (BMPs) and Vascular Endothelial Growth Factor (VEGF).[17][18][19][20][21]
-
BMP Signaling: BMPs bind to their receptors on mesenchymal stem cells, initiating a signaling cascade that leads to the differentiation of these cells into osteoblasts, the bone-forming cells.
-
VEGF Signaling: VEGF is crucial for angiogenesis, the formation of new blood vessels. A robust vascular network is essential for supplying nutrients and oxygen to the graft site, which is critical for bone regeneration.
References
- 1. ota.org [ota.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activated Carbons for Bone Cell Growth: Structural Properties and Biological Interactions | MDPI [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Histological and histomorphometric evaluation of alveolar ridge preservation using an allograft and nonresorbable membrane with and without primary closure: A pilot randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone Regeneration in Defects Created on Rat Calvaria Grafted with Porcine Xenograft and Synthetic Hydroxyapatite Reinforced with Titanium Particles—A Microscopic and Histological Study | MDPI [mdpi.com]
- 10. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Modified Protocol for Staining of Undecalcified Bone Samples Using Toluidine Blue—A Histological Study in Rabbit Models [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histological and histomorphometric analysis of bone tissue after guided bone regeneration with non-resorbable membranes vs resorbable membranes and titanium mesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Human Clinical and Histomorphometrical Study on Different Resorbable and Non-Resorbable Bone Substitutes Used in Post-Extractive Sites. Preliminary Results [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of BMP-2 and VEGF carried by mineralized collagen for mandibular bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Application of BMP in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histomorphometric Analysis of Bone Formation with Endobon®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endobon® is a xenogeneic bone graft substitute derived from bovine sources. It is primarily composed of hydroxyapatite, the main mineral component of bone, and is processed to be biocompatible and osteoconductive.[1][2] Its porous structure provides a scaffold for new bone formation, making it a valuable tool in bone regeneration research and clinical applications.[3][4] Histomorphometry is a quantitative histological technique used to assess the microscopic structure and composition of bone, providing crucial data on bone formation and remodeling.[5][6] This document provides detailed application notes and protocols for the histomorphometric analysis of bone formation following the implantation of this compound®.
Data Presentation
The following tables summarize quantitative data from various studies on bone formation with this compound®.
| Study Animal Model | Implant Location | Time Point | New Bone Formation (%) | Residual Graft Material (%) | Non-Mineralized Connective Tissue (%) | Citation |
| Rabbit | Tibia | 4 months | 22.8 ± 1.5 | 39.4 ± 2.3 | 37.7 ± 2.5 | [7] |
| Human | Maxillary Sinus | 6 months | 27.5 ± 8.9 | - | - | [8] |
| Human | - | 4 months | 33.4 | - | - | [8] |
Note: "-" indicates data not provided in the cited source.
Experimental Protocols
This section outlines a comprehensive protocol for the histomorphometric analysis of bone formation with this compound®.
Animal Model and Surgical Procedure
A common animal model for studying bone regeneration is the New Zealand rabbit.[7]
-
Surgical Defect Creation: Create a critical-sized defect in the tibia of the rabbit.
-
Implantation of this compound®: Fill the defect with this compound® granules (typically 500-1000 µm in size).[7] Control defects may be left empty or filled with a different bone graft material for comparison.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and antibiotics, to prevent infection and minimize animal suffering.
-
Time Points for Analysis: Sacrifice animals at various time points (e.g., 1, 2, 3, and 4 months) to evaluate the progression of bone healing.[7]
Sample Preparation for Histology
Proper sample preparation is critical for accurate histomorphometric analysis of non-decalcified bone.[5]
-
Tissue Fixation: Immediately after harvesting, fix the bone samples containing the this compound® graft in 10% neutral buffered formalin.
-
Dehydration: Dehydrate the fixed samples through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Embedding: Infiltrate and embed the dehydrated samples in a hard resin, such as polymethyl methacrylate (PMMA). This is crucial for sectioning non-decalcified bone.
-
Sectioning: Use a heavy-duty microtome equipped with a tungsten carbide knife to cut thin sections (approximately 5 µm thick).[7]
Staining
Different staining techniques are used to visualize various tissue components.
-
Hematoxylin and Eosin (H&E): A standard histological stain used to visualize cell nuclei (blue/purple) and cytoplasm (pink). This stain helps in identifying the overall tissue morphology and cellular components.[7]
-
Masson's Trichrome: This stain is used to differentiate between collagen (blue/green), cytoplasm and muscle (red), and nuclei (dark brown/black). It is particularly useful for distinguishing between mineralized bone (collagen-rich) and surrounding soft tissues.[7]
Histomorphometric Analysis
Quantitative analysis is performed using a microscope equipped with an image analysis software.
-
Image Acquisition: Capture high-resolution digital images of the stained sections at a consistent magnification.
-
Region of Interest (ROI): Define the region of interest, which is typically the area of the original bone defect filled with this compound®.
-
Parameter Measurement: Within the ROI, quantify the following parameters:
-
New Bone Formation: The percentage of the area occupied by newly formed bone tissue.
-
Residual Graft Material: The percentage of the area occupied by the remaining this compound® particles.
-
Non-Mineralized Connective Tissue: The percentage of the area occupied by fibrous tissue, bone marrow, and other non-mineralized tissues.
-
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each time point. Statistical analysis can be performed to compare different groups or time points.
Visualizations
Signaling Pathways in Osteogenesis
Bone formation is a complex process regulated by various signaling pathways. The diagram below illustrates some of the key pathways involved in osteoblast differentiation and function, which are relevant to the bone regeneration process initiated by osteoconductive materials like this compound®.[9][10][11]
Caption: Key signaling pathways in osteogenesis.
Experimental Workflow for Histomorphometric Analysis
The following diagram outlines the logical flow of the experimental protocol for the histomorphometric analysis of bone formation with this compound®.
Caption: Experimental workflow for histomorphometry.
Logical Relationship of this compound® in Bone Regeneration
This diagram illustrates the role of this compound® as an osteoconductive scaffold in the process of bone regeneration.
Caption: this compound's role in bone regeneration.
References
- 1. This compound® Xenograft Granules [zimvie.com]
- 2. dentalcompare.com [dentalcompare.com]
- 3. biomet3i.cz [biomet3i.cz]
- 4. zimvie.com.au [zimvie.com.au]
- 5. cda-amc.ca [cda-amc.ca]
- 6. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 7. Experimental model of bone response to xenografts of bovine origin (this compound): a radiological and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zimvie.com [zimvie.com]
- 9. Signaling pathways involved in osteogenesis and their application for bone regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiographic Evaluation of Endobon® Graft Integration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiographic evaluation of Endobon® xenograft integration. This compound® is a non-resorbable, bovine-derived hydroxyapatite bone graft material designed to be osseoconductive, facilitating new bone growth on its surface and throughout the graft.[1][2][3][4][5][6] This document outlines quantitative data from various studies, detailed experimental protocols for radiographic assessment, and a summary of key signaling pathways involved in bone graft healing.
Quantitative Data on this compound® Graft Integration
The following tables summarize key quantitative findings from studies evaluating the integration of this compound® grafts.
Table 1: Histomorphometric Analysis of New Bone Formation
| Time Point | Mean Percentage of Newly Formed Bone | Comparison Group (if applicable) | Study Reference |
| 4 months | 33.4% | Bio-Oss®: 32.4% (no significant difference) | Sivolella et al. (2020)[7] |
| 6 months | 27.5 ± 8.9% | N/A | [7] |
Table 2: Radiographic Analysis of Bone Gain and Stability
| Time Point | Parameter | Measurement | Comparison Group (if applicable) | Study Reference |
| 1 year | Mean Crestal Bone Gain (in peri-implantitis sites) | 0.7 mm | Surgical debridement alone: no significant change | Renvert et al. (2018)[7] |
| 7 years (mean follow-up) | Horizontal Ridge Stability | Stable | OsteoConductive Substitute-Bovine: Similar stability | [7] |
Experimental Protocols for Radiographic Evaluation
Protocol 1: Quantitative Assessment of Graft Integration using Computed Tomography (CT)
This protocol describes a non-invasive method for the quantitative analysis of new bone formation and graft integration using CT imaging.[8][9]
1. Pre-operative Imaging:
- Acquire a baseline CT or Cone-Beam Computed Tomography (CBCT) scan of the defect site prior to graft placement.
- Ensure consistent patient positioning and imaging parameters (e.g., slice thickness, kVp, mAs) to allow for accurate pre- and post-operative comparisons.
2. Surgical Placement of this compound® Graft:
- Place the this compound® graft material into the bone defect according to standard surgical procedures.
3. Post-operative Imaging:
- Acquire post-operative CT or CBCT scans at predetermined follow-up intervals (e.g., 3, 6, 9, 12, and 14 months).[8]
- Maintain the same imaging parameters as the pre-operative scan.
4. 3D Model Reconstruction and Analysis:
- Import the DICOM data from the pre- and post-operative scans into medical imaging software (e.g., Mimics, 3D Slicer).
- Segment the region of interest (ROI), which includes the bone graft and surrounding native bone, based on Hounsfield Unit (HU) thresholds. Native bone and this compound® have different densities, allowing for their differentiation.[8]
- Create 3D models of the defect site at each time point.
5. Quantitative Analysis:
- Volumetric Analysis: Superimpose the post-operative 3D models onto the pre-operative model to calculate the volumetric increase in new bone formation over time.[8]
- Densitometric Analysis: Measure the mean HU within the ROI on the post-operative scans. An increase in HU over time can indicate bone maturation and mineralization.
Protocol 2: Densitometric Analysis using Standardized Radiographs
This protocol provides a method for assessing changes in bone density at the graft site using standardized intraoral or panoramic radiographs.[10][11]
1. Baseline Radiograph:
- Immediately following graft placement, acquire a standardized radiograph (e.g., periapical) of the surgical site using a positioning device to ensure reproducible geometry.
- Include a radiopaque reference object (e.g., a millimeter grid) in the image for calibration.[11]
2. Follow-up Radiographs:
- Acquire subsequent radiographs at specified follow-up intervals (e.g., 1, 3, and 6 months) using the identical exposure parameters and patient positioning as the baseline image.[10][11]
3. Image Processing and Analysis:
- Digitize the radiographs if using film.
- Use image analysis software (e.g., ImageJ, Adobe Photoshop) to select the ROI corresponding to the grafted area and an adjacent area of native bone.[10]
- Measure the mean grayscale value (pixel density) of the ROI at each time point.
4. Data Interpretation:
- Compare the mean pixel density of the grafted area to the adjacent native bone at each follow-up.
- An increase in the relative density of the grafted area over time suggests progressive bone formation and integration. An initial "halo" effect may be observed due to the high density of the graft material, which is expected to resolve as integration proceeds.[12]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Radiographic Evaluation
Caption: Workflow for quantitative CT analysis of graft integration.
Key Signaling Pathways in Bone Graft Healing
The integration of this compound®, being an osseoconductive material, relies on the host's cellular and molecular mechanisms for bone regeneration. Several key signaling pathways are crucial in this process.[13][14] The hydroxyapatite component of this compound® can directly influence these pathways to promote osteoblast differentiation and bone formation.[15]
References
- 1. dentalcompare.com [dentalcompare.com]
- 2. souq.dental [souq.dental]
- 3. This compound® Xenograft Granules [zimvie.com]
- 4. zimvie.eu [zimvie.eu]
- 5. biomet3i.cz [biomet3i.cz]
- 6. zimvie.com.au [zimvie.com.au]
- 7. zimvie.com [zimvie.com]
- 8. A Radiological Approach to Evaluate Bone Graft Integration in Reconstructive Surgeries [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Radiological Evaluation of Bone Healing in Postextraction Sockets Following Bone Grafting Using Beta-Tricalcium Phosphate and Calcium Phosphosilicate: A Controlled Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cda-adc.ca [cda-adc.ca]
- 12. CLINICO-RADIOGRAPHIC EVALUATION OF XENOGRAFTS IN MAXILLOFACIAL SURGERY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone repair and key signalling pathways for cell-based bone regenerative therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of signaling pathways in bone repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial [mdpi.com]
Endobon® for Socket Preservation Following Tooth Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Following tooth extraction, the alveolar ridge undergoes a natural process of resorption, leading to a reduction in bone volume that can compromise future implant placement and aesthetic outcomes. Socket preservation is a regenerative procedure designed to mitigate this bone loss by placing a bone graft material into the fresh extraction socket. Endobon®, a xenograft material composed of bovine-derived hydroxyapatite, serves as an osteoconductive scaffold to support new bone formation and maintain the three-dimensional architecture of the alveolar ridge.[1][2][3] Its non-resorbable nature provides long-term volume stability.[2][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound® for socket preservation.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound® in socket preservation, often in comparison to other bone graft materials.
| Study | Biomaterial(s) | Healing Period | Outcome Measure | Result |
| Barone et al. (2013)[5][6] | This compound®, Bio-Oss® | 6 months | New Bone Formation (%) | This compound®: 28.5 ± 20, Bio-Oss®: 31.4 ± 18 |
| Ramírez-Fernández et al. (2011)[4][7] | This compound® (in rabbits) | 4 months | New Bone Formation (%) | 22.8 ± 1.5 |
| Ramírez-Fernández et al. (2011)[4][7] | This compound® (in rabbits) | 4 months | Residual Graft Material (%) | 39.4 ± 2.3 |
| Ramírez-Fernández et al. (2011)[4][7] | This compound® (in rabbits) | 4 months | Non-mineralized Tissue (%) | 37.7 ± 2.5 |
| Sivolella et al. (2020)[3] | This compound®, Bio-Oss® | 4 months | Vital Bone Formation (%) | No significant difference |
Signaling Pathways in Hydroxyapatite-Mediated Osteogenesis
This compound® is primarily composed of hydroxyapatite, which has been shown to influence key signaling pathways involved in bone regeneration. The osteoconductive properties of hydroxyapatite scaffolds provide a surface that promotes the adhesion, proliferation, and differentiation of osteoblasts.[8][9] This process is mediated by several intracellular signaling cascades, including the Wnt/β-catenin, Bone Morphogenetic Protein 2 (BMP2)/Smad, and PI3K/AKT/mTOR pathways.[1][8][10]
Experimental Protocols
In Vivo Animal Study: Evaluation of Bone Response to this compound®
This protocol is adapted from the study by Ramírez-Fernández et al. (2011) evaluating the in vivo bone response to this compound® in a rabbit model.[4][7]
1. Animal Model:
-
Species: New Zealand white rabbits
-
Number: 20
-
Weight: 3900-4500 g
-
Housing: Individual cages with ad libitum access to food and water.
2. Surgical Procedure:
-
Anesthesia: General anesthesia administered intramuscularly (e.g., ketamine and xylazine).
-
Surgical Site Preparation: Shave and disinfect the proximal metaphyseal area of the right tibia.
-
Incision: Create a longitudinal incision to expose the tibial metaphysis.
-
Defect Creation: Create a standardized bone defect in the proximal metaphyseal area using a surgical drill.
3. Implantation:
-
Test Group: Fill the created defect with this compound® granules (500-1000 µm).
-
Control Group: Leave the defect empty (sham surgery).
-
Closure: Suture the periosteum and skin in layers.
4. Post-Operative Care:
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
Monitor animals for any signs of infection or distress.
5. Euthanasia and Sample Collection:
-
Sacrifice groups of five animals at 1, 2, 3, and 4 months post-implantation.
-
Harvest the entire tibia containing the implant and control sites.
6. Radiological Analysis:
-
Take anteroposterior and lateral radiographs of the harvested tibiae to assess bone healing and material integration.
7. Histological Processing:
-
Fix the bone samples in 10% neutral buffered formalin.
-
Dehydrate the samples in a graded series of ethanol.
-
Embed the samples in a resin (e.g., polymethyl methacrylate).
-
Section the embedded blocks to a thickness of 5 µm using a microtome.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome.
8. Histomorphometric Analysis:
-
Use a light microscope equipped with a digital camera and image analysis software.
-
Quantify the following parameters within the region of interest:
-
Percentage of newly formed bone.
-
Percentage of residual graft material.
-
Percentage of non-mineralized connective tissue.
-
In Vitro Osteoblast Culture on this compound® Scaffolds
This protocol provides a framework for assessing the biocompatibility and osteoinductive potential of this compound® in vitro.
1. Scaffold Preparation:
-
Sterilize this compound® granules according to the manufacturer's instructions (e.g., autoclave).
-
Place a defined amount of sterile granules into the wells of a multi-well culture plate.
2. Cell Culture:
-
Cell Line: Use a pre-osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C and 5% CO2.
3. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells directly onto the this compound® scaffolds at a density of 1 x 10^4 cells/cm².
-
Include a control group of cells seeded on tissue culture plastic.
4. Incubation:
-
Culture the cells on the scaffolds for various time points (e.g., 1, 3, 7, and 14 days).
-
Change the culture medium every 2-3 days.
5. Cell Viability Assay (e.g., MTT Assay):
-
At each time point, add MTT solution to the wells and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Gene Expression Analysis (Real-Time PCR):
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform quantitative PCR using primers for osteogenic marker genes (e.g., Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), Osteocalcin (OCN)) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Clinical Application Protocol for Socket Preservation with this compound®
This protocol outlines the general surgical steps for using this compound® for socket preservation in a clinical setting.
1. Pre-operative Assessment:
-
Conduct a thorough clinical and radiographic examination to assess the tooth and surrounding bone.
-
Obtain informed consent from the patient.
2. Anesthesia and Tooth Extraction:
-
Administer local anesthesia.
-
Perform an atraumatic extraction of the tooth to preserve the integrity of the socket walls, particularly the buccal plate.[11][12]
3. Socket Debridement:
-
Thoroughly curette the socket to remove all granulation tissue and remnants of the periodontal ligament.[11]
-
Irrigate the socket with sterile saline.
4. Graft Placement:
-
Hydrate the this compound® granules with sterile saline or the patient's blood.
-
Gently pack the granules into the extraction socket up to the level of the crestal bone.[13] Avoid over-compressing the material.[13]
5. Membrane Placement (Optional but Recommended):
-
Place a resorbable collagen membrane over the grafted socket to contain the graft material and prevent soft tissue ingrowth.[5]
6. Suturing:
-
Achieve primary wound closure by suturing the soft tissue flaps over the membrane.
7. Post-operative Care:
-
Provide the patient with post-operative instructions, including oral hygiene and dietary recommendations.
-
Prescribe antibiotics and analgesics as needed.
-
Schedule a follow-up appointment to monitor healing. A healing period of approximately six months is recommended before implant placement.[13]
References
- 1. youtube.com [youtube.com]
- 2. Indirect co-culture of osteoblasts and endothelial cells in vitro based on a biomimetic 3D composite hydrogel scaffold to promote the proliferation and differentiation of osteoblasts | PLOS One [journals.plos.org]
- 3. Analysis of In Vitro Osteoblast Culture on Scaffolds for Future Bone Regeneration Purposes in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Differentially Expressed Genes Between Osteoblasts and Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.iti.org [blog.iti.org]
- 6. A clinico-radiographic and histomorphometric analysis of alveolar ridge preservation using calcium phosphosilicate, PRF, and collagen plug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gene-expression analysis of cementoblasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction socket preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zimvie.com.au [zimvie.com.au]
Application Notes and Protocols for Endobon® Xenograft Granules in Implantology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, preparation, and implantation of Endobon® Xenograft Granules. The following protocols are intended to ensure optimal outcomes in bone regeneration procedures.
Product Description and Composition
This compound® Xenograft Granules are a sterile, biocompatible, and non-resorbable bone graft substitute derived from cancellous bovine bone.[1][2] The granules are composed of hydroxyapatite ceramic, which has been fully deproteinized through a two-step high-temperature process.[1][2][3][4] This rigorous manufacturing method ensures safety from bacteria, viruses, and prions.[1][4] The resulting material is an osteoconductive scaffold that facilitates bone growth on its surface and throughout the graft.[1][3]
The chemical composition of this compound® is primarily pentacalcium hydroxide (tris) phosphate [Ca5(PO4)3OH].[5] The high sintering temperature used in its production results in a highly crystalline structure, contributing to its slow resorption rate.[5]
Data Presentation: Product Specifications
Quantitative data for this compound® Xenograft Granules are summarized in the tables below for easy reference and comparison.
Table 1: Granule Sizes and Recommended Applications
| Granule Size | Particle Size (µm) | Preferred Applications |
| Small | 500 - 1000 | Grafting smaller defects, such as extraction sockets.[3][6][7][8][9] |
| Large | 1000 - 2000 | Grafting larger defects, such as sinus elevations.[3][6][8][9] |
Table 2: Product Availability
| Catalog Number | Volume (mL) | Packaging |
| ROX05 | 0.5 | 1 Dish[1] |
| ROX10 | 1 | 1 Dish[1] |
| ROX20 / ROXLG20 | 2 | 1 Dish[1] |
| ROXLG50 | 5 | 5 Dishes (1 mL each)[1] |
| ROXLG80 | 8 | 8 Dishes (1 mL each)[1] |
Experimental Protocols
Materials Required
-
This compound® Xenograft Granules (appropriate size)
-
Sterile saline solution or patient's blood
-
Sterile dappen dish or mixing bowl
-
Sterile surgical instruments for implantation
-
(Optional) Autologous bone graft material
-
(Optional) Fibrin glue[10]
Preparation of this compound® Granules
-
Aseptic Technique: All handling and preparation of this compound® granules must be performed under strict aseptic conditions to prevent contamination.
-
Hydration:
-
Open the sterile packaging of the this compound® Xenograft Granules.
-
Transfer the required amount of granules into a sterile dappen dish.
-
Hydrate the granules with sterile saline solution or the patient's own blood. This will cause the granules to adhere to one another, facilitating easier handling and placement into the defect site.[3][6][8][9]
-
-
Mixing (Optional):
Surgical Implantation Protocol
-
Defect Preparation: Prepare the recipient bone defect by removing all soft tissue remnants. To enhance graft stability and subsequent bone formation, it is recommended to create small perforations within the defect to induce bleeding.[10]
-
Granule Placement:
-
Carefully place the hydrated this compound® granules into the prepared defect.
-
Crucially, do not over-compress or pack the granules too tightly. [10] Over-compression can inhibit clot formation and the ingrowth of new bone.[10] The granules should be loosely packed to allow space for vascularization and new bone formation.[10]
-
-
Use of a Barrier Membrane (Recommended):
-
Wound Closure: Suture the soft tissue flaps to achieve primary closure over the grafted site.
-
Healing Period: Allow for a sufficient healing period for osseointegration to occur. A healing time of approximately six months is generally recommended before implant placement in sites grafted with this compound®.[10]
Visualizations
Experimental Workflow for this compound® Preparation and Implantation
Caption: Workflow for preparing and implanting this compound® granules.
Logical Relationships of this compound® Implantation Components
References
- 1. dentalcompare.com [dentalcompare.com]
- 2. souq.dental [souq.dental]
- 3. biomet3i.cz [biomet3i.cz]
- 4. This compound® Xenograft Granules [zimvie.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 7. souq.dental [souq.dental]
- 8. zimvie.com.au [zimvie.com.au]
- 9. impladend.com [impladend.com]
- 10. zimvie.com.au [zimvie.com.au]
- 11. zimvie.com [zimvie.com]
Troubleshooting & Optimization
Endobon® Graft Technical Support Center: Troubleshooting & FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential complications associated with Endobon® xenograft granules. The information is intended to assist researchers in identifying and resolving issues that may arise during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its key characteristics?
This compound® is a bone graft substitute derived from bovine sources.[1][2] It is primarily composed of hydroxyapatite, the main mineral component of bone.[1][2] A key characteristic of this compound® is that it is a non-resorbable material, meaning it is designed to remain in the body for an extended period, providing a stable scaffold for new bone growth.[1][2][3] The manufacturing process involves high-temperature treatment to remove all organic components, ensuring a high degree of safety and biocompatibility.[1][2][4] Its porous structure is designed to support vascularization and bone ingrowth.[5]
Q2: What are the most common complications observed with this compound® grafts?
Clinical studies and reports indicate that this compound® grafts are generally well-tolerated with a low complication rate.[6][7] Most healing occurs without complications such as infection or significant inflammatory responses.[6] However, as with any surgical procedure involving bone grafts, potential complications can include:
-
Graft Exposure: Premature exposure of the graft material through the overlying soft tissue.
-
Infection: Bacterial contamination of the graft site.
-
Graft Mobility/Migration: Lack of initial stability leading to movement of the graft particles.
-
Non-Union: Failure of the graft to integrate with the host bone.
-
Mechanical Failure: Fracture of the graft material, particularly if subjected to excessive mechanical stress.[7]
Q3: Can this compound® grafts elicit an immune response?
The high-temperature processing of this compound® is designed to remove all organic and proteinaceous components, which are the primary triggers for an immune response to xenografts (grafts from a different species).[1][2][4][8][9][10] Therefore, the risk of a significant T-cell mediated immune rejection is considered to be very low.[11] However, a foreign body reaction, characterized by the presence of macrophages and giant cells, can occur with any implanted biomaterial.[12] This is a normal part of the healing and integration process.[11]
Q4: Is it normal to see small granules of this compound® dislodging from the surgical site?
While significant loss of graft material is a concern, the displacement of a few small granules post-operatively can occur and may not compromise the final outcome.[1] However, persistent or excessive loss of granules should be investigated as it may indicate graft instability or infection.
Troubleshooting Guide
Issue 1: Graft Exposure
Question: What should I do if the this compound® graft becomes exposed?
Answer: Management of an exposed this compound® graft depends on the size of the exposure and the presence or absence of infection.
| Size of Exposure | Action | Rationale |
| Small (<3mm) without signs of infection | Conservative management: Gentle cleansing with an antiseptic mouth rinse (e.g., 0.12% chlorhexidine). Close monitoring. | To prevent bacterial colonization and allow for secondary intention healing of the soft tissue over the graft. |
| Large (>3mm) or signs of infection (pus, inflammation) | Surgical intervention may be required. This could involve debridement of the exposed graft particles and potentially a soft tissue graft to cover the area. In severe cases with infection, removal of the exposed portion of the graft may be necessary. | To remove the source of infection and create a favorable environment for healing. The non-resorbable nature of this compound® means that exposed, non-integrated granules will not be resorbed and can act as a nidus for infection. |
Experimental Protocol for Assessing Healing After Exposure Management:
-
Radiographic Analysis:
-
Technique: Cone-beam computed tomography (CBCT) or periapical radiographs.
-
Frequency: Baseline (at time of re-intervention) and at 4, 8, and 12 weeks post-intervention.
-
Metrics: Assess graft volume, density, and evidence of integration with surrounding bone.
-
-
Histological Analysis (if biopsy is feasible):
-
Staining: Hematoxylin and Eosin (H&E) for general tissue morphology and identification of inflammatory infiltrates. Masson's Trichrome to visualize collagen and bone matrix.
-
Analysis: Quantify the area of new bone formation, residual graft material, and inflammatory cell infiltration.
-
Issue 2: Infection
Question: How should an infection at the this compound® graft site be managed?
Answer: An infection involving a bone graft is a serious complication that requires prompt intervention.
| Severity | Action | Rationale |
| Superficial, early-stage infection | A course of systemic antibiotics targeted at common oral pathogens. Localized debridement and irrigation of the surgical site. | To control the bacterial load and prevent the spread of infection. |
| Persistent or deep infection | Surgical debridement is necessary to remove all infected tissue and non-integrated graft material. In severe cases, complete removal of the this compound® graft may be required. The site should be thoroughly irrigated with an antibiotic solution. A new graft should only be considered after the infection has completely resolved. | Since this compound® is non-resorbable, infected granules will not be cleared by the body and will perpetuate the infection.[13] |
Experimental Protocol for Evaluating Infection Resolution:
-
Microbiological Analysis:
-
Technique: Collect a sample from the infected site for culture and sensitivity testing.
-
Purpose: To identify the causative organism(s) and determine the most effective antibiotic therapy.
-
-
Inflammatory Marker Analysis:
-
Technique: Blood tests to measure C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
-
Frequency: At the time of diagnosis and weekly during treatment.
-
Purpose: To monitor the systemic inflammatory response and the effectiveness of treatment.
-
Issue 3: Non-Union
Question: What steps can be taken if the this compound® graft fails to integrate with the host bone?
Answer: Non-union of a bone graft can be caused by several factors, including poor vascularity, instability of the graft, infection, and patient-related factors.[2]
| Identified Cause | Action | Rationale |
| Graft Instability | If the graft is mobile, revision surgery to stabilize the graft with fixation screws or a membrane may be necessary. | Mechanical stability is crucial for bone ingrowth and integration. |
| Poor Vascularity | Enhance the vascularity of the recipient site by creating bleeding points in the bone (decortication). Consider the use of autologous growth factors (e.g., PRP, PRF). | A rich blood supply is essential for delivering oxygen, nutrients, and osteogenic cells to the graft site. |
| Infection | See "Issue 2: Infection" | Infection will inhibit the healing process and must be resolved before union can occur. |
| Atrophic Non-union | Revision surgery with the addition of an osteoinductive material (e.g., autologous bone graft) mixed with the this compound® may be considered. | To stimulate the recruitment and differentiation of bone-forming cells. |
Experimental Protocol for Assessing Bone Union:
-
Radiographic Analysis:
-
Technique: Serial radiographs or CBCT scans.
-
Metrics: Look for the presence of a bridging callus between the graft and the host bone and the absence of a radiolucent gap.
-
-
Histomorphometric Analysis:
-
Technique: If a biopsy is taken, quantify the percentage of direct contact between newly formed bone and the this compound® particles.
-
Purpose: To provide a quantitative measure of osseointegration.
-
Issue 4: Mechanical Failure
Question: What should be done if the this compound® graft fractures?
Answer: this compound®, being a ceramic-based material, can be brittle and may fracture if subjected to excessive or premature loading.[7][14][15][16]
| Scenario | Action | Rationale |
| Fracture of individual granules | If the overall stability of the graft is maintained, no immediate action may be necessary. The site should be protected from further loading. | Small fractures may not compromise the overall scaffold. |
| Fracture of a larger portion of the graft leading to instability | Revision surgery may be required to remove the fractured, unstable fragments and potentially re-graft the defect. | An unstable graft will not provide the necessary scaffold for bone healing and can lead to non-union. |
Quantitative Data Summary
| Parameter | This compound® | Bio-Oss® (Comparator) | Reference |
| New Bone Formation (at 4 months) | 33.4% | 32.4% | [6] |
| Implant Survival Rate (at 2 years) | Not significantly different | Not significantly different | [6] |
| Implant Survival Rate (at 3 years, mixed with autograft) | 99.3% | N/A | [6] |
| Implant Survival Rate (7-year follow-up) | 94.1% | N/A | [6] |
Visualizations
Caption: Troubleshooting workflow for this compound® graft complications.
Caption: Workflow for experimental evaluation of this compound® graft healing.
Caption: Simplified signaling pathway of host response to this compound®.
References
- 1. Bone Graft Surgery Instructions — Oral Surgery Specialist of Oklahoma [oklahomacityoralsurgery.com]
- 2. Treatment of a Large Tibial Non-Union Bone Defect in a Cat Using Xenograft with Canine-Derived Cancellous Bone, Demineralized Bone Matrix, and Autograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ortizvigon.com [ortizvigon.com]
- 4. [Long-term outcomes after using porous hydroxyapatite ceramics (this compound) for surgical management of fractures of the head of the tibia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impladend.com [impladend.com]
- 6. zimvie.com [zimvie.com]
- 7. Reactions and complications after the implantation of this compound including morphological examination of explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Challenges and potentials of xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fresnooralsurgery.com [fresnooralsurgery.com]
- 12. The long-term risks and complications of bovine-derived xenografts: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osseonews.com [osseonews.com]
- 14. researchgate.net [researchgate.net]
- 15. USE OF BIOCERAMICS IN FILLING BONE DEFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Endobon Particle Migration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Endobon particle migration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is particle migration a concern?
This compound® is a xenograft bone substitute derived from bovine sources.[1][2] It consists of hydroxyapatite granules that serve as an osteoconductive scaffold for bone regeneration.[1][2] Particle migration is a potential complication where the this compound granules move from the intended site of application.[3][4] This can lead to reduced bone formation at the target site, inflammation, and compromised experimental outcomes.[3][4]
Q2: What are the primary causes of this compound particle migration?
The migration of this compound particles can be attributed to several factors:
-
Inadequate Graft Site Preparation: Poor vascularization and lack of bleeding at the recipient site can hinder the initial stability of the graft.[5]
-
Improper Graft Placement: Over-compression of the granules can limit space for blood clot formation and subsequent bone growth, while loose packing can lead to instability.[5]
-
Lack of a Barrier Membrane: The absence of a membrane to contain the graft material is a significant contributor to particle displacement, especially when primary wound closure is not achievable.[2][5]
-
Premature Loading or Mechanical Stress: External pressure on the grafted site before sufficient healing can cause the particles to shift.[6]
-
Soft Tissue Invagination: Without a protective barrier, soft tissue can grow into the graft site, displacing the this compound particles.[7]
Q3: How can the choice of this compound particle size affect migration?
This compound is available in different particle sizes. While smaller particles can be easier to pack into smaller defects, larger particles generally offer better mechanical stability and are less prone to migration, especially in larger defects where maintaining space is critical.[8]
Troubleshooting Guide: Preventing this compound Particle Migration
This guide provides step-by-step solutions to minimize the risk of this compound particle migration during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Graft Instability Upon Placement | Insufficient blood supply at the recipient site. | Induce bleeding by making small perforations in the bone with a sterile bur to promote blood clot formation, which helps to stabilize the graft.[5] |
| Particle Dispersion During Healing | Absence of a physical barrier to contain the graft. | Use a resorbable collagen barrier membrane (e.g., OsseoGuard®) to cover the graft material.[2][5] The membrane should be stabilized with sutures or tacks.[9] |
| Graft Displacement Post-Procedure | Micromovement or external pressure on the surgical site. | Ensure tension-free primary closure of the soft tissue over the graft and membrane.[9] Advise for a soft diet and avoidance of pressure on the area during the initial healing phase. |
| Loss of Graft Volume | Premature resorption or migration of particles. | Do not over-pack the this compound granules; this allows for vascularization and new bone formation within the scaffold.[5] Consider mixing this compound with a faster-resorbing material if desired, but ensure proper containment.[5] |
Experimental Protocols
Key Experiment: Guided Bone Regeneration (GBR) with this compound
This protocol outlines the essential steps for a successful GBR procedure aimed at minimizing particle migration.
-
Recipient Site Preparation:
-
Anesthetize the surgical area.
-
Create a full-thickness flap to expose the bone defect.
-
Thoroughly debride the defect to remove any soft tissue remnants.
-
Create small perforations in the cortical bone within the defect to induce bleeding and enhance vascularization.[5]
-
-
This compound Hydration and Placement:
-
Barrier Membrane Application:
-
Select a resorbable collagen membrane of appropriate size to completely cover the graft material, extending 2-3 mm beyond the defect margins.
-
Secure the membrane with sutures or tacks to ensure its stability.[9]
-
-
Wound Closure:
-
Reposition the soft tissue flap to achieve complete, tension-free primary closure over the membrane.
-
Suture the flap securely.
-
-
Post-Operative Care:
-
Provide appropriate analgesics and antibiotics.
-
Instruct on a soft diet and avoidance of mechanical stress on the surgical site for the initial healing period.
-
Visualizations
References
- 1. The migration of the bovine-derived xenograft particles: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lehmanmenis.com [lehmanmenis.com]
- 3. researchgate.net [researchgate.net]
- 4. The migration of the bovine-derived xenograft particles: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zimvie.com.au [zimvie.com.au]
- 6. researchgate.net [researchgate.net]
- 7. stomadentlab.com [stomadentlab.com]
- 8. vitality-product.com [vitality-product.com]
- 9. Bone Grafts and Substitutes in Dentistry: A Review of Current Trends and Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Graft Vascularization with Endobon
Welcome to the technical support center for optimizing graft vascularization with Endobon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in-vitro and in-vivo experiments with this compound, a bovine-derived hydroxyapatite bone graft substitute.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it support vascularization?
This compound is a natural, porous bone grafting material derived from bovine sources.[1] It is primarily composed of hydroxyapatite, the main mineral component of bone. Its key feature is its osseoconductive nature, meaning it provides a scaffold that supports the ingrowth of new bone and blood vessels.[2][3][4] The interconnected micro and macro pores within this compound granules are designed to facilitate vascular ingrowth and graft stability.[2][3][4]
Q2: Is this compound resorbable?
This compound is considered to be essentially non-resorbable.[2][3][4] This means it provides a long-lasting and stable scaffold for bone regeneration.
Q3: What are the typical applications of this compound in research?
This compound is primarily used in dental and oral surgical procedures for bone regeneration.[2][4] Common research applications include studies on alveolar ridge augmentation, filling of bone defects, and sinus elevation procedures.[2][4]
Q4: What is the recommended healing time for grafts with this compound before further procedures?
For new bone formation to occur, sites grafted with this compound should be given approximately six months to heal prior to procedures like implant placement.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments to optimize graft vascularization with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or delayed vascularization of the graft | Insufficient contact with a well-vascularized host bone bed. | Ensure the graft is in direct contact with bleeding bone. Consider creating small perforations in the host bone to induce bleeding and promote clot formation. |
| Graft particles are too tightly packed. | Avoid over-compressing the this compound granules. Loosely packing the graft material allows space for blood clot formation and subsequent vascular ingrowth. | |
| Instability of the graft. | Use a barrier membrane, such as OsseoGuard, to stabilize the graft, especially if primary closure of the wound is not achievable.[2] | |
| Systemic health factors of the animal model (e.g., diabetes, smoking). | Be aware of systemic conditions in your animal models that can impair healing and vascularization. | |
| Graft failure or non-integration | Infection at the graft site. | Maintain strict sterile surgical technique. Ensure the graft site is free of infection before implantation. |
| Premature loading or mechanical stress on the graft. | Protect the graft from mechanical stress during the healing period to prevent fracture and ensure bony integration. | |
| Inadequate blood supply to the recipient site. | Assess the vascularity of the recipient site before grafting. Poorly vascularized sites may not be suitable for grafting without additional procedures to enhance blood supply. | |
| Difficulty in handling or placing the graft | Dryness of the this compound granules. | Hydrate the this compound granules with sterile saline or the patient's own blood before placement. This will make the granules adhere to one another for easier handling.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess graft vascularization. These are general protocols that can be adapted for use with this compound.
In-Vivo Model for Assessing Graft Vascularization
Objective: To evaluate the extent of vascularization of an this compound graft in a critical-size bone defect model.
Animal Model: A common model is the rabbit calvarial defect model.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Shave and sterilize the surgical site on the calvarium.
-
Defect Creation: Create a critical-size circular defect (typically 8mm in diameter) in the parietal bone using a trephine bur under constant irrigation with sterile saline.
-
Graft Implantation: Fill the defect with hydrated this compound granules. In a control group, the defect can be left empty or filled with a different graft material. A barrier membrane can be placed over the graft.
-
Wound Closure: Suture the periosteum and skin in layers.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary recommendations. Monitor the animals for any signs of infection or distress.
-
Euthanasia and Sample Collection: At predetermined time points (e.g., 2, 4, 8, and 12 weeks), euthanize the animals and harvest the calvarial bone containing the graft site.
Histological Analysis of Neovascularization
Objective: To qualitatively and quantitatively assess blood vessel formation within the this compound graft.
Procedure:
-
Sample Preparation: Fix the harvested bone samples in 10% neutral buffered formalin for 48 hours. Decalcify the samples using a suitable decalcifying agent (e.g., 10% EDTA solution). Process the decalcified samples and embed them in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological evaluation of tissue and identification of blood vessels.
-
Masson's Trichrome Staining: To differentiate between collagen (blue/green), cytoplasm (red), and nuclei (dark brown/black), which helps in identifying mature bone and surrounding soft tissue.
-
-
Microscopic Analysis: Examine the stained sections under a light microscope. Quantify neovascularization by counting the number of blood vessels per unit area in multiple high-power fields.
Immunohistochemistry (IHC) for Vascular Markers
Objective: To identify and quantify endothelial cells and angiogenic growth factors within the graft.
Procedure:
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) and method (e.g., heat-induced).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against vascular markers such as:
-
CD31 (PECAM-1): A marker for endothelial cells.
-
Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates vasculogenesis and angiogenesis.
-
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the antibody binding using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the expression of CD31 and VEGF by measuring the positively stained area using image analysis software.
Micro-CT Angiography for 3D Vascular Assessment
Objective: To visualize and quantify the three-dimensional vascular network within the graft.
Procedure:
-
Perfusion with Contrast Agent: Prior to euthanasia, perfuse the animal with a radio-opaque contrast agent (e.g., Microfil® or a barium sulfate solution) through the carotid artery or abdominal aorta.
-
Sample Collection and Preparation: Harvest the bone graft site and fix it in formalin.
-
Micro-CT Scanning: Scan the sample using a high-resolution micro-computed tomography (micro-CT) scanner.
-
3D Reconstruction and Analysis: Reconstruct the scanned images to create a 3D model of the vascular network. Analyze vascular parameters such as vessel volume, vessel number, and vessel thickness using appropriate software.
Signaling Pathways and Experimental Workflows
Osteogenesis-Angiogenesis Coupling Signaling Pathway
The process of bone regeneration is intricately linked with the formation of new blood vessels, a concept known as osteogenesis-angiogenesis coupling. Several key signaling pathways govern this interplay. While the specific molecular interactions initiated by this compound are a subject of ongoing research, the general pathways involved in bone graft integration and vascularization are well-established.
References
Technical Support Center: Troubleshooting Soft Tissue Healing Over Endobon® Grafts
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Endobon® xenograft granules in their experiments. It provides troubleshooting guidance and frequently asked questions to address specific issues that may arise concerning soft tissue healing and integration.
Troubleshooting Guide
Delayed or impaired soft tissue healing over this compound® grafts can manifest in various ways, from minor inflammation to complete wound dehiscence. Identifying the potential cause is crucial for successful experimental outcomes. The following table summarizes common problems, their possible causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions & Mitigation Strategies |
| Persistent Inflammation / Chronic Inflammatory Response | - Foreign Body Response (FBR): An inherent reaction to any implanted biomaterial. Prolonged M1 macrophage activation can lead to chronic inflammation.[1] - Graft Micromotion: Instability of the graft can lead to persistent mechanical irritation and inflammation. - Contamination: Bacterial contamination of the graft or surgical site. - Material Properties: Surface characteristics of the hydroxyapatite crystals may influence macrophage activation.[2] | - Modulate Inflammatory Response: Investigate the use of anti-inflammatory agents or coatings. - Ensure Graft Stability: Use appropriate fixation techniques and consider the use of a barrier membrane to contain the graft. - Strict Aseptic Technique: Maintain a sterile field during the entire procedure. - Pre-hydrate Graft: Hydrating this compound granules can improve handling and packing. |
| Delayed Wound Closure / Soft Tissue Dehiscence | - Inadequate Blood Supply: Poor vascularization of the overlying soft tissue flap.[3] - Excessive Soft Tissue Tension: Suturing the flap under tension can restrict blood flow and lead to necrosis. - Mechanical Trauma: Post-operative trauma to the surgical site. - Systemic Factors: Underlying health conditions of the animal model (e.g., diabetes) can impair healing. | - Flap Design: Employ a flap design that preserves blood supply (e.g., wider base). - Tension-Free Closure: Ensure the soft tissue flap can be closed passively over the graft. Consider releasing incisions if necessary. - Protective Measures: Use a protective dressing or modify animal housing to prevent disturbance of the surgical site. - Animal Model Selection: Choose healthy animal models and control for systemic conditions. |
| Fibrotic Encapsulation of the Graft | - Prolonged Foreign Body Response: A chronic FBR can culminate in the formation of a dense, avascular fibrous capsule around the graft, isolating it from the surrounding tissue.[1] - Lack of Osteoconduction: Failure of new bone to grow into and stabilize the graft, leading to soft tissue ingrowth. | - Surface Modification: Explore surface modifications of the graft material to promote a pro-regenerative (M2) macrophage response.[4] - Use of Growth Factors: Incorporate growth factors (e.g., VEGF, BMP-2) to enhance vascularization and osteogenesis.[5][6] - Barrier Membrane: Use a barrier membrane to guide tissue regeneration and prevent soft tissue infiltration into the graft site. |
| Graft Particle Exposure or Sequestration | - Wound Dehiscence: Breakdown of the overlying soft tissue.[3] - Insufficient Soft Tissue Coverage: Thin or inadequate soft tissue flap. - Over-filling the Defect: Placing too much graft material can create excessive pressure on the soft tissue. | - Ensure Primary Wound Closure: Meticulous surgical technique to achieve and maintain primary closure is critical. - Soft Tissue Augmentation: If native tissue is insufficient, consider soft tissue grafting techniques. - Appropriate Graft Volume: Use only the necessary amount of graft material to fill the defect without creating undue pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to this compound® grafts in soft tissue?
A1: Initially, an acute inflammatory response is expected, characterized by the recruitment of neutrophils and then macrophages to the implant site. This is part of the normal wound healing process and the initiation of the foreign body response (FBR).[1] Ideally, this transitions to a pro-regenerative phase dominated by M2 macrophages, which promote tissue repair and angiogenesis.[4] Fibroblasts will also be present, depositing extracellular matrix. Histological analysis should eventually show well-vascularized connective tissue in close apposition to the graft particles, without a significant chronic inflammatory infiltrate.
Q2: How can I quantitatively assess soft tissue healing over this compound® grafts?
A2: Quantitative assessment can be achieved through histological and histomorphometric analysis of tissue biopsies. Key parameters to measure include:
-
Inflammatory Cell Infiltration: Quantify the number of neutrophils and macrophages (e.g., cells per high-power field) in the tissue surrounding the graft.
-
Fibrous Capsule Thickness: Measure the thickness of any fibrous capsule that forms around the graft particles.
-
Vascularization: Determine the density of blood vessels (e.g., vessel count or area per mm²) within the soft tissue.
-
Graft-Tissue Contact: Calculate the percentage of the graft surface that is in direct contact with healthy, vascularized connective tissue versus inflammatory cells or fibrous tissue.[7]
Q3: Are there in vitro assays to predict the soft tissue response to this compound®?
A3: Yes, several in vitro assays can provide preliminary data on the biocompatibility of this compound® with soft tissue cells.
-
Cytotoxicity Assays: Methods like the MTT or LDH assay can be used to assess whether the material or its extracts are toxic to relevant cell types, such as human gingival fibroblasts (HGFs).[8][9] These tests are often performed according to ISO 10993-5 standards.[10]
-
Macrophage Polarization Assay: Culture macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) on or with this compound® particles and analyze the expression of M1 (pro-inflammatory) and M2 (pro-regenerative) markers using RT-PCR or ELISA for cytokine secretion (e.g., TNF-α, IL-1β for M1; IL-10, Arg1 for M2).[4]
-
Fibroblast Adhesion and Proliferation: Seed fibroblasts onto the graft material and assess their ability to adhere, spread, and proliferate over time using microscopy and cell counting assays.
Q4: What is the role of a barrier membrane in improving soft tissue healing over this compound®?
A4: A barrier membrane serves two primary functions. First, it prevents the faster-proliferating soft tissue cells from infiltrating the bone graft site, allowing slower-growing bone-forming cells to populate the scaffold (Guided Bone Regeneration). Second, it can help contain and stabilize the granular graft material, preventing micromotion that could irritate the overlying soft tissue. It also provides a protected space for healing and can help support the soft tissue flap, reducing the risk of collapse and dehiscence.
Q5: Can systemic conditions of the animal model affect soft tissue healing over the graft?
A5: Absolutely. Systemic conditions can significantly impact healing outcomes. For example, in diabetic models, impaired microcirculation and altered inflammatory responses can delay wound closure and increase the risk of infection. Immunocompromised models may show a reduced or altered foreign body response. It is crucial to consider the health status of the animal model when designing the experiment and interpreting the results.
Experimental Protocols
Protocol 1: In Vitro Biocompatibility Assessment (Indirect Contact - ISO 10993-5)
This protocol assesses the cytotoxicity of leachable substances from this compound® grafts using an indirect contact method with human gingival fibroblasts (HGFs).
1. Material Preparation & Extraction: a. Sterilize this compound® granules according to the manufacturer's instructions. b. Prepare extracts by incubating a defined amount of this compound® (e.g., 0.2 g/mL) in a complete cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C with agitation.[9] c. After incubation, centrifuge the medium to pellet the granules and collect the supernatant (conditioned medium). Filter-sterilize the conditioned medium.
2. Cell Culture: a. Culture HGFs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
3. Exposure: a. Remove the standard culture medium from the cells. b. Add the conditioned medium to the cells. Include negative controls (cells in fresh medium) and positive controls (cells exposed to a known cytotoxic substance, e.g., 20% DMSO).[10] c. Incubate for 24 and 72 hours.
4. Viability Assessment (MTT Assay): a. After the incubation period, remove the conditioned medium. b. Add 100 µL of MTT reagent (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Protocol 2: Histological and Immunohistochemical Analysis of Soft Tissue Integration
This protocol describes the evaluation of soft tissue healing around this compound® grafts in a rabbit calvarial defect model.
1. Animal Model and Surgical Procedure: a. Use skeletally mature New Zealand white rabbits.[11] b. Create critical-sized defects (e.g., 8 mm diameter) in the calvaria. c. Fill the defect with this compound® granules. One defect can be left empty as a control. d. Carefully suture the periosteum and skin in layers to achieve primary, tension-free closure.
2. Tissue Harvesting and Processing: a. Euthanize animals at predefined time points (e.g., 2, 4, and 8 weeks). b. Harvest the entire defect area, including a margin of surrounding tissue. c. Fix the samples in 10% neutral buffered formalin for 48 hours. d. Decalcify the samples if bone analysis is also required, or process for undecalcified sectioning if the graft-bone interface is the primary interest. For soft tissue analysis, decalcification is standard. e. Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).[12] f. Clear the tissue in xylene and embed in paraffin wax.[12]
3. Histological Staining: a. Section the paraffin blocks at 5 µm thickness. b. Deparaffinize and rehydrate the sections. c. Stain with Hematoxylin and Eosin (H&E) to evaluate general tissue morphology, cell infiltration, and fibrous capsule formation. d. Use Masson's Trichrome stain to assess collagen deposition and tissue maturity.
4. Immunohistochemistry (IHC): a. Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).[12] b. Block endogenous peroxidase activity with 3% H₂O₂.[13] c. Block non-specific binding with a serum-based blocking buffer.[13] d. Incubate with primary antibodies overnight at 4°C. Examples:
- Inflammation: Anti-CD68 (for macrophages)
- Angiogenesis: Anti-CD31 or Anti-VEGF
- Fibrosis: Anti-TGF-β1 e. Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex.[14] f. Develop the signal with a chromogen like DAB.[12] g. Counterstain with hematoxylin. h. Dehydrate, clear, and mount the slides for microscopic analysis.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. peerj.com [peerj.com]
- 2. Inflammatory Response to Nano- and Microstructured Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ortizvigon.com [ortizvigon.com]
- 4. Biocompatible Nano-Hydroxyapatites Regulate Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Growth Factors in Bioactive Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biological Response of Human Gingival Fibroblasts to Zinc-Doped Hydroxyapatite Designed for Dental Applications—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Biocompatibility Assessment of a Novel Membrane Containing Magnesium-Chitosan/Carboxymethyl Cellulose and Alginate Intended for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. immunohistochemistry.us [immunohistochemistry.us]
- 13. biossusa.com [biossusa.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
improving the handling properties of Endobon
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optimal use of Endobon xenograft granules in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the handling and application of this compound.
| Issue | Question | Possible Cause & Solution |
| Poor Granule Adhesion | The this compound granules are not clumping together after hydration, making them difficult to handle and place. | Cause: Insufficient or improper hydration. Solution: Ensure granules are hydrated according to the recommended protocol. Use a sterile saline solution or the patient's own blood. Mix gently and allow a few moments for the granules to absorb the liquid and become cohesive. Avoid over-hydration, which can lead to a soupy consistency. |
| Granule Migration | The this compound granules are migrating from the defect site post-implantation. | Cause: Lack of primary stability. Solution: Ensure the defect is filled adequately without over-compressing the granules, which can hinder vascularization.[1] For larger defects, consider using a barrier membrane to contain the graft material.[1] Inducing bleeding at the graft site by making small perforations can aid in clot formation and improve graft stability.[1] |
| Slow or Poor Integration | There are signs of delayed or inadequate bone formation around the this compound granules. | Cause: Insufficient vascularization of the recipient site, over-compression of the graft, or underlying patient health factors. Solution: The graft site should be well-vascularized.[1] Do not over-compress the granules to allow space for blood clot formation and new bone growth.[1] Be aware of contraindications such as acute or chronic infections at the operation site, severe metabolic bone diseases, or patients undergoing immunosuppressive therapy.[2][3] |
| Soft Tissue Complications | Soft tissue irritation or infection is observed at the implantation site. | Cause: Product may be past its shelf-life, or there may be an underlying infection. Solution: A voluntary recall was initiated for specific lots of this compound due to failing cytotoxicity tests at 36 months of aging, which could lead to soft tissue irritation or infection.[4] Always check the product's expiration date. Rule out and address any pre-existing infections at the surgical site.[2][5] |
Quantitative Data
Chemical Composition Comparison
The following table compares the elemental composition of this compound with another commercially available bovine xenograft, Bio-Oss, based on data from a 510(k) premarket notification.[6]
| Element | This compound (Weight %) | This compound (Atomic %) | Bio-Oss (Weight %) | Bio-Oss (Atomic %) |
| Ca | 68.2 | 61.3 | 64.4 | 59.3 |
| P | 2.3 | 30.6 | 27.2 | 31.4 |
| Na | 1.6 | 2.5 | 2.9 | 4.64 |
| Si | 0.6 | 0.7 | 3.5 | 1.6 |
| Mg | 3.4 | 0.0 | 2.0 | 6.24 |
| Cl | 0.0 | 0.0 | 0.4 | 0.4 |
Bone Formation in Clinical Studies
A clinical study on sinus augmentation procedures provided the following data on new bone formation at six months post-operatively with this compound.[7] A separate study comparing this compound to Bio-Oss in extraction sockets showed comparable new bone formation after a 4-month healing period.[8]
| Study Type | Healing Period | New Bone Formation (%) | Graft Material |
| Sinus Augmentation[7] | 6 months | 16.2 - 43.6 | This compound |
| Extraction Socket Preservation[8] | 4 months | 33.4 | This compound |
| Extraction Socket Preservation[8] | 4 months | 32.4 | Bio-Oss |
Experimental Protocols
In-Vivo Assessment of this compound in a Rabbit Model
This protocol is adapted from a study evaluating the bone response to this compound in New Zealand rabbits.[9][10]
1. Animal Model:
-
Twenty skeletally mature New Zealand rabbits (3.9-4.5 kg).
2. Surgical Procedure:
-
Anesthetize the animals according to institutional guidelines.
-
Prepare the surgical site on the proximal metaphyseal area of the right tibia.
-
Create a standardized bone defect of a predetermined size.
-
Gently place this compound granules (500-1000 µm) into the defect. A control defect can be left empty or filled with another material.
-
Close the surgical site in layers.
3. Post-operative Care and Follow-up:
-
Administer analgesics and antibiotics as required.
-
Sacrifice animals at predefined time points (e.g., 1, 2, 3, and 4 months).
4. Analysis:
-
Radiological Evaluation: Take anteroposterior and lateral radiographs to assess bone healing.
-
Histomorphometric Analysis:
-
Harvest the bone specimens containing the implant.
-
Fix, dehydrate, and embed the specimens in a suitable resin.
-
Section the specimens to a thickness of 5 µm.
-
Stain with Hematoxylin-Eosin and Masson's trichrome.
-
Quantify new bone formation, residual graft material, and non-mineralized connective tissue.
-
In-Vitro Biocompatibility Assessment
This is a general protocol for assessing the in-vitro biocompatibility of this compound.
1. Cell Culture:
-
Culture a suitable cell line (e.g., osteoblasts or fibroblasts) in appropriate media.
2. Material Preparation:
-
Sterilize this compound granules according to the manufacturer's instructions.
-
Place a defined quantity of granules into the wells of a culture plate.
3. Cell Seeding:
-
Seed the cells onto the this compound granules at a predetermined density.
4. Incubation:
-
Incubate the cell-material constructs for various time points (e.g., 24, 48, 72 hours).
5. Biocompatibility Assays:
-
Cell Viability/Proliferation: Use assays such as MTT or AlamarBlue to assess cell viability and proliferation.
-
Cell Adhesion and Morphology: Visualize cell attachment and spreading on the granules using scanning electron microscopy (SEM).
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Guided Bone Regeneration (GBR) Workflow with this compound.
Caption: Canonical Wnt Signaling Pathway in Osteogenesis.
Caption: NF-κB Signaling Pathway in Bone Remodeling.
References
- 1. zimvie.com.au [zimvie.com.au]
- 2. unident.fi [unident.fi]
- 3. ifu.biomet3i.com [ifu.biomet3i.com]
- 4. japid.tbzmed.ac.ir [japid.tbzmed.ac.ir]
- 5. zimvie.eu [zimvie.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. biomet3i.cz [biomet3i.cz]
- 8. zimvie.com [zimvie.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental model of bone response to xenografts of bovine origin (this compound): a radiological and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
risk of immune reaction to Endobon xenograft
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for an immune reaction to Endobon xenografts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it processed to minimize immunogenicity?
This compound is a xenograft bone substitute derived from bovine cancellous bone.[1] It is composed of hydroxyapatite, the mineral component of bone.[1][2] To minimize the risk of an immune reaction, this compound undergoes a rigorous manufacturing process, including a two-step, high-temperature treatment.[2][3][4] This process is designed to completely remove organic materials such as proteins and cells, which are the primary triggers of an immune response.[5][6] The final product is a sterile, biocompatible, and osteoconductive scaffold.[7][8][9]
Q2: What is the expected immune response to this compound implantation?
Due to the extensive deproteinization process, this compound is considered to have a very low risk of eliciting a significant immune response.[5][6] Clinical and preclinical studies have shown that this compound is biocompatible and generally does not cause a significant inflammatory or immune reaction.[5][8][10] Histological evaluations have demonstrated good integration of the graft with newly formed bone, without the presence of inflammatory cells.[10]
Q3: What are the potential, albeit rare, signs of an immune reaction or complication?
While rare, signs of a local inflammatory response or other complications at the experimental site may include:
-
Delayed or impaired bone healing observed in imaging or histological analysis.[13]
-
In some cases, the body may treat the graft as a foreign body, leading to a chronic inflammatory response.[14]
Q4: Are there any known systemic immune effects of this compound?
Studies on highly processed bovine bone xenografts have not shown evidence of systemic immune responses. For example, a study on freeze-dried bovine cancellous bone implanted in mice found no significant changes in systemic levels of immunoglobulins (IgG, IgM), complement component C3, or pro-inflammatory cytokines (TNF-α, IL-6) compared to a control group.[15]
Troubleshooting Guide
This guide provides steps to investigate and address unexpected inflammatory responses in preclinical experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Excessive inflammation at the graft site within the first week | 1. Surgical trauma: Excessive tissue damage during the implantation procedure. 2. Contamination: Bacterial contamination during surgery.[12] 3. Pre-existing low-grade infection: An underlying infection at the surgical site. | 1. Review and refine the surgical protocol to minimize tissue disruption. 2. Ensure strict aseptic surgical techniques. Consider collecting microbiological swabs from the surgical site. 3. Perform a thorough pre-operative assessment of the surgical site for any signs of infection. |
| Chronic inflammation and lack of bone integration (observed at later time points) | 1. Foreign body reaction: A cellular response to the implant material, characterized by the presence of macrophages and giant cells.[14] 2. Instability of the graft: Micromovement of the graft can lead to fibrous encapsulation instead of bone integration. 3. Individual host response: Variations in the host's immune system. | 1. Perform histological analysis of the explanted tissue to identify the cellular infiltrate. Assess for the presence of macrophages, lymphocytes, and foreign body giant cells. 2. Ensure the graft is stable and well-contained within the defect site. Consider the use of a membrane to stabilize the graft. 3. Increase the number of animals in the study to account for biological variability. |
| No signs of osteoconduction or bone growth | 1. Poor vascularization: Inadequate blood supply to the graft site. 2. Graft material properties: Although this compound is osteoconductive, host factors are critical for bone formation. 3. Incorrect experimental model: The chosen animal model or defect type may not be appropriate for evaluating bone regeneration with this material. | 1. Assess vascularization at the graft site using techniques such as immunohistochemistry for endothelial markers (e.g., CD31). 2. Ensure the host environment is conducive to bone growth (e.g., healthy, well-vascularized tissue bed). 3. Review the literature for appropriate and validated animal models for the specific research question. |
Quantitative Data on Immune Response
The following table summarizes quantitative data from a preclinical study evaluating the immunotoxicity of freeze-dried bovine cancellous bone implanted in the muscle of Balb/c mice.[15]
| Immune Marker | Measurement | Time Point | Result (Xenograft Group vs. Control) |
| Humoral Immunity | |||
| IgG | Serum Level | Day 7, 14, 28 | No significant difference |
| IgM | Serum Level | Day 7, 14, 28 | No significant difference |
| Complement C3 | Serum Level | Day 7, 14, 28 | No significant difference |
| Cellular Immunity & Inflammation | |||
| TNF-α | Serum Level | Day 7, 14, 28 | No significant difference |
| IL-6 | Serum Level | Day 7, 14, 28 | No significant difference |
| T-lymphocytes (CD3+) | % of Peripheral Blood Mononuclear Cells | Day 7, 14, 28 | No significant difference |
| B-lymphocytes (CD19+) | % of Peripheral Blood Mononuclear Cells | Day 7, 14, 28 | No significant difference |
Experimental Protocols
Protocol for In Vitro Assessment of Immunogenicity
This protocol is adapted from ISO 10993-5 and a study on xenogeneic bone immunotoxicity.[15]
-
Preparation of this compound Extract:
-
Grind this compound granules into a fine powder under sterile conditions.
-
Prepare an extract by incubating the powder in a serum-free cell culture medium at a concentration of 0.2 g/mL for 24 hours at 37°C.
-
Centrifuge the extract and filter-sterilize the supernatant.
-
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., macrophages) in appropriate cell culture conditions.
-
-
Cytotoxicity and Proliferation Assay:
-
Seed the cells in 96-well plates.
-
Expose the cells to serial dilutions of the this compound extract for 24-72 hours.
-
Assess cell viability and proliferation using a standard assay such as MTT or WST-1.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatant after exposure to the this compound extract.
-
Quantify the concentration of key pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex cytokine assay.
-
Protocol for In Vivo Assessment of Local Immune Response in a Rodent Model
This protocol is based on a subcutaneous implantation model.
-
Animal Model:
-
Use an appropriate rodent model (e.g., Wistar rat or Balb/c mouse).
-
-
Surgical Procedure:
-
Under general anesthesia and aseptic conditions, create a subcutaneous pocket on the dorsal side of the animal.
-
Implant a defined amount of this compound granules into the pocket.
-
Close the incision with sutures.
-
-
Post-operative Monitoring and Euthanasia:
-
Monitor the animals for any signs of adverse reactions.
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
-
Sample Collection and Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin for histological analysis.
-
Process the tissue for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess the cellular infiltrate and tissue integration.
-
Perform immunohistochemistry to identify specific immune cell populations (e.g., macrophages using CD68, T-lymphocytes using CD3, B-lymphocytes using CD20).
-
Visualizations
Caption: Potential foreign body response signaling pathway to a xenograft.
Caption: Experimental workflow for assessing this compound immunogenicity.
Caption: Troubleshooting unexpected inflammatory responses.
References
- 1. What Are The Signs Of A Failed Dental Bone Graft? - IMPLANT PERIO CENTER [implantperiocenter.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [In vitro toxicity tests of bioceramics and bone transplants in fibroblast culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study on immune responses to demineralized and decellularized bone substitute following intraperitoneal implantation in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft Skin Model to Manipulate Human Immune Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue reaction of deproteinized bovine bone matrix grafting in ectopic site: histological study on sheep [ouci.dntb.gov.ua]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. travisoralsurgery.com [travisoralsurgery.com]
- 12. Bone Graft Complications: Understanding Rejection and Infection [implantcenterofmiami.com]
- 13. Dental Bone Graft - Complications - Ivory Graft [ivorygraft.com]
- 14. researchgate.net [researchgate.net]
- 15. The assessment of xenogeneic bone immunotoxicity and risk management study - PMC [pmc.ncbi.nlm.nih.gov]
Endobon® Technical Support Center: Long-Term Stability in Large Defects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the long-term stability of Endobon®, a xenogeneic, porous hydroxyapatite bone graft material, particularly in the context of large defect applications.
Frequently Asked Questions (FAQs)
1. What is the expected long-term resorption profile of this compound® in a large defect?
This compound® is considered an essentially non-resorbable bone graft substitute.[1][2] Its manufacturing process, which involves high-temperature sintering of bovine-derived cancellous bone, results in a highly crystalline hydroxyapatite structure that exhibits minimal degradation over time.[3] Histological evaluations have shown no signs of resorption or degradation as far out as 18 months post-implantation. While Foreign Body Giant Cells (FBGCs) can dissolve the mineral phase of hydroxyapatite, they are unable to digest the organic matrix of bone, a process primarily carried out by osteoclasts.[4] This inherent resistance to resorption ensures that this compound® provides a stable, long-term scaffold for bone ingrowth and volume maintenance, which is particularly crucial in large defects where significant structural support is required.
2. How does the mechanical strength of an this compound® graft change over time as it integrates with host bone?
The mechanical strength of an this compound® graft significantly increases as new bone grows into its porous structure. Pre-clinical studies in rabbit models have demonstrated a substantial improvement in the biomechanical properties of this compound® implants over a 6-month period. The ultimate compressive strength of the integrated implant can increase from approximately 2.2 MPa (original implant) to around 20 MPa at 3 months.[1] Similarly, the interfacial shear strength, a measure of the bond between the implant and the host bone, increases from 3.2 MPa at 5 weeks to 7.3 MPa at 3 and 6 months.[1] This enhancement in mechanical properties is attributed to the osteoconductive nature of this compound®, which facilitates the ingrowth of new, vascularized bone tissue that reinforces the porous scaffold.[1]
3. What are the key cellular and signaling pathways involved in the osseointegration of this compound®?
The osseointegration of this compound®, being a hydroxyapatite-based material, involves a complex interplay of cellular activities and signaling pathways. Key events include:
-
Osteoconduction: The porous structure of this compound® provides a scaffold for the migration and attachment of osteogenic cells.[3][5]
-
Osteoblast Differentiation and Activity: Hydroxyapatite surfaces have been shown to enhance osteoblastic differentiation and function.[6][7] Signaling pathways such as the Wnt and Bone Morphogenetic Protein (BMP) pathways play a crucial role in inducing the differentiation of mesenchymal stem cells into mature osteoblasts.[8][9] These osteoblasts then synthesize and deposit new bone matrix onto the this compound® scaffold.
-
Immune Response and Osteoclast Activity: The implantation of any foreign material elicits an immune response. The NF-κB signaling pathway is a key regulator of the initial inflammatory response.[10] While this compound® is highly biocompatible, a controlled inflammatory environment is necessary for bone healing. Osteoclasts, which are involved in bone resorption and remodeling, are also present at the implant site. However, due to the non-resorbable nature of this compound®, their primary role is likely in remodeling the newly formed bone around the graft particles rather than resorbing the graft itself.[11][12]
Troubleshooting Guide: this compound® Graft in Large Defects
| Observed Issue | Potential Cause(s) | Recommended Action(s) / Investigation |
| Persistent Pain and Swelling Beyond the Normal Post-Operative Period | - Infection- Inflammatory reaction to the graft material- Instability of the graft or fixation | - Clinical Examination: Assess for signs of infection (redness, purulent discharge, fever).[13]- Radiographic Evaluation: Look for peri-graft radiolucency or signs of graft displacement.- Laboratory Tests: Consider blood tests (e.g., C-reactive protein, white blood cell count) to assess for systemic signs of infection.- Microbiological Culture: If infection is suspected, obtain a sample for culture and sensitivity testing. |
| Radiographic Evidence of Graft Failure (e.g., Radiolucency, Particle Migration, Lack of Integration) | - Inadequate initial stabilization of the graft- Insufficient vascularization of the recipient site- Infection- Underlying patient-related factors (e.g., smoking, systemic diseases) | - Serial Radiographic Monitoring: Compare current radiographs with immediate post-operative and subsequent follow-up images to assess changes over time.- Advanced Imaging: Consider CT or CBCT scans for a more detailed 3D assessment of graft integration and bone formation.- Clinical Re-evaluation: Assess for any clinical signs of instability or soft tissue complications.[14] |
| Delayed or Insufficient Bone Formation | - Poor osteoconductive environment- Lack of osteogenic cells at the defect site- Compromised patient healing capacity | - Review Surgical Technique: Ensure adequate decortication of the host bone was performed to promote bleeding and release of osteoprogenitor cells.- Consider Biological Augmentation: In cases of revision surgery, consider the use of autologous bone marrow aspirate or other biologics to enhance the osteogenic potential of the graft.- Patient Counseling: Address any modifiable risk factors that may impair healing, such as smoking or poor nutrition.[14] |
| Graft Exposure or Soft Tissue Dehiscence | - Inadequate soft tissue coverage- Excessive soft tissue tension during closure- Post-operative trauma or infection | - Conservative Management: For small exposures, topical application of antiseptics and close monitoring may be sufficient.[14]- Surgical Intervention: For larger exposures or those with signs of infection, surgical debridement and flap revision may be necessary.[14]- Graft Removal: In severe cases with extensive infection and graft contamination, removal of the exposed portion of the graft may be required. |
Data Presentation
Table 1: Biomechanical Properties of this compound® Over Time (Pre-clinical Rabbit Model)
| Time Point | Ultimate Compressive Strength (MPa) | Interfacial Shear Strength (MPa) |
| Pre-implantation | 2.2 | N/A |
| 5 Weeks | 6.9 | 3.2 |
| 3 Months | ~20 | 7.3 |
| 6 Months | Not specified | 7.3 |
Data adapted from a study by Hing et al. (1997) on porous hydroxyapatite (this compound) in a rabbit femoral condyle model.[1]
Table 2: Compressive Strength of Porous Hydroxyapatite Scaffolds
| Porosity (%) | Compressive Strength (MPa) |
| 73 | 3.43 (for non-sintered HA) |
| Not specified | 0.1 - 16 (range for human cancellous bone) |
Data from various sources on porous hydroxyapatite scaffolds.[15][16]
Experimental Protocols
Methodology for Assessing Biomechanical Integration of this compound®
This protocol is based on the methodology described by Hing et al. (1997) for the in vivo assessment of porous hydroxyapatite.[1]
-
Implantation:
-
Surgically create a critical-sized defect in the femoral condyle of a suitable animal model (e.g., New Zealand White rabbit).
-
Implant a pre-formed this compound® cylinder into the defect.
-
Ensure a snug fit to provide initial stability.
-
Close the surgical site in layers.
-
-
Post-operative Care and Healing Periods:
-
Provide appropriate post-operative analgesia and care.
-
House animals under standard conditions.
-
Euthanize animals at pre-determined time points (e.g., 5 weeks, 3 months, 6 months).
-
-
Specimen Retrieval and Preparation:
-
Carefully excise the femoral condyle containing the implant.
-
Section the condyle to expose the implant and surrounding bone.
-
Prepare specimens for histological analysis and mechanical testing.
-
-
Histological Analysis:
-
Fix, dehydrate, and embed the specimens in a suitable resin.
-
Section the embedded blocks using a microtome.
-
Stain the sections with appropriate histological stains (e.g., Hematoxylin and Eosin, Masson's Trichrome) to visualize bone, soft tissue, and the implant material.
-
Examine the sections under a light microscope to assess bone ingrowth, tissue integration, and any inflammatory response.
-
-
Mechanical Testing:
-
Compression Testing:
-
Prepare cylindrical specimens of the integrated implant.
-
Apply a compressive load at a constant rate using a materials testing machine until failure.
-
Record the load-displacement data to calculate the ultimate compressive strength.
-
-
Push-out Testing:
-
Prepare specimens with the implant centrally located within a section of bone.
-
Apply a load to the implant to push it out of the surrounding bone.
-
Record the maximum load to calculate the interfacial shear strength.
-
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vivo performance of this compound®.
Caption: Simplified signaling pathway of osteoblast differentiation on a hydroxyapatite scaffold.
References
- 1. Biomechanical assessment of bone ingrowth in porous hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound® Xenograft Granules [zimvie.com]
- 3. zimvie.com [zimvie.com]
- 4. The Foreign Body Giant Cell Cannot Resorb Bone, But Dissolves Hydroxyapatite Like Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Bone Graft Materials in Spine Fusion: Current Evidence and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific biomimetic hydroxyapatite nanotopographies enhance osteoblastic differentiation and bone graft osteointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomechanical Basis for Bone Healing and Osseointegration of Implants in Sinus Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Few Who Made It: Commercially and Clinically Successful Innovative Bone Grafts [frontiersin.org]
- 10. Signaling pathways of dental implants’ osseointegration: a narrative review on two of the most relevant; NF-κB and Wnt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. The influence of hydroxyapatite particles on osteoclast cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. foleyandleoralsurgery.com [foleyandleoralsurgery.com]
- 14. Complications in bone-grafting procedures: Classification and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. Compressive Strength of Newly Developed Nonsintered Hydroxyapatite Blocks for Bone Graft Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endobon Xenograft Integration
This guide provides researchers, scientists, and drug development professionals with technical support for the use of Endobon xenografts. It includes troubleshooting for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the integration of this compound grafts in preclinical models.
Question 1: What are the potential causes of delayed or poor graft integration observed in histology or imaging?
Answer: Delayed or poor integration of this compound grafts can stem from several factors, categorized as host-dependent, surgical technique-related, or graft-specific.
-
Host-Dependent Factors: The quality of the host bone bed is critical. Compromised vascularity at the recipient site will significantly impede nutrient and cell delivery, which is essential for new bone formation. Systemic conditions in the animal model, such as diabetes or osteoporosis, can also negatively affect the cellular processes of bone healing.
-
Surgical Technique: Inadequate graft-bone contact is a primary cause of poor integration. Micromotion at the graft site can disrupt the formation of a stable blood clot and the subsequent healing cascade, leading to fibrous encapsulation instead of osseointegration. Over-instrumentation during surgery can cause thermal necrosis of the surrounding bone, creating a non-vital interface.
-
Graft Condition: Improper hydration of the graft before implantation can affect its handling and initial stability. While this compound is processed to be biocompatible, individual host responses can occasionally lead to a more pronounced inflammatory reaction that may delay healing.
Question 2: We are observing high levels of graft resorption without adequate new bone formation in our rabbit model. What could be the cause?
Answer: Premature or excessive resorption of the graft material without a corresponding rate of new bone deposition is a known complication. This imbalance can be attributed to several factors:
-
High Remodeling Environment: The chosen defect model may be in a location with high bone turnover, leading to accelerated resorption of the graft material.
-
Inflammatory Response: An excessive inflammatory response can lead to an increase in osteoclast activity, which are the cells responsible for bone resorption. This can be triggered by surgical trauma, low-grade infection, or an adverse reaction to the graft material.
-
Lack of Osteogenic Stimuli: The graft may not be receiving adequate signals to promote bone formation by osteoblasts. This can occur if the graft is not in direct contact with viable bone tissue or if there is a deficiency in local growth factors.
Question 3: How can we troubleshoot fibrous encapsulation of the graft instead of osseointegration?
Answer: Fibrous encapsulation is the formation of a soft tissue layer around the graft, which prevents direct bone-to-graft contact and indicates integration failure. The primary cause is instability at the implantation site.
-
Biomechanical Instability: Micromotion between the graft and the host bone is the most significant factor leading to fibrous tissue formation. Ensure rigid fixation of the graft. Depending on the defect model, this can be achieved through press-fit placement, the use of screws, or other fixation devices.
-
Graft Site Preparation: A poorly prepared recipient site with a significant gap between the graft and the host bone can also lead to fibrous encapsulation. The site should be meticulously prepared to ensure maximum congruency and contact.
-
Infection: Subclinical or low-grade infections can manifest as fibrous encapsulation. It is crucial to maintain strict aseptic techniques during the surgical procedure.
Below is a troubleshooting workflow to diagnose potential integration issues.
Caption: Troubleshooting workflow for diagnosing this compound integration issues.
Frequently Asked Questions (FAQs)
Question 1: What is the expected timeline for this compound integration in common preclinical models?
Answer: The integration timeline is highly dependent on the animal model, defect size, and location. The table below provides an estimated summary based on typical outcomes.
| Animal Model | Defect Location | Early Stage (1-4 weeks) | Mid Stage (4-8 weeks) | Late Stage (8-16+ weeks) |
| Rat | Calvarial Defect | Initial clot formation, some inflammatory cell infiltration, early vascularization. | New bone formation originating from defect margins. Partial graft resorption. | Bridging of the defect with new bone. Significant graft remodeling. |
| Rabbit | Femoral Condyle | Good apposition of new bone at the graft interface. Active osteoblasts visible. | Progressive bone ingrowth into the graft pores. Interconnected new bone trabeculae. | Mature, lamellar bone formation. Integration of the graft into the host bone structure. |
| Sheep | Tibial Defect | Presence of woven bone at the graft-host interface. High cellular activity. | Extensive new bone formation within the graft. Decreased graft volume. | Advanced remodeling with evidence of secondary osteons. High degree of osseointegration. |
Table 1: Estimated Integration Timeline for this compound Grafts in Various Preclinical Models.
Question 2: What signaling pathways are dominant in the osseointegration of xenografts like this compound?
Answer: The osseointegration of this compound, a natural xenograft, relies on the host's endogenous bone healing mechanisms. The process is orchestrated by a complex interplay of signaling pathways that regulate the recruitment, proliferation, and differentiation of bone-forming cells. Key pathways include:
-
BMP (Bone Morphogenetic Protein) Pathway: BMPs, particularly BMP-2, are potent osteoinductive growth factors released at the injury site. They bind to receptors on mesenchymal stem cells, triggering the Smad signaling cascade which ultimately leads to the differentiation of these cells into osteoblasts.
-
Wnt Signaling Pathway: The canonical Wnt pathway plays a crucial role in osteoblast proliferation and function. Wnt proteins stabilize β-catenin, allowing it to translocate to the nucleus and activate genes responsible for bone formation.
-
RANK/RANKL/OPG Pathway: This pathway is the primary regulator of bone remodeling and resorption. The balance between RANKL (which promotes osteoclast formation) and OPG (which inhibits it) is critical. Successful integration requires a controlled resorption of the graft material, which is mediated by this pathway.
The diagram below illustrates the interplay of these key pathways.
Caption: Core signaling pathways governing graft osseointegration.
Experimental Protocols
This section provides standardized methodologies for assessing graft integration.
Protocol 1: Histological Analysis of Graft Integration
-
Sample Harvest: Euthanize the animal at the designated time point. Carefully dissect the implantation site, retrieving the graft along with a margin of surrounding host bone (approx. 5mm).
-
Fixation: Immediately fix the explants in 10% neutral buffered formalin for 48-72 hours at 4°C.
-
Decalcification (if required): For paraffin or cryo-sectioning, decalcify samples in a solution like 10% EDTA (pH 7.4) for 2-4 weeks, changing the solution every 3-4 days. Monitor decalcification progress with radiography.
-
Processing & Embedding:
-
For Undecalcified Sections (Plastic Embedding): Dehydrate samples through a graded series of ethanol (70%, 90%, 100%). Infiltrate with and embed in a resin such as polymethyl methacrylate (PMMA).
-
For Decalcified Sections (Paraffin Embedding): Dehydrate through graded ethanol, clear with xylene, and infiltrate with and embed in paraffin wax.
-
-
Sectioning: Use a microtome (for paraffin) or a specialized saw microtome (for PMMA) to cut sections of 5-10 µm (paraffin) or 50-100 µm (PMMA).
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology, cellularity, and inflammatory infiltrate.
-
Masson's Trichrome: To differentiate between collagen/bone (blue/green), cytoplasm (red), and nuclei (dark brown/black). Useful for identifying fibrous tissue vs. new bone.
-
Toluidine Blue: For staining bone and identifying osteoid seams in plastic-embedded sections.
-
-
Analysis: Using light microscopy, qualitatively and quantitatively assess key parameters: new bone formation, remaining graft material, bone-to-graft contact percentage, and presence of inflammatory cells.
Protocol 2: Micro-Computed Tomography (Micro-CT) Analysis
-
Sample Preparation: Use formalin-fixed explants (harvested as described above). Ensure the sample is fully submerged in a medium like ethanol or PBS within a sample holder to prevent movement and artifacts.
-
Scanning:
-
Place the sample holder in the micro-CT scanner.
-
Set scanning parameters: A typical setting for bone is a voxel size of 10-20 µm, voltage of 50-70 kV, and current of 150-250 µA. Use an aluminum or copper filter to reduce beam hardening.
-
Perform a 360-degree scan.
-
-
Reconstruction: Use the manufacturer's software to reconstruct the 2D projection images into a 3D dataset.
-
Analysis:
-
Define a consistent Volume of Interest (VOI) that encompasses the original defect area for all samples.
-
Apply a global threshold to segment mineralized tissue (host bone + new bone + graft) from soft tissue and background.
-
Calculate key morphometric parameters within the VOI:
-
BV/TV (Bone Volume Fraction): Volume of mineralized tissue per total volume of the VOI.
-
Tb.N (Trabecular Number): A measure of the average number of trabeculae per unit length.
-
Tb.Th (Trabecular Thickness): The mean thickness of trabeculae.
-
Conn.D (Connectivity Density): A measure of the degree of connection between trabeculae.
-
-
The general workflow for these protocols is outlined below.
Caption: Standard experimental workflow for evaluating graft integration.
Technical Support Center: Endobon Grafting Protocols and Infection Prevention
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Endobon xenograft granules, with a specific focus on preventing and troubleshooting infectious complications during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics relevant to infection risk?
This compound is a bone graft substitute composed of hydroxyapatite ceramic derived from cancellous bovine bone.[1][2] It undergoes a two-step, high-temperature manufacturing process to remove all organic components, which is designed to protect against bacteria, viruses, and prions.[2][3][4] this compound is considered essentially non-resorbable and acts as an osteoconductive scaffold, facilitating bone growth on its surface and throughout its porous structure.[1][2][3] Its porous nature is crucial for vascular ingrowth and graft stability, which are important factors in preventing infection.[3][4]
Q2: What are the main risk factors for infection when using this compound?
As with any surgical procedure involving biomaterials, the risk of infection with this compound exists. Key risk factors include:
-
Contamination during handling: Introduction of microorganisms from the environment or surgical instruments.
-
Pre-existing infection: The presence of acute or chronic infections at the surgical site is a contraindication for the use of this compound.[5]
-
Poor vascularization: this compound should be in direct contact with a well-vascularized bone bed to ensure adequate blood supply, which is critical for healing and preventing infection.[6]
-
Inadequate soft tissue coverage: Primary closure of the surgical flap is recommended to protect the graft from the oral environment.[6] If primary closure is not achievable, the use of a barrier membrane is suggested.[6]
-
Patient-related factors: Conditions that compromise the immune system or blood supply can increase the risk of infection.[5]
Q3: What are the initial signs of a potential infection at an this compound graft site?
Early detection of infection is critical. Researchers should monitor for the following signs at the experimental site:
-
Increased or persistent swelling beyond the typical postoperative period.
-
Redness and localized pain.
-
Purulent exudate or abscess formation.
-
Wound dehiscence (opening of the surgical flap) leading to exposure of the graft material.
Q4: Can this compound be mixed with other materials? Does this affect the risk of infection?
This compound can be mixed with other suitable materials, such as autogenous bone.[6] While this can enhance the biological performance of the graft, it is crucial that all components are handled with strict aseptic technique to avoid introducing contaminants. The risk of infection is primarily related to the handling and the surgical environment rather than the mixing of sterile materials itself.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Early-stage inflammation (redness, swelling) within the first 72 hours post-implantation | Normal post-operative inflammatory response | Monitor the site closely. Ensure adherence to post-operative care protocols. If symptoms worsen or persist, consider it a potential sign of infection. |
| Persistent inflammation or signs of infection (purulence, abscess) | Bacterial contamination of the graft or surgical site. | Document the findings. Consider taking a swab for microbiological analysis. Depending on the severity and experimental protocol, this may be a humane endpoint for the animal model. In a clinical setting, this would require immediate intervention, possibly including antibiotic therapy and/or graft removal. |
| Premature exposure of the this compound graft or barrier membrane | Inadequate flap closure, tension on the flap, or trauma to the surgical site. | If the exposure is minor and there are no signs of infection, it may be managed with topical antiseptics (e.g., chlorhexidine rinse in a clinical setting).[7] If the exposure is large or signs of infection are present, the graft may become contaminated and compromised, potentially requiring its removal.[7] |
| Contamination of this compound granules before placement | Breach in sterile technique during handling. | Discard the contaminated granules. Do not attempt to resterilize them. Use a new, sterile dish of this compound. |
Quantitative Data on Complication Rates in Bone Grafting
While specific infection rates for this compound in various experimental models are not extensively published in comparative studies, the following table provides an overview of complication rates in related clinical procedures like sinus lift and guided bone regeneration (GBR) to offer a general understanding of the risks.
| Procedure | Number of Procedures/Patients | Complication Rate | Types of Complications Noted | Source |
| Sinus Lift Procedures | 202 procedures in 127 patients | 14.9% (postoperative) | Wound infection, abscess, dehiscence with drainage (9 cases), maxillary sinusitis (6 cases), partial graft exposure (6 cases), graft loss (2 cases). | [8][9] |
| Sinus Lift Procedures | 1757 surgeries in 1605 patients | 20.6% (total) | Membrane perforation (242 cases), graft loss (29 cases), sinusitis (26 cases), sinus infections (24 cases), wound dehiscence (16 cases). | [10] |
| Horizontal Guided Bone Regeneration | Systematic Review | Minor wound dehiscence: 9.9%Minor infections: 1.5% | Minor and major complications at the patient level were 16.1% and 1.6% respectively. | [11] |
Experimental Protocols
Detailed Methodology for Aseptic Handling and Placement of this compound Granules
This protocol outlines the steps for handling and placing this compound granules in a preclinical research setting to minimize the risk of infection.
-
Preparation of the Sterile Field:
-
Establish a sterile surgical field using standard aseptic techniques.
-
All instruments must be sterilized.
-
Surgical staff should be appropriately gowned and gloved.
-
-
Handling of this compound:
-
The outer packaging of the this compound dish should be opened by a non-sterile assistant.
-
The sterile inner dish is to be aseptically transferred to the sterile field.
-
Open the sterile dish only when ready to use the granules.
-
-
Hydration of Granules:
-
This compound granules should be hydrated with sterile saline or the subject's own blood, drawn under aseptic conditions.
-
Hydration causes the granules to adhere to one another, facilitating transfer to the defect site.[12]
-
-
Graft Site Preparation:
-
Placement of this compound:
-
Transfer the hydrated this compound granules to the defect site using a sterile instrument.
-
Pack the granules loosely into the defect. Over-compression can inhibit clot formation and the ingrowth of new bone.[6]
-
-
Use of a Barrier Membrane (if applicable):
-
If the experimental design includes a barrier membrane (e.g., OsseoGuard®), place it over the grafted site.
-
Ensure the membrane extends beyond the borders of the defect to prevent soft tissue infiltration.
-
-
Wound Closure:
-
Achieve a tension-free primary closure of the soft tissue flaps over the graft or membrane.
-
Suture the flaps securely.
-
Protocol for In Vitro Cell Seeding on this compound Scaffolds
This protocol provides a general framework for seeding cells onto this compound granules for in vitro studies, emphasizing sterile technique.
-
Scaffold Preparation:
-
Aseptically transfer the required amount of this compound granules into a sterile container or the wells of a cell culture plate.
-
Pre-wet the scaffolds by incubating them in sterile phosphate-buffered saline (PBS) and then in complete cell culture medium for at least one hour in a humidified incubator at 37°C and 5% CO2.[13] This helps in cell attachment.[13]
-
-
Cell Preparation:
-
Harvest and count the desired cells using standard cell culture techniques.
-
Prepare a cell suspension of the desired concentration in complete culture medium.
-
-
Cell Seeding:
-
Incubation and Culture:
-
Incubate the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO2).
-
Change the culture medium as required by the specific cell type and experimental design.
-
-
Monitoring for Contamination:
-
Regularly inspect the cultures for any signs of microbial contamination, such as turbidity of the medium, color change, or visible microbial colonies.
-
If contamination is suspected, isolate the culture and confirm using microscopy or other appropriate methods. Discard contaminated cultures to prevent cross-contamination.
-
Visualizations
Caption: Experimental workflow for preventing infection when using this compound.
Caption: Host response to this compound and disruption by infection.
Caption: Troubleshooting flow for suspected infection at an this compound graft site.
References
- 1. researchgate.net [researchgate.net]
- 2. biomax.it [biomax.it]
- 3. zimvie.com [zimvie.com]
- 4. unident.fi [unident.fi]
- 5. zimvie.eu [zimvie.eu]
- 6. zimvie.com.au [zimvie.com.au]
- 7. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 8. Complication rate in 200 consecutive sinus lift procedures: guidelines for prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Clinical and histological sequelae of surgical complications in horizontal guided bone regeneration: a systematic review and proposal for management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomet3i.cz [biomet3i.cz]
- 13. Manufacturing of fiber scaffolds and cell seeding | RE-Place [re-place.be]
- 14. Cell-Seeding Techniques in Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Osteoinductive Potential of Endobon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the osteoinductive potential of Endobon xenograft granules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound is a xenograft bone graft material derived from cancellous bovine bone. It is primarily composed of hydroxyapatite and is rendered non-resorbable and osteoconductive through a high-temperature heating process. This process removes all organic components, ensuring safety and biocompatibility. Its porous structure provides a scaffold for bone-forming cells to attach and grow, facilitating bone regeneration.
Q2: Is this compound osteoinductive on its own?
This compound is principally an osteoconductive material, meaning it provides a scaffold for new bone growth but does not actively induce the differentiation of progenitor cells into bone-forming cells. To enhance its regenerative capabilities, particularly in challenging defects, researchers often seek to add osteoinductive properties.
Q3: What are the common strategies to enhance the osteoinductive potential of this compound?
Common strategies to make this compound osteoinductive include:
-
Cell-based approaches: Seeding the this compound granules with mesenchymal stem cells (MSCs) which have the potential to differentiate into osteoblasts.
-
Growth factor incorporation: Coating or soaking this compound with osteoinductive growth factors, most notably Bone Morphogenetic Proteins (BMPs) like BMP-2 or BMP-7.
-
Combination approaches: Using both MSCs and growth factors in conjunction with the this compound scaffold for a synergistic effect.
Troubleshooting Guides
Section 1: Cell Seeding on this compound Granules
Q: I am experiencing low cell attachment to the this compound granules. What could be the cause and how can I improve it?
A: Low cell attachment is a common issue. Here are some potential causes and solutions:
-
Cause: Suboptimal seeding technique.
-
Solution: Static seeding, where a cell suspension is simply pipetted onto the granules, can be inefficient. Consider using a dynamic seeding method, such as gentle orbital shaking or a spinner flask, to improve the interaction between the cells and the scaffold surface. A negative pressure or vacuum seeding method can also be effective in drawing the cell suspension into the pores of the granules.
-
-
Cause: Inappropriate cell density.
-
Solution: Both too low and too high cell densities can lead to poor attachment. An optimal cell seeding density is crucial. It is recommended to perform a titration experiment to determine the ideal cell number for your specific experimental setup.
-
-
Cause: Surface properties of this compound.
-
Solution: The surface of hydroxyapatite can sometimes be challenging for initial cell adhesion. Pre-coating the this compound granules with extracellular matrix proteins like fibronectin or collagen can significantly improve cell attachment.
-
-
Cause: Cell health.
-
Solution: Ensure that the MSCs are healthy, in a logarithmic growth phase, and have not been passaged too many times, as this can reduce their attachment and differentiation capacity.
-
Q: My cells are attaching to the granules, but their distribution is uneven. How can I achieve a more homogenous cell seeding?
A: Uneven cell distribution can lead to inconsistent bone formation.
-
Solution: Dynamic seeding methods are generally superior to static methods for achieving uniform cell distribution. A spinner flask or a perfusion bioreactor can ensure that the cell suspension flows around and through the granules, leading to a more homogenous coating of cells. If using static seeding, try to apply the cell suspension in multiple small aliquots from different angles.
Section 2: Incorporating Growth Factors (BMPs)
Q: I am not observing a significant increase in osteoinduction after adding BMP-2 to my this compound scaffold. What could be the problem?
A: Several factors can influence the efficacy of BMP-2.
-
Cause: Inadequate BMP-2 concentration.
-
Cause: Rapid release of BMP-2.
-
Solution: A burst release of BMP-2 may not provide the sustained signaling required for osteogenic differentiation. To achieve a more controlled and sustained release, consider incorporating the BMP-2 into a carrier that is then coated onto the this compound. Fibrin glue or a collagen gel can serve as suitable carriers.
-
-
Cause: Inactivation of BMP-2.
-
Solution: Ensure that the handling and storage of BMP-2 are in accordance with the manufacturer's instructions to maintain its bioactivity. Avoid repeated freeze-thaw cycles.
-
Section 3: In Vitro Osteogenesis Assays
Q: My Alkaline Phosphatase (ALP) activity is low, even in my enhanced this compound groups. What should I check?
A: Low ALP activity can be indicative of poor osteogenic differentiation.
-
Cause: Premature or delayed measurement.
-
Solution: ALP is an early marker of osteogenic differentiation. Its expression typically peaks between 7 and 14 days of culture. Ensure you are measuring ALP activity within this optimal time frame.
-
-
Cause: Issues with the osteogenic differentiation medium.
-
Solution: Verify the composition and freshness of your osteogenic differentiation medium. Key components like dexamethasone, β-glycerophosphate, and ascorbic acid are essential.
-
-
Cause: Problems with the ALP assay itself.
-
Solution: Ensure that your cell lysis is complete to release all the ALP enzyme. Also, check the expiration date and proper storage of your ALP assay reagents.
-
Q: I am having trouble quantifying mineralization with Alizarin Red S staining. The results are inconsistent.
A: Alizarin Red S staining can be tricky to quantify accurately.
-
Cause: Non-specific staining.
-
Solution: Ensure that you are washing the stained samples thoroughly to remove any unbound dye. The pH of the Alizarin Red S solution is also critical for specific staining of calcium deposits.
-
-
Cause: Difficulty in dye extraction for quantification.
-
Solution: For quantitative analysis, the dye needs to be extracted from the stained mineralized matrix. Acetic acid or cetylpyridinium chloride are commonly used for this purpose. Ensure complete extraction by allowing sufficient incubation time and gentle agitation. A standard curve should be used for accurate quantification.[3][4][5]
-
-
Cause: The non-resorbable nature of this compound.
-
Solution: Be aware that the hydroxyapatite of the this compound granules will not be resorbed in culture. This can sometimes interfere with imaging and quantification. Ensure your analysis is focused on the newly formed mineralized matrix by the cells.
-
Data Presentation
Table 1: Comparison of Cell Seeding Efficiency with Different Methods
| Seeding Method | Seeding Efficiency (%) | Cell Distribution | Reference |
| Static Seeding | 30 - 60 | Non-uniform | [6][7] |
| Orbital Shaking | 50 - 70 | More uniform than static | [8] |
| Negative Pressure/Vacuum | > 90 | Uniform | [6] |
| Spinner Flask/Perfusion | > 90 | Highly uniform | [9] |
Table 2: Effect of BMP-2 Concentration on Bone Formation
| BMP-2 Concentration | Carrier | Animal Model | Outcome | Reference |
| 5 µg/mL | β-TCP | Rat ectopic model | 32% bone formation | [1] |
| 10 µg/mL | Hydroxyapatite | Rat femur defect | Optimal bone bridging | [1] |
| 20 µg/g of coating | Calcium Phosphate | Sheep tibia | High new bone formation | [2][10] |
| 100 µg/g of coating | Calcium Phosphate | Sheep tibia | High new bone formation | [2][10] |
Experimental Protocols
Protocol 1: Dynamic Cell Seeding of this compound Granules using an Orbital Shaker
-
Preparation of this compound: Sterilize the this compound granules according to the manufacturer's instructions. Pre-wet the granules by incubating them in culture medium for at least 2 hours in a sterile container.
-
Cell Preparation: Culture and expand MSCs to 70-80% confluency. Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seeding: Aspirate the pre-wetting medium from the this compound granules. Resuspend the desired number of MSCs in a minimal volume of culture medium and carefully pipette the cell suspension onto the granules.
-
Incubation: Allow the cells to attach for 4 hours in a cell culture incubator under static conditions.
-
Dynamic Seeding: After the initial attachment phase, add more culture medium to the container and place it on an orbital shaker at a low speed (e.g., 30-50 rpm) in the incubator.
-
Culture: Continue the dynamic culture for 24-48 hours to ensure even cell distribution. After this period, the cell-seeded granules can be transferred to a new culture vessel for long-term culture in osteogenic differentiation medium.
Protocol 2: Quantification of Osteogenic Differentiation by Alkaline Phosphatase (ALP) Activity Assay
-
Sample Collection: At the desired time point (e.g., day 7 or 14), wash the cell-seeded this compound granules twice with phosphate-buffered saline (PBS).
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to the samples and incubate on ice for 30 minutes with intermittent vortexing to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate to pellet the this compound granules and any cell debris.
-
ALP Assay: Transfer the supernatant (cell lysate) to a new microfuge tube. Perform the ALP activity assay using a commercially available kit, which typically involves the colorimetric detection of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP).
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: To account for variations in cell number, normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Protocol 3: Quantification of Mineralization by Alizarin Red S Staining
-
Sample Preparation: After 21-28 days of culture in osteogenic medium, wash the cell-seeded this compound granules twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed samples three times with deionized water.
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to cover the samples and incubate for 20 minutes at room temperature in the dark.
-
Washing: Carefully aspirate the staining solution and wash the samples four to five times with deionized water to remove excess dye.
-
Qualitative Analysis: Visualize the red staining of calcium deposits using a microscope.
-
Quantitative Analysis: a. To extract the bound dye, add 10% acetic acid to each sample and incubate for 30 minutes with shaking. b. Scrape the stained material and transfer it to a microfuge tube. c. Heat the samples at 85°C for 10 minutes and then transfer to ice for 5 minutes. d. Centrifuge the samples and transfer the supernatant to a new tube. e. Neutralize the supernatant with 10% ammonium hydroxide. f. Measure the absorbance at 405 nm and determine the concentration of Alizarin Red S using a standard curve.[3][5]
Visualizations
Caption: Experimental workflow for enhancing and evaluating the osteoinductive potential of this compound.
Caption: Simplified BMP-2/Smad signaling pathway in mesenchymal stem cells.
References
- 1. Various Dosages of BMP-2 for Management of Massive Bone Defect in Sprague Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of BMP-2 dosage for the osseointegration of porous titanium implants in an ovine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cell seeding technique and cell density on BMP‐2 production in transduced human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ebersmedical.com [ebersmedical.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Endobon vs. Bio-Oss: A Comparative Guide to Clinical Outcomes in Bone Regeneration
For researchers, scientists, and drug development professionals navigating the landscape of bone graft substitutes, the choice between different xenografts is a critical decision that can significantly impact clinical success. This guide provides an objective comparison of two prominent bovine-derived xenografts, Endobon® and Bio-Oss®, focusing on their clinical performance, supported by experimental data.
Material Properties and Processing
Both this compound and Bio-Oss are derived from bovine bone and are used as osteoconductive scaffolds in dental and maxillofacial surgery. However, their processing methods differ, which may influence their biological and clinical behavior.
This compound® is a hydroxyapatite ceramic derived from cancellous bovine bone. It undergoes a two-step, high-temperature manufacturing process.[1][2] This rigorous deproteinization is designed to ensure safety from potential contaminants like bacteria, viruses, and prions.[1][3] this compound is considered to be a non-resorbable material, meaning it remains in the body for an extended period, providing long-term volume stability.[4]
Bio-Oss® is a porous bone mineral matrix produced by the removal of organic components from bovine bone.[5] Its processing involves a lower temperature treatment compared to this compound, and it is sterilized by gamma-irradiation.[5][6] Bio-Oss is also a well-established and widely researched xenograft, known for its osteoconductive properties that lead to predictable bone regeneration.[7]
Clinical Outcomes: A Quantitative Comparison
Multiple clinical studies have compared the efficacy of this compound and Bio-Oss in various applications, including the treatment of peri-implantitis and socket preservation. The following tables summarize the key quantitative data from these studies.
Peri-Implantitis Defect Regeneration
A randomized clinical pilot study by Polymeri et al. (2020) investigated the use of this compound and Bio-Oss in the reconstructive surgery of peri-implant osseous defects.[8][9][10]
| Clinical Outcome (12-month follow-up) | This compound (n=13) | Bio-Oss (n=11) | Statistical Significance |
| Mean Intrabony Defect Depth (IDD) Reduction | 3.0 mm | 2.5 mm | Not Statistically Significant (p > 0.05)[8][9] |
| Mean Probing Pocket Depth (PPD) Reduction | 3.8 mm | 3.6 mm | Not Statistically Significant (p > 0.05) |
| Successful Treatment Outcome * | 0% (0/13) | 18% (2/11) | Not Statistically Significant (p = 0.199)[9] |
*Successful treatment outcome defined as no further bone loss, PPD ≤ 5 mm, no Bleeding on Probing (BoP), and no Suppuration on Probing (SoP).[9]
New Bone Formation in Post-Extraction Sockets
A study by Sivolella et al. (2020) histologically compared vital bone formation in post-extraction sites grafted with this compound and Bio-Oss.[11][12]
| Histomorphometric Outcome (4-month healing) | This compound (n=20) | Bio-Oss (n=20) | Statistical Significance |
| Mean New Bone Formation | 33.4% | 32.4% | Not Statistically Significant |
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for interpreting the clinical data accurately.
Polymeri et al. (2020): Surgical Treatment of Peri-implantitis Defects
-
Participants: 24 dental patients with one implant each demonstrating peri-implantitis.[8][9]
-
Inclusion Criteria: Patients with one implant showing signs of peri-implantitis.
-
Intervention: All patients underwent surgical debridement of the peri-implant osseous defect. The defects were then randomly filled with either this compound (EB) or Bio-Oss (BO).[8][9]
-
Primary Outcomes: Changes in bone level (BL) and intrabony defect depth (IDD) were evaluated radiographically.[8][9]
-
Secondary Outcomes: Changes in probing pocket depth (PPD), bleeding on probing (BoP), and suppuration on probing (SoP) were recorded.[8][9]
-
Follow-up: Outcomes were assessed at baseline, 6 months, and 12 months post-treatment.[8][9]
Sivolella et al. (2020): Histological Comparison in Post-Extraction Sockets
-
Study Design: A randomized controlled trial.[12]
-
Participants: 16 patients requiring at least two tooth extractions.[11]
-
Intervention: A total of 40 extraction sites were randomly selected to receive either this compound or Bio-Oss grafts. The sites were then covered with an Osseoguard® collagen membrane.[11]
-
Analysis: After a 4-month healing period, biopsies of the regenerated sites were obtained for histological and histomorphometrical analysis before implant placement.[11]
Visualizing the Experimental Workflow
To further clarify the methodologies, the following diagrams illustrate the experimental workflows of the key studies.
Logical Relationship of Material Properties and Clinical Outcomes
The distinct processing methods of this compound and Bio-Oss lead to different material characteristics, which in turn are hypothesized to influence their clinical performance.
Conclusion
Based on the available clinical evidence, both this compound and Bio-Oss demonstrate comparable and effective outcomes in terms of bone regeneration for applications such as peri-implantitis defect treatment and socket preservation. The choice between the two may depend on the specific clinical scenario and the surgeon's preference regarding material handling and long-term resorption characteristics. While this compound is positioned as a non-resorbable material for long-term space maintenance, Bio-Oss also provides a stable, osteoconductive scaffold for predictable bone formation. Further long-term clinical studies are warranted to delineate more subtle differences in their performance and to establish definitive guidelines for their application in various clinical contexts.
References
- 1. souq.dental [souq.dental]
- 2. dentalcompare.com [dentalcompare.com]
- 3. ecodent.gr [ecodent.gr]
- 4. zimvie.eu [zimvie.eu]
- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 6. researchgate.net [researchgate.net]
- 7. Geistlich Bio-Oss - Geistlich Pharma AG [geistlich.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Surgical treatment of peri-implantitis defects with two different xenograft granules: A randomized clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surgical treatment of peri‐implantitis defects with two different xenograft granules: A randomized clinical pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zimvie.com [zimvie.com]
- 12. Success of Xenografts in Alveolar Ridge Preservation Based on Histomorphometric Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Endobon and Allografts in Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Endobon, a bovine-derived xenograft, and allografts in bone regeneration applications. The information presented is supported by experimental data from published studies to assist researchers, scientists, and drug development professionals in making informed decisions regarding bone grafting materials.
This compound: A Bovine-Derived Xenograft
This compound is a bone grafting material derived from bovine (cow) bone.[1][2] It is composed of hydroxyapatite ceramic and is fully deproteinized through a high-temperature process to ensure safety from bacteria, viruses, and prions.[3] this compound functions as an osteoconductive scaffold, meaning it provides a framework for new bone growth.[4] It is considered a non-resorbable material, designed for long-term volume preservation in the grafted site.[2][4]
Allografts in Bone Regeneration
Allografts are bone grafts sourced from human donors.[5][6] They are processed to remove immunogenic components and sterilized to prevent disease transmission.[6][7] Common types of allografts include freeze-dried bone allograft (FDBA) and demineralized freeze-dried bone allograft (DFDBA).[8] Allografts are primarily osteoconductive, but some forms, like DFDBA, may also exhibit osteoinductive properties due to the presence of bone morphogenetic proteins (BMPs), which can actively stimulate new bone formation.[8]
Comparative Performance: this compound vs. Allografts
Direct comparative studies between this compound and allografts are limited. However, by synthesizing data from studies comparing xenografts (including this compound) with allografts, we can draw meaningful comparisons in key performance areas.
Quantitative Data Summary
The following table summarizes quantitative data from various studies comparing the performance of xenografts (including this compound) and allografts in bone regeneration. It is important to note that the specific types of xenografts and allografts may vary between studies.
| Performance Metric | Xenograft (this compound/Bovine) | Allograft (FDBA/DFDBA) | Key Findings | Study Reference(s) |
| New Bone Formation (%) | 33.4% (this compound) | 25.5% ± 10.1% | One study showed no significant difference in new bone formation between this compound and Bio-Oss (another bovine xenograft).[4] Another study comparing a bovine xenograft to a demineralized freeze-dried cortical bone allograft found higher, though not statistically significant, new bone formation with the xenograft.[1] A systematic review indicated that allografts might be associated with significantly larger volumes of newly formed bone than xenografts.[9] | [1][4][9] |
| Residual Graft Material (%) | 22.2% ± 13.4% | 33.8% ± 9.4% | A randomized controlled trial found a higher percentage of residual graft material for the allograft compared to the xenograft, although the difference was not statistically significant.[1] | [1] |
| Horizontal Bone Resorption (mm) | -2.6 mm | -1.4 mm | A study comparing a bovine xenograft with a demineralized allograft showed less horizontal bone resorption with the allograft, though the difference was not statistically significant.[1] | [1] |
| Vertical Bone Resorption (mm) | -1.1 to -0.9 mm | -0.6 to -0.1 mm | The same study indicated less vertical bone resorption with the allograft at mesial and distal sites.[1] | [1] |
| Implant Survival Rate (%) | 95% (this compound) | 100% (in one study) | A study comparing this compound and Bio-Oss reported a 95% implant survival rate for this compound.[10] A retrospective study showed a 100% implant survival rate for both autografts and allografts over a mean follow-up of 70 months. | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below is a summary of a typical experimental protocol for a comparative study of bone grafting materials.
A Randomized Controlled Trial Comparing a Xenograft and an Allograft for Alveolar Ridge Preservation
-
Study Design: A randomized controlled trial with 20 volunteers requiring single-rooted tooth extraction before implant placement.[1]
-
Intervention:
-
Surgical Procedure:
-
Data Collection:
-
Clinical measurements of vertical and horizontal bone dimensions were taken at baseline and 6 months post-procedure.[1]
-
Histomorphometric Analysis: After 6 months, a bone biopsy was collected for histological and histomorphometric analysis to quantify the percentage of new bone formation, residual graft material, and connective tissue.[1]
-
-
Outcome Measures:
Signaling Pathways in Bone Regeneration
The process of bone regeneration is a complex biological cascade involving various signaling pathways. Both this compound (as an osteoconductive scaffold) and allografts (which can be osteoconductive and osteoinductive) influence these pathways to promote healing. Key signaling pathways include the Bone Morphogenetic Protein (BMP) pathway and the Wnt/β-catenin pathway.[11][12]
Bone Morphogenetic Protein (BMP) Signaling Pathway
BMPs are growth factors that play a crucial role in the differentiation of mesenchymal stem cells (MSCs) into osteoblasts (bone-forming cells).[6][11] Allografts, particularly DFDBA, can contain BMPs that activate this pathway.[8] The binding of BMPs to their receptors on the cell surface initiates a signaling cascade that leads to the expression of genes responsible for bone formation.[11]
Caption: Simplified BMP signaling pathway in osteoblast differentiation.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is another critical regulator of bone formation and homeostasis.[11][12] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of genes involved in osteoblast proliferation and differentiation.[12]
Caption: Canonical Wnt/β-catenin signaling pathway in bone formation.
Experimental Workflow: Comparative Histomorphometric Analysis
The following diagram illustrates a typical workflow for a comparative study evaluating bone graft materials through histomorphometric analysis.
Caption: Workflow for a comparative histomorphometric study of bone grafts.
Conclusion
Both this compound and allografts are effective materials for bone regeneration, each with distinct characteristics. This compound, as a non-resorbable xenograft, offers excellent and prolonged space maintenance.[4] Allografts, particularly demineralized forms, may provide an osteoinductive stimulus in addition to an osteoconductive scaffold.[8] The choice between these materials will depend on the specific clinical application, the required resorption profile, and the desired biological activity. While available data suggests comparable clinical outcomes in many scenarios, further direct comparative studies are needed to delineate the specific advantages of each material in different regenerative procedures.[9]
References
- 1. Comparison of allografts and xenografts used for alveolar ridge preservation. A clinical and histomorphometric RCT in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zimvie.eu [zimvie.eu]
- 3. This compound® Xenograft Granules [zimvie.com]
- 4. zimvie.com [zimvie.com]
- 5. Bone Grafts in Dental Medicine: An Overview of Autografts, Allografts and Synthetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bone regenerative medicine: classic options, novel strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allogenic Bone Graft in Dentistry: A Review of Current Trends and Developments [mdpi.com]
- 9. Comparison of xenograft and allograft bone graft for oral and maxillofacial surgical preparation prior to dental implantation: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bone repair and key signalling pathways for cell-based bone regenerative therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Endobon® for Dental Implant Site Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Endobon®, a xenogeneic bone graft material, with other alternatives used in dental implant site development. The information presented is based on available clinical trial data to assist researchers and professionals in making informed decisions.
Executive Summary
This compound® is a bovine-derived xenograft processed at high temperatures, resulting in a non-resorbable hydroxyapatite scaffold. Clinical studies demonstrate its effectiveness in various dental implant site development procedures, including socket preservation, ridge augmentation, and sinus lifts. Its performance is often compared to Bio-Oss®, another widely used bovine-derived xenograft. While both materials show similar clinical outcomes in terms of new bone formation and implant survival rates, differences in their processing may influence their long-term biological and structural behavior. This guide will delve into the available data to compare this compound® with its key alternatives.
Comparative Data on Clinical Performance
The following tables summarize quantitative data from clinical trials comparing this compound® with other bone graft materials.
Table 1: New Bone Formation and Implant Survival Rates
| Study / Indication | Bone Graft Material | Number of Patients/Sites | Follow-up Period | Mean New Bone Formation (%) | Implant Survival Rate (%) |
| Sivolella et al. (2020) / Post-extraction sites | This compound® | 16 patients / 20 sites | 2 years | 33.4% | 95% |
| Bio-Oss® | 16 patients / 20 sites | 2 years | 32.4% | 100% | |
| Nevins et al. (2011) / Sinus lifts | This compound® | 14 patients / 14 sinuses | 6 months | 27.5 ± 8.9% | Not Reported |
| Renvert et al. (2018) / Peri-implantitis treatment | This compound® + Surgical Debridement | 21 patients / 21 sites | 1 year | Crestal bone gain: 0.7 mm | Not Reported |
| Surgical Debridement alone | 20 patients / 20 sites | 1 year | No significant change | Not Reported |
Table 2: Dimensional Changes in Alveolar Ridge
| Study / Indication | Bone Graft Material | Number of Patients | Follow-up Period | Key Dimensional Change Outcome |
| Caiazzo et al. (2017) / Buccal Plate Preservation | This compound® | 10 | 5 years | No statistically significant change in mean buccal plate thickness (2.36 mm at 3 months vs. 2.28 mm at 5 years at 1mm below implant collar).[1] |
| Block MS (2020) / Horizontal Ridge Augmentation | This compound® or OsteoConductive Substitute-Bovine | 23 | 7 years (mean) | Stable horizontal ridge augmentation over time. |
Detailed Experimental Protocols
Sivolella et al. (2020): Comparison of this compound® and Bio-Oss® in Post-Extraction Sites
-
Objective: To histologically compare vital bone formation in post-extraction sites grafted with this compound® versus Bio-Oss®.
-
Study Design: A randomized clinical pilot study.
-
Participants: 16 patients requiring at least two tooth extractions.
-
Procedure:
-
Forty extraction sites were randomly assigned to receive either this compound® or Bio-Oss® grafts.
-
Following tooth extraction, the assigned bone graft material was placed into the socket.
-
The grafted sites were covered with an Osseoguard® collagen membrane.
-
Primary closure of the surgical site was achieved.
-
-
Healing Period: 4 months.
-
Outcome Measures:
-
Primary: Histological and histomorphometrical analysis of bone core biopsies obtained before implant placement to determine the percentage of new bone formation.
-
Secondary: Implant survival rates were assessed at a 2-year follow-up. All grafted sites were monitored for complications, signs of infection, and inflammatory responses.[2]
-
Caiazzo et al. (2017): Long-Term Efficacy of this compound® for Buccal Plate Preservation
-
Objective: To assess the long-term efficacy of the Buccal Plate Preservation (BPP) technique using this compound® in maintaining the thickness of the buccal cortical plate after immediate implant placement and provisionalization.
-
Study Design: A consecutive case series.
-
Participants: 10 patients each undergoing a single immediate implant placement.
-
Procedure:
-
A non-restorable tooth was extracted.
-
A single dental implant was immediately placed.
-
The BPP technique was performed by creating a pouch and placing this compound® to augment the buccal plate.
-
Immediate provisionalization of the implant was carried out.
-
-
Follow-up: 5 years.
-
Outcome Measures: Cone beam computed tomography (CBCT) scans were taken at 3 months (T1) and 5 years (T2) post-surgery. The thickness of the buccal plate was measured at two reference points: 1 mm (R1) and 5 mm (R2) apical to the implant platform.[1]
Renvert et al. (2018): this compound® in the Surgical Treatment of Peri-implantitis
-
Objective: To assess the treatment outcome of surgical debridement of peri-implant bone defects with or without the use of this compound®.
-
Study Design: A randomized controlled trial.
-
Participants: 41 patients with three- or four-wall peri-implant bone defects.
-
Procedure:
-
Test Group (n=21): Surgical debridement of the peri-implant defect followed by grafting with this compound®.
-
Control Group (n=20): Surgical debridement alone.
-
-
Follow-up: 1 year.
-
Outcome Measures:
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Discussion of Alternatives
While this compound® and Bio-Oss® are leading xenografts, other bone grafting options are available, each with distinct characteristics:
-
Autografts: Considered the "gold standard," autografts are bone harvested from the patient's own body. They are osteoinductive, osteogenic, and osteoconductive. However, they require a second surgical site, which increases patient morbidity, and the available bone volume may be limited.
-
Allografts: These are bone grafts from a human donor (cadaveric). They are processed to ensure safety and are primarily osteoconductive. They eliminate the need for a second surgical site but have a variable rate of resorption and integration.
-
Alloplasts: These are synthetic bone graft substitutes, often composed of materials like hydroxyapatite, tricalcium phosphate, or bioactive glass. They are osteoconductive and carry no risk of disease transmission. Their resorption rates and handling characteristics can be engineered for specific applications.
Adverse Events and Complications
The use of xenografts, including this compound® and its alternatives, is generally considered safe. However, potential complications can occur, as with any surgical procedure. These may include:
-
Infection: As with any surgical site, there is a risk of infection.
-
Wound Dehiscence: Premature opening of the surgical wound can lead to graft exposure and potential failure.
-
Graft Encapsulation: The body may form a fibrous capsule around the graft material instead of integrating it.
-
Sinusitis: In sinus lift procedures, inflammation of the maxillary sinus can occur.
-
Foreign Body Reaction: An inflammatory response to the foreign material can sometimes be observed.
Clinical studies comparing this compound® and Bio-Oss® have generally reported low complication rates with no significant differences between the two materials.[2] However, long-term case series have reported late complications associated with bovine-derived xenografts, including chronic inflammation and graft migration.
Conclusion
This compound® is a reliable and effective xenograft for dental implant site development, with clinical outcomes comparable to other well-established materials like Bio-Oss®. The choice of bone graft material should be based on the specific clinical indication, the surgeon's preference, and a thorough understanding of the biological properties and potential risks of each option. Further long-term, large-scale comparative studies are needed to fully elucidate any subtle differences in performance and complication rates between the various available bone graft materials.
References
- 1. Buccal Plate Preservation with Immediate Implant Placement and Provisionalization: 5-Year Follow-Up Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Proteomic and Metabolomic Analysis of Human Osteoblasts, Differentiated from Dental Pulp Stem Cells, Hinted Crucial Signaling Pathways Promoting Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unident.fi [unident.fi]
- 4. Surgical treatment of peri-implantitis lesions with or without the use of a bone substitute-a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Performance of Endobon® Grafts: A Comparative Guide
This guide provides a comprehensive comparison of the long-term clinical performance of Endobon®, a bovine-derived hydroxyapatite bone graft material, with other common alternatives such as another xenograft (Bio-Oss®), autografts, and synthetic bone grafts. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies, and relevant biological pathways.
Comparative Data on Long-Term Outcomes
The following tables summarize key quantitative data from long-term follow-up studies, allowing for a direct comparison of this compound® and its alternatives in various clinical applications.
Table 1: New Bone Formation and Implant Survival
| Graft Material | Study | Follow-up Period | Application | New Bone Formation (%) | Implant Survival Rate (%) |
| This compound® | Sivolella et al. (2020)[1] | 2 years | Post-extraction sites | 33.4% | Not significantly different from Bio-Oss®[1] |
| Bio-Oss® | Sivolella et al. (2020)[1] | 2 years | Post-extraction sites | 32.4% | Not significantly different from this compound®[1] |
| Autologous Onlay Bone Graft (with Bio-Oss®) | Schwartz-Arad et al. | Up to 137 months (mean 39.9) | Severely atrophied jaws | Not Reported | 93.4% (implant-based), 83% (cumulative)[2][3] |
| Synthetic (β-TCP/HA) | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported |
Table 2: Clinical and Radiographic Outcomes in Peri-implantitis Treatment
| Graft Material | Study | Follow-up Period | Mean Intrabony Defect Bone Gain (mm) | Mean Reduction in Probing Pocket Depth (mm) |
| This compound® | Polymeri et al. (2019)[1] | 1 year | 3.0[1] | 3.8[1] |
| Bio-Oss® | Polymeri et al. (2019)[1] | 1 year | 2.5[1] | 3.6[1] |
Table 3: Long-Term Dimensional Stability of Bone Grafts
| Graft Material | Study | Follow-up Period | Application | Key Findings on Dimensional Stability |
| This compound® | ZimVie White Paper[1] | 7 years (mean) | Maxillary and mandibular ridge augmentation | Excellent long-term horizontal stability[1] |
| Bovine Particulate Xenograft | Block et al. (2012) | 500 days | Horizontal augmentation of the anterior maxilla | Augmentation dimension maintained within 1 mm over time[4] |
| Xenografts (general) | Various | Long-term | Various | Slow resorption rate, leading to prolonged volume preservation[5] |
| Synthetic Grafts | Various | Long-term | Various | Variable integration and resorption rates[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Sivolella et al. (2020): Comparison of this compound® and Bio-Oss® in Post-Extraction Sites
-
Study Design: A prospective, randomized, controlled clinical trial.
-
Patient Cohort: 16 patients requiring at least two tooth extractions. A total of 40 extraction sites were included.
-
Surgical Protocol:
-
Following tooth extraction, sites were randomly assigned to receive either this compound® or Bio-Oss® grafts.
-
The graft material was placed into the extraction socket.
-
The grafted area was covered with an Osseoguard® collagen membrane.
-
Primary closure of the gingival flap was achieved.
-
-
Healing Period: 4 months.
-
Biopsy and Analysis:
-
After the healing period, a bone core biopsy was harvested from the regenerated site before implant placement.
-
Samples were processed for histological and histomorphometrical analysis to quantify the percentage of new bone formation, residual graft material, and connective tissue.
-
-
Follow-up: Implants placed in the grafted sites were followed for a 2-year period to assess implant survival rates.[1]
Schwartz-Arad et al.: Long-Term Follow-up of Implants in Autologous Onlay Bone Grafts
-
Study Design: A retrospective study.
-
Patient Cohort: 214 patients who had received autologous intraoral onlay bone grafts. A total of 633 dental implants placed in 224 augmented sites were evaluated.
-
Surgical Protocol:
-
Autologous bone blocks were harvested from intraoral donor sites (e.g., mandibular ramus).
-
The bone blocks were used for horizontal and/or vertical augmentation of atrophied jaw sections.
-
The grafts were combined with Bio-Oss® mixed with platelet-rich plasma (PRP) as a scaffold.
-
The augmented site was covered with platelet-poor plasma (PPP).
-
-
Healing Period: A healing period was allowed before implant placement.
-
Implant Placement and Follow-up:
Visualizing Experimental and Biological Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow of a comparative bone graft study and a simplified representation of the signaling pathways involved in bone regeneration.
Caption: Experimental workflow for a randomized controlled trial comparing bone graft materials.
Caption: Simplified signaling pathways in osteoconductive bone regeneration.
References
- 1. zimvie.com [zimvie.com]
- 2. Long Term Follow-Up of Dental Implants Placed in Autologous Onlay Bone Graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consejoperiodoncia.org [consejoperiodoncia.org]
- 4. Horizontal augmentation of thin maxillary ridge with bovine particulate xenograft is stable during 500 days of follow-up: preliminary results of 12 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baroudiperio.com [baroudiperio.com]
A Comparative Guide to Endobon and Synthetic Bone Graft Substitutes
In the field of bone regeneration, the selection of an appropriate graft material is paramount to achieving successful clinical outcomes. While autografts remain the gold standard due to their inherent osteogenic, osteoinductive, and osteoconductive properties, their use is limited by donor site morbidity and availability.[1] This has led to the development of various bone graft substitutes, broadly categorized into allografts, xenografts, and alloplasts (synthetic materials).
This guide provides an objective comparison between Endobon, a xenograft-derived bone substitute, and a range of synthetic bone graft substitutes. We will delve into their material composition, mechanisms of action, and performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Section 1: this compound (Xenograft-Derived Hydroxyapatite)
This compound is a bone graft substitute derived from cancellous bovine bone.[2] Through a high-temperature, two-step manufacturing process, all organic components are removed, resulting in a fully deproteinized hydroxyapatite ceramic.[3][4] This process is designed to ensure safety from bacteria, viruses, and prions.[2][5] The resulting material possesses a porous structure with interconnecting micro- and macropores, which is crucial for its function.[6][7]
Mechanism of Action: this compound's primary mechanism is osteoconduction .[4] It acts as a passive, biocompatible scaffold that allows for the ingrowth of host capillaries, perivascular tissue, and osteoprogenitor cells from the surrounding viable bone.[8][9] These cells adhere to the hydroxyapatite surface, proliferate, and differentiate into osteoblasts, which then deposit new bone matrix onto the graft. A key characteristic of this compound is that it is essentially non-resorbable , meaning it remains in the body for a very long time, providing long-term volume preservation and mechanical stability to the site.[6][10][11]
Section 2: Synthetic Bone Graft Substitutes
To overcome the potential immunogenicity and patient concerns associated with animal-derived materials, a wide array of synthetic bone substitutes has been developed.[12][13] These materials are manufactured in a laboratory and can be broadly classified based on their chemical composition.[14]
-
Calcium Phosphate Ceramics: This is the largest group, valued for their chemical similarity to the mineral component of bone.[15] They include Hydroxyapatite (HA), Beta-tricalcium phosphate (β-TCP), and Biphasic Calcium Phosphates (BCP), which are a combination of HA and β-TCP.[12][16] The ratio of HA to β-TCP in BCPs can be adjusted to control the resorption rate.[17]
-
Calcium Sulfate: Also known as plaster of Paris, this is an osteoconductive material characterized by a rapid resorption rate, typically within a few months.[9][16]
-
Bioactive Glasses: These are silica-based materials that are known to bond to bone and can stimulate bone growth.
-
Polymers: Both degradable and non-degradable polymers are used to create scaffolds for bone regeneration.[8][12]
Mechanism of Action: Most synthetic substitutes are osteoconductive , providing a scaffold for bone growth.[18] However, some materials, particularly calcium phosphate ceramics, are also considered osteoinductive .[14] This means they can actively recruit host mesenchymal stem cells and induce their differentiation into bone-forming osteoblasts.[9] This bioactivity is influenced by factors like surface chemistry, porosity, and the release of ions such as calcium and phosphate.[14] Unlike this compound, the majority of synthetic grafts are bioresorbable , designed to be gradually replaced by new, healthy bone over time.[18] The resorption rate is a critical parameter and varies significantly between materials.[18][19]
Section 3: Comparative Performance Data
The performance of a bone graft substitute is evaluated based on its biocompatibility, resorption rate, and its ability to facilitate the formation of new, vital bone. The following tables summarize the key properties and quantitative performance metrics of this compound compared to common synthetic alternatives based on published data.
Table 1: Comparison of Material Properties
| Property | This compound (Xenograft) | Synthetic Substitutes |
| Origin | Bovine (Cow)[20] | Laboratory Manufactured[14] |
| Chemical Composition | Hydroxyapatite (HA)[2] | Calcium Phosphates (HA, β-TCP, BCP), Calcium Sulfate, Bioactive Glass, Polymers[16] |
| Primary Mechanism | Osteoconductive[4] | Osteoconductive; some are also Osteoinductive[14][18] |
| Resorbability | Essentially Non-resorbable[6][11] | Variable; designed to be resorbable (from weeks to years)[18] |
| Porosity | Interconnecting micro and macro pores[6] | Controlled and variable porosity[15] |
| Risk Profile | Theoretical risk of disease transmission (mitigated by high-heat processing)[6] | No risk of biological disease transmission; potential for inflammatory response to material or byproducts[21] |
Table 2: Quantitative Performance Metrics from Preclinical and Clinical Studies
| Metric | Material | Value (Mean) | Healing Timepoint | Study Model | Citation |
| New Bone Formation (%) | This compound | 33.4% | 4 Months | Human (Post-extractive sites) | [6] |
| New Bone Formation (%) | Bio-Oss® (Xenograft) | 32.4% | 4 Months | Human (Post-extractive sites) | [6] |
| New Bone Formation (%) | Hybrid HA/TCP (BCP) | Significantly higher than xenografts | N/A (Meta-analysis) | Human (Sinus Lift) | [22] |
| New Bone Formation (%) | Pure HA (Synthetic) | Significantly lower than xenografts | N/A (Meta-analysis) | Human (Sinus Lift) | [22] |
| New Bone Formation (%) | Pure TCP (Synthetic) | Significantly lower than xenografts | N/A (Meta-analysis) | Human (Sinus Lift) | [22] |
| New Bone Formation (%) | Synthesized HA | 17.4% | 4 Weeks | Rabbit (Calvarial Defect) | [23] |
| New Bone Formation (%) | Xenograft | 7.1% | 4 Weeks | Rabbit (Calvarial Defect) | [23] |
| New Bone Formation (%) | β-TCP/CS Composite | Enhanced healing vs. xenograft | 2 & 6 Weeks | Rabbit (Tibial Defect) | [24] |
| Intrabony Defect Gain (mm) | This compound | 3.0 mm | 1 Year | Human (Peri-implantitis) | [6] |
| Intrabony Defect Gain (mm) | Bio-Oss® (Xenograft) | 2.5 mm | 1 Year | Human (Peri-implantitis) | [6] |
Section 4: Key Experimental Protocols
The evaluation of bone graft substitutes relies on standardized preclinical and clinical study designs. Below are outlines of two fundamental experimental methodologies used to generate the data cited in this guide.
Experimental Protocol 1: Histomorphometric Analysis of Bone Formation
This protocol is the standard for quantitatively assessing the in-vivo performance of a bone graft substitute.
-
Objective: To quantify the percentages of newly formed bone, residual graft material, and non-mineralized connective tissue within a defect site at a defined time point.
-
Methodology:
-
Biopsy Collection: A core biopsy is harvested from the grafted site after a predetermined healing period (e.g., 4-6 months).
-
Sample Processing: The biopsy is immediately fixed (e.g., in 10% neutral buffered formalin), followed by dehydration in an ascending series of alcohol concentrations.
-
Embedding: The dehydrated sample is embedded in a hard resin, such as polymethylmethacrylate (PMMA), to preserve the architecture of mineralized and non-mineralized tissues.
-
Sectioning: The embedded block is cut into thin, undecalcified sections (typically 5-10 µm) using a microtome.
-
Staining: Sections are stained to differentiate tissue components. Common stains include Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to distinguish between bone (collagen) and other tissues.
-
Image Analysis: The stained sections are digitized using a slide scanner or microscope. Specialized software is then used to manually or automatically delineate and calculate the area of new bone, residual graft, and connective tissue, expressed as a percentage of the total defect area.
-
Experimental Protocol 2: In Vitro Biocompatibility Assessment (MTT Assay)
This assay is a common method to evaluate if a material or its leachable components are cytotoxic to cells.[25]
-
Objective: To assess the effect of a bone graft material on the metabolic activity and viability of osteoblast-like cells.
-
Methodology:
-
Material Extraction: The bone graft material is incubated in a sterile cell culture medium for a defined period (e.g., 24 hours at 37°C) according to ISO 10993-5 standards. The medium, now containing any potential leachable substances, is collected and filtered.
-
Cell Culture: An appropriate cell line (e.g., human osteoblasts, Saos-2) is seeded into a 96-well plate and allowed to adhere overnight.
-
Exposure: The standard culture medium is replaced with the prepared material extract. Cells are incubated for various time points (e.g., 24, 48, 72 hours). A negative control (cells in fresh medium) and a positive control (cells with a cytotoxic substance) are included.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer (plate reader) at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
The choice between this compound and synthetic bone graft substitutes is dictated by the specific clinical objective.
This compound is a highly biocompatible, osteoconductive xenograft that excels in applications requiring long-term space maintenance and volume preservation due to its non-resorbable nature.[6][26] Its performance in terms of new bone formation is comparable to other well-established xenografts.[6]
Synthetic bone graft substitutes offer greater versatility. They eliminate the risks associated with biological materials and can be engineered to have specific properties, such as controlled resorption rates and osteoinductive potential.[14][15] Data suggests that certain synthetic compositions, like biphasic calcium phosphates, may even promote a higher percentage of new bone formation compared to xenografts.[22] However, performance can be highly variable depending on the specific material composition and structure.[22]
Ultimately, the decision rests on whether the therapeutic goal is to provide a permanent scaffold for support (favoring a non-resorbable material like this compound) or to facilitate complete regeneration where the graft is fully replaced by the patient's own bone over time (favoring a resorbable synthetic).
References
- 1. In Vivo Analysis of the Biocompatibility and Bone Healing Capacity of a Novel Bone Grafting Material Combined with Hyaluronic Acid [mdpi.com]
- 2. dentalcompare.com [dentalcompare.com]
- 3. zimvie.com.au [zimvie.com.au]
- 4. biomet3i.cz [biomet3i.cz]
- 5. This compound® Xenograft Granules [zimvie.com]
- 6. zimvie.com [zimvie.com]
- 7. impladend.com [impladend.com]
- 8. researchopenworld.com [researchopenworld.com]
- 9. Bone grafts, bone substitutes and orthobiologics: The bridge between basic science and clinical advancements in fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zimvie.eu [zimvie.eu]
- 11. zimvie.com.au [zimvie.com.au]
- 12. Bone Grafts and Substitutes in Dentistry: A Review of Current Trends and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. baroudiperio.com [baroudiperio.com]
- 14. Synthetic Bone Grafts: Definitions, Types, and Materials — HIMED [himed.com]
- 15. admedsol.com [admedsol.com]
- 16. Bone substitutes: a review of their characteristics, clinical use, and perspectives for large bone defects management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. newdl.azadmed.com [newdl.azadmed.com]
- 19. Comparison of Autogenous Tooth Materials and Other Bone Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. souq.dental [souq.dental]
- 21. You are being redirected... [steinerbio.com]
- 22. Bovine-originated xenografts versus synthetic bone grafting materials in lateral maxillary sinus floor augmentation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation and comparison of synthesised hydroxyapatite in bone regeneration: As an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biocompatibility Assessment of Two Commercial Bone Xenografts by In Vitro and In Vivo Methods | MDPI [mdpi.com]
- 26. unident.fi [unident.fi]
A Histological Showdown: Endobon and Other Leading Xenografts in Bone Regeneration
For researchers, scientists, and drug development professionals navigating the landscape of bone regeneration materials, a thorough histological and histomorphometric comparison of available xenografts is paramount. This guide provides an objective analysis of Endobon, a bovine-derived hydroxyapatite, in relation to other widely used xenografts, Bio-Oss and Cerabone. The comparative data, drawn from preclinical and clinical studies, offers insights into their performance in promoting new bone formation.
This guide synthesizes quantitative data from multiple studies to facilitate a clear comparison of these biomaterials. Detailed experimental protocols are provided for key cited studies to ensure transparency and aid in the critical evaluation of the presented data. Furthermore, visual diagrams generated using Graphviz illustrate both a typical experimental workflow for evaluating xenografts and the key signaling pathways involved in xenograft-mediated osteoconduction.
Quantitative Histological Comparison
The following table summarizes the key histomorphometric findings from various studies, focusing on the percentages of new bone formation, residual graft material, and connective tissue. It is important to note that the experimental conditions, such as the animal model, defect type, and healing duration, vary between studies. Therefore, this table should be used as a comparative guide, with careful consideration of the methodologies of the individual studies.
| Xenograft | Animal Model/Study Type | Defect Type | Healing Duration | New Bone Formation (%) | Residual Graft (%) | Connective Tissue/Non-Mineralized Tissue (%) | Citation |
| This compound | Human Clinical Study | Extraction Sockets | 4 months | 33.4 | Not Reported | Not Reported | [1] |
| This compound | Rabbit | Tibia | 4 months | 22.8 ± 1.5 | 39.4 ± 2.3 | 37.7 ± 2.5 | [2] |
| Bio-Oss | Human Clinical Study | Extraction Sockets | 4 months | 32.4 | Not Reported | Not Reported | [1] |
| Bio-Oss | Human Clinical Study | Maxillary Sinus | 6 months | 17.29 ± 4.61 | Not Reported | Not Reported | [3] |
| Cerabone | Human Clinical Study | Maxillary Sinus | 6 months | 25.94 ± 10.55 | Not Reported | Not Reported | [3] |
| Bio-Oss vs. Cerabone | Human Clinical Study | Peri-implant defects | 8 and 12 weeks | 8 weeks: Bio-Oss: 47.0 ± 4.8, Cerabone: 46.7 ± 5.112 weeks: Bio-Oss: 47.8 ± 7.3, Cerabone: 48.7 ± 4.0 | Comparable in both groups | Not Reported | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are the protocols for the key studies cited in this guide.
Study 1: this compound vs. Bio-Oss in Human Extraction Sockets
-
Objective: To histologically compare vital bone formation in post-extraction sites grafted with this compound and Bio-Oss.
-
Study Design: A randomized controlled clinical trial involving 16 patients requiring at least two tooth extractions. Forty extraction sites were randomly assigned to receive either this compound or Bio-Oss.
-
Grafting Procedure: Following tooth extraction, the sockets were grafted with either this compound or Bio-Oss granules. The grafted sites were then covered with a resorbable collagen membrane (OsseoGuard®) and primary closure was achieved.
-
Healing Period: The sites were allowed to heal for 4 months.
-
Histological Analysis: After the healing period, bone core biopsies were obtained from the regenerated sites prior to implant placement. The samples were processed for histological and histomorphometric analysis to quantify the percentage of new vital bone formation.
-
Follow-up: Implant performance was analyzed at a 2-year follow-up period.[1]
Study 2: this compound in a Rabbit Tibia Model
-
Objective: To evaluate the bone response to this compound xenograft through radiological and histomorphometric analysis.
-
Animal Model: Twenty New Zealand rabbits were used in this study.
-
Surgical Procedure: A bone defect was created in the proximal metaphyseal area of the right tibia of each rabbit. The defects were filled with this compound granules (500-1000 µm). The contralateral tibia served as a control.
-
Time Points: The animals were sacrificed at 1, 2, 3, and 4 months post-implantation (five animals per group).
-
Analysis:
-
Radiological Evaluation: Anteroposterior and lateral radiographs were taken to assess bone repair.
-
Histological and Histomorphometric Analysis: The harvested bone samples were sectioned and stained with Hematoxylin-Eosin and Masson's trichrome. Histomorphometric analysis was performed to quantify the percentage of new bone, residual graft material, and non-mineralized connective tissue.[2]
-
Study 3: Cerabone vs. Bio-Oss in Human Maxillary Sinus Lifting
-
Objective: To compare the efficacy of Cerabone and Bio-Oss in promoting new bone formation in maxillary sinus grafting.
-
Study Design: A randomized clinical trial involving 22 maxillary sinus augmentation procedures. Twelve sinuses were grafted with Cerabone and ten with Bio-Oss.
-
Grafting Procedure: A lateral window approach was used for sinus floor elevation. The created space was filled with either Cerabone or Bio-Oss granules.
-
Healing Period: A healing period of 6 months was allowed.
-
Analysis:
-
Histomorphometric Analysis: Bone biopsies were collected 6 months post-grafting for histomorphometric measurement of new bone formation, connective tissue, and residual biomaterial.
-
Micro-CT Analysis: The biopsies were also subjected to micro-computed tomography (micro-CT) analysis to assess bone volume fraction, trabecular thickness, number, and separation.[3]
-
Visualizing the Process and Pathways
To further elucidate the experimental process and the biological mechanisms at play, the following diagrams are provided.
Discussion of Findings
The collective evidence from the cited studies indicates that this compound, Bio-Oss, and Cerabone are all effective osteoconductive materials that support new bone formation. A direct comparison between this compound and Bio-Oss in human extraction sockets showed a similar percentage of new vital bone formation after 4 months of healing.[1] This suggests that the high-temperature processing of this compound, which results in a highly crystalline hydroxyapatite, does not compromise its osteoconductive potential when compared to the lower-temperature processed Bio-Oss.
Studies comparing Bio-Oss and Cerabone have also shown comparable rates of new bone formation at various time points and in different defect models.[3][4] For instance, in a human maxillary sinus lift study, Cerabone demonstrated a statistically significant higher percentage of new bone formation compared to Bio-Oss after 6 months.[3] However, another study in peri-implant defects found no significant difference in new bone formation between the two materials at 8 and 12 weeks.[4] These variations highlight the influence of the specific clinical application and healing environment on the performance of the xenografts.
The resorption characteristics of these materials also play a crucial role in their clinical performance. This compound is described as an essentially non-resorbable material, which can be advantageous for maintaining space in large defects.[5] Similarly, both Bio-Oss and Cerabone are known for their slow resorption rates, providing a stable scaffold for bone ingrowth over an extended period.
The cellular and molecular mechanisms underlying the success of these xenografts are rooted in their ability to provide a biocompatible and osteoconductive scaffold. As depicted in the signaling pathway diagram, the porous structure of the bovine hydroxyapatite allows for the attachment and proliferation of mesenchymal stem cells. Growth factors from the host, such as Bone Morphogenetic Proteins (BMPs), can adsorb to the graft surface and activate signaling cascades, like the SMAD pathway, leading to the differentiation of these stem cells into bone-forming osteoblasts.
Conclusion
Based on the available histological and histomorphometric data, this compound performs comparably to other leading bovine-derived xenografts like Bio-Oss and Cerabone in terms of promoting new bone formation. All three materials serve as excellent osteoconductive scaffolds, facilitating the natural processes of bone regeneration. The choice of a specific xenograft may ultimately depend on the specific clinical indication, the desired resorption rate, and the surgeon's preference and experience. Further long-term, large-scale, and well-controlled comparative studies are warranted to delineate more subtle differences in their clinical performance and to guide evidence-based material selection in various bone augmentation procedures.
References
- 1. zimvie.com [zimvie.com]
- 2. Experimental model of bone response to xenografts of bovine origin (this compound): a radiological and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histomorphometric and Micro-CT Evaluation of Cerabone and Bio-Oss in Maxillary Sinus Lifting: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botiss.com [botiss.com]
- 5. biomet3i.cz [biomet3i.cz]
A Comparative Meta-Analysis of Endobon in Sinus Lift Procedures
In the realm of maxillary sinus augmentation, the choice of bone grafting material is critical to ensure predictable outcomes for dental implant placement. Endobon®, a bovine-derived xenograft, has emerged as a viable option. This guide provides a comprehensive comparison of this compound with other bone grafting alternatives, supported by available experimental data. Due to the absence of a direct meta-analysis specifically on this compound, this guide synthesizes data from individual clinical studies and compares it with findings from meta-analyses on broader categories of bone grafts.
Performance Comparison of Bone Grafting Materials in Sinus Lift Procedures
The efficacy of a bone graft material in sinus lift procedures is primarily evaluated based on its ability to promote new bone formation, ensure long-term implant survival, and minimize complications. The following tables summarize the quantitative data from various studies, comparing this compound and other xenografts with different types of bone grafts.
Table 1: Histomorphometric Analysis of New Bone Formation
| Graft Material Category | Specific Material/Brand | New Bone Formation (%) | Residual Graft (%) | Study Type |
| Xenograft (Bovine) | This compound® | 33.4% | Not Reported | Clinical Study[1] |
| Bio-Oss® | 32.4% | Not Reported | Clinical Study[1] | |
| Sintered HA Xenograft | Not Reported | 30.80 ± 0.88% | In Vivo Study[2] | |
| Non-sintered HA Xenograft | ~25.92 ± 1.61% | Not Reported | In Vivo Study[2] | |
| Bio-Oss® | 20.4 ± 5.4% | 19.9 ± 8.6% | Split-Mouth Study[3] | |
| Lumina-Bone Porous® | 22.8 ± 8.5% | 14.6 ± 5.6% | Split-Mouth Study[3] | |
| Bio-Oss® (Large Particle) | 26.77% ± 9.63% | Not Reported | Multicenter RCT[4] | |
| Bio-Oss® (Small Particle) | 18.77% ± 4.74% | Not Reported | Multicenter RCT[4] | |
| Allograft | Mineralized Cancellous Bone Allograft (Puros) | 28.25% | 7.65% | Clinical Study[5] |
| Alloplast | Beta-Tricalcium Phosphate (β-TCP) | Not Reported | Mean Resorption: 20.3% | Prospective Study[6] |
| Hydroxyapatite & β-TCP Mix | 43.9% (in augmented tissue) | 45.6% (in augmented tissue) | Clinical Study[7][8] | |
| Autograft | Autogenous Bone | 97.1% (Implant Survival) | Mean Resorption: 1.63 mm | Retrospective Study[9][10] |
Table 2: Implant Survival and Complication Rates
| Graft Material Category | Specific Material/Brand | Implant Survival Rate (%) | Follow-up Period | Complications Noted |
| Xenograft (Bovine) | This compound® | 94.1% | 7 years (mean) | Minimal complications reported[1] |
| This compound® (50%) + Autogenous Bone (50%) | 99.3% | 3 years (mean) | Minimal marginal bone loss (≤ 0.5 mm)[1] | |
| Bio-Oss® | 94.9% | 5 years | Equivalent to autogenous bone[9] | |
| Lumina-Bone Porous® | 88.88% | Not specified | - | |
| Alloplast | Beta-Tricalcium Phosphate (β-TCP) | 97.6% | 4 years (mean) | One case of local infection (3%)[6] |
| Autograft | Autogenous Bone | 97.1% | 5 years | Equivalent to Bio-Oss®[9] |
| No Graft | - | 94.1–100% | 2-10 years | Comparable to grafted techniques[11] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Protocol 1: Comparative Study of Two Xenograft Materials (this compound® vs. Bio-Oss®)[1]
-
Study Design: A clinical study comparing the performance of this compound® and Bio-Oss® in sinus lift procedures.
-
Patient Selection: Patients requiring sinus floor augmentation for the placement of dental implants.
-
Surgical Procedure:
-
A lateral window approach was used to access the maxillary sinus.
-
The Schneiderian membrane was carefully elevated.
-
The created space was filled with either this compound® or Bio-Oss® granules.
-
The lateral access window was covered with a resorbable collagen membrane.
-
A healing period of 4 months was allowed before implant placement.
-
-
Data Collection and Analysis:
-
At the time of implant placement, bone core biopsies were harvested from the augmented sites.
-
Histomorphometric analysis was performed to quantify the percentage of new bone formation.
-
Implant survival rates were monitored over a 2-year follow-up period.
-
Protocol 2: In Vivo Comparison of Sintered vs. Non-Sintered Bovine Hydroxyapatite[2]
-
Study Design: An in vivo study comparing the behavior of a high-temperature processed (sintered) bovine bone substitute (similar to this compound®) and a low-temperature processed (non-sintered) one.
-
Patient Population: 10 partially edentulous patients requiring sinus floor augmentation.
-
Methodology:
-
Bilateral sinus lift procedures were performed on each patient.
-
One sinus was grafted with the sintered xenograft, and the other with the non-sintered xenograft.
-
After a 6-month healing period, bone biopsies were retrieved for analysis.
-
-
Outcome Measures:
-
Physicochemical Analysis: X-ray diffraction, porosity, crystallinity, and calcium/phosphate ratio of the materials were characterized.
-
Histomorphometric Analysis: The percentage of new bone formation and residual graft material was quantified in the bone biopsies.
-
Radiographic Analysis: Bone gain was assessed through radiographic findings at 6 months post-augmentation.
-
Visualizing the Sinus Lift Workflow
To better understand the procedural flow of a sinus lift with bone grafting, the following diagram illustrates the key steps involved, from initial assessment to final implant placement.
Caption: Workflow of a lateral window sinus lift procedure with bone grafting.
Conclusion
The available clinical data suggests that this compound®, a bovine-derived xenograft, performs comparably to other well-established xenografts like Bio-Oss® in terms of new bone formation and implant survival rates in sinus lift procedures. While autogenous bone remains a gold standard, xenografts such as this compound offer a reliable alternative, obviating the need for a second surgical site for bone harvesting. The choice of grafting material should be based on a comprehensive evaluation of the clinical case, patient factors, and the desired treatment timeline. Further long-term, large-scale randomized controlled trials are warranted to definitively establish the comparative efficacy of this compound within the broader landscape of bone grafting materials for sinus augmentation.
References
- 1. zimvie.com [zimvie.com]
- 2. Comparison of Two Xenograft Materials Used in Sinus Lift Procedures: Material Characterization and In Vivo Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two anorganic bovine bone in maxillary sinus lift: a split-mouth study with clinical, radiographical, and histomorphometrical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zimmer.vilem.bg [zimmer.vilem.bg]
- 6. researchgate.net [researchgate.net]
- 7. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. Sinus floor augmentation with autogenous bone vs. a bovine-derived xenograft - a 5-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sinus lift: 3 years follow up comparing autogenous bone block versus autogenous particulated grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of Regenerated Bone: Endobon® and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of bone regenerated using Endobon®, a bovine-derived xenograft, against other common bone graft substitutes. While direct comparative studies on the mechanical properties of bone regenerated with this compound are limited in the available literature, this guide synthesizes existing histomorphometric data for this compound with mechanical property data from studies on alternative materials to offer a comprehensive overview for research and development purposes.
Introduction to this compound® and Bone Graft Alternatives
This compound® is a xenograft bone substitute composed of hydroxyapatite derived from cancellous bovine bone.[1][2][3] It undergoes a high-temperature deproteinization process, rendering it a non-resorbable, osteoconductive scaffold.[1][4] Its porous structure, with both micropores and macropores, is designed to facilitate vascular ingrowth and stabilize the graft.[4]
The primary alternatives to this compound® for bone regeneration fall into three main categories:
-
Other Xenografts: Materials derived from a different species, with Bio-Oss® (another bovine-derived xenograft) being a prominent example.
-
Allografts: Bone tissue harvested from a human donor.
-
Synthetic Bone Grafts (Alloplasts): Laboratory-engineered materials, such as biphasic calcium phosphate and bioactive glasses.
The "gold standard" for bone grafting is the autograft , which is bone harvested from the patient's own body. While it possesses all the necessary properties for bone formation (osteogenesis, osteoinduction, and osteoconduction), its use is limited by donor site morbidity and availability.[5]
Comparative Analysis of Regenerated Bone: Histomorphometric and Mechanical Properties
Table 1: Histomorphometric and Mechanical Properties of Regenerated Bone with Various Grafting Materials
| Material | Type | New Bone Formation (%) | Residual Graft (%) | Compressive Strength (MPa) | Young's Modulus (GPa) |
| This compound® | Xenograft (Bovine) | 22.8% (at 4 months in rabbits)[6] | 39.4% (at 4 months in rabbits)[6] | Data Not Available | Data Not Available |
| Bio-Oss® | Xenograft (Bovine) | 32.4% (at 4 months) | Data Not Available | Data Not Available | Data Not Available |
| T650 | Xenograft (Bovine) | Data Not Available | Data Not Available | 5.9 - 9.6[1] | 0.080 - 0.133[1] |
| Cancellous Allograft | Allograft | Data Not Available | Data Not Available | 2 - 12 (Native)[5] | 0.02 - 0.5 (Native)[5] |
| Cortical/Cancellous Allograft | Allograft | Data Not Available | Data Not Available | Data Not Available | 0.385 - 0.519[7] |
| Synthetic (Biphasic Calcium Phosphate) | Alloplast | Data Not Available | Data Not Available | ~15[8] | Data Not Available |
| Native Cortical Bone | - | - | - | 130 - 230[5] | 7 - 30[5] |
| Native Cancellous Bone | - | - | - | 2 - 12[5] | 0.02 - 0.5[5] |
Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in animal models, defect types, and evaluation time points. The absence of data for this compound's mechanical properties is a significant limitation.
Experimental Protocols
Histomorphometric Analysis of Bone Regenerated with this compound® (Rabbit Model)[6]
-
Animal Model: Twenty New Zealand white rabbits.
-
Defect Creation: A standardized bone defect was created in the proximal metaphyseal area of the right tibia.
-
Grafting: The defects were filled with this compound® granules (500-1000 µm). The contralateral tibia served as a control.
-
Time Points: Animals were sacrificed at 1, 2, 3, and 4 months post-implantation.
-
Sample Preparation: The harvested tibias were fixed, dehydrated, and embedded in resin. 5 µm sections were prepared.
-
Staining: Sections were stained with Hematoxylin-Eosin (H&E) and Masson's Trichrome.
-
Analysis: Histomorphometric analysis was performed to quantify the percentage of newly formed bone, residual graft material, and non-mineralized connective tissue within the defect area.
Mechanical Testing Protocols (General)
This method is used to determine the compressive strength and Young's modulus of a material.[9]
-
Sample Preparation: Cylindrical or cubic bone samples are prepared from the regenerated bone area.[9]
-
Testing Apparatus: A universal testing machine is used to apply a compressive load at a constant rate of displacement.[1][10]
-
Data Acquisition: The applied load and the resulting deformation of the sample are continuously recorded to generate a stress-strain curve.
-
Calculations:
-
Compressive Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[9]
-
This technique is employed to measure the mechanical properties of materials at the micro- and nano-scale, which is particularly useful for assessing the properties of newly formed bone around graft particles.[11][12]
-
Sample Preparation: Polished cross-sections of the embedded bone graft site are prepared.
-
Testing Apparatus: A nanoindenter with a sharp diamond tip of known geometry (e.g., Berkovich tip) is used.
-
Procedure: The indenter tip is pressed into the surface of the newly formed bone with a controlled load. The load and displacement are continuously measured during loading and unloading.
-
Data Analysis: The resulting load-displacement curve is analyzed to calculate the hardness and elastic modulus of the bone at specific locations.[12]
Signaling Pathways in Osteoconductive Bone Regeneration
Osteoconductive bone graft materials like this compound®, which is primarily composed of hydroxyapatite, provide a scaffold for new bone formation. This process is orchestrated by a complex interplay of signaling pathways that regulate the behavior of bone-forming cells (osteoblasts).
Key Signaling Pathways
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. The binding of BMPs to their receptors on the cell surface triggers a signaling cascade involving Smad proteins, which then translocate to the nucleus to activate the transcription of osteogenic genes.[13][14]
-
Wnt Signaling Pathway: The Wnt pathway plays a crucial role in bone development and homeostasis. Activation of the canonical Wnt/β-catenin pathway leads to the accumulation of β-catenin in the cytoplasm, which then enters the nucleus to promote the expression of genes involved in osteoblast proliferation and differentiation.[2][15] Studies have shown that hydroxyapatite can activate the Wnt signaling pathway, contributing to its osteoinductive properties.[3][4]
The following diagram illustrates the general osteoconductive mechanism and the involvement of these key signaling pathways.
Caption: Osteoconduction and key signaling pathways.
Experimental Workflow
The evaluation of a bone graft material's performance typically follows a multi-step experimental workflow, from implantation to analysis.
Caption: Typical experimental workflow for evaluating bone graft materials.
Conclusion
This compound® demonstrates favorable osteoconductive properties, facilitating new bone formation within a defect site. Histomorphometric data suggests its performance in terms of new bone formation is comparable to other well-established xenografts like Bio-Oss®. However, a critical gap exists in the literature regarding the mechanical properties of the bone regenerated with this compound®.
For researchers and professionals in drug and device development, this highlights the need for further studies incorporating mechanical testing to fully characterize the performance of this compound®-regenerated bone. Such data is essential for a complete understanding of the functional recovery of the grafted site and for the development of next-generation bone graft materials with optimized biological and mechanical characteristics. The provided experimental protocols can serve as a foundation for designing such comparative studies. Furthermore, a deeper investigation into how the specific material properties of this compound® modulate key signaling pathways like Wnt and BMP could unveil opportunities for enhancing its regenerative capacity.
References
- 1. Comparison of mechanical properties of human, bovine bone and a new processed bone xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyapatite coating affects the Wnt signaling pathway during peri-implant healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. witpress.com [witpress.com]
- 8. Synthetic Material for Bone, Periodontal, and Dental Tissue Regeneration: Where Are We Now, and Where Are We Heading Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardizing compression testing for measuring the stiffness of human bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eeoren.etu.edu.tr [eeoren.etu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BMP signaling pathways in cartilage and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]
A Comparative Guide to the Radiological Assessment of Bone Density in Sites Grafted with Endobon®
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of radiological methods for assessing bone density over time in sites augmented with Endobon®, a non-resorbable bovine xenograft. It delves into the performance of this compound® and compares the primary radiological assessment techniques, offering supporting data and experimental protocols to aid in research and clinical trial design.
Understanding this compound® and the Challenge of Long-Term Bone Density Assessment
This compound® is a xenograft bone substitute derived from bovine sources, characterized by its non-resorbable nature. It is used in dental and orthopedic applications to provide a stable scaffold for new bone formation in bone defects. The long-term stability of such non-resorbable materials presents a unique challenge for the radiological assessment of true bone mineral density (BMD), as the graft material remains integrated within the newly formed bone, potentially influencing radiographic density measurements.
Radiological Assessment Methods: A Comparison
The two primary methods for the quantitative assessment of bone mineral density are Dual-Energy X-ray Absorptiometry (DEXA) and Quantitative Computed Tomography (QCT).
Dual-Energy X-ray Absorptiometry (DEXA) is the most common method for diagnosing osteoporosis. It is a two-dimensional projectional technique that measures bone mineral content to provide an areal bone mineral density (aBMD) in g/cm².
Quantitative Computed Tomography (QCT) is a three-dimensional imaging technique that provides a true volumetric bone mineral density (vBMD) in g/cm³. This method can differentiate between the outer cortical bone and the inner trabecular bone, offering a more detailed assessment of bone structure.
Key Differences and Considerations for Grafted Sites
| Feature | Dual-Energy X-ray Absorptiometry (DEXA) | Quantitative Computed Tomography (QCT) |
| Dimensionality | 2D Areal Density (g/cm²) | 3D Volumetric Density (g/cm³) |
| Bone Compartments | Measures integral bone (cortical + trabecular) | Can selectively measure trabecular and cortical bone |
| Accuracy in Complex Anatomy | Can be affected by overlying or underlying structures and degenerative changes. | Less affected by degenerative changes and provides a more accurate assessment in complex anatomies. |
| Radiation Dose | Lower | Higher than DEXA |
| Application in Grafted Sites | Limited research on its use for quantitative assessment of xenografted sites. The presence of the radiopaque graft material can interfere with the accuracy of aBMD measurements. | Considered more suitable for assessing bone density in grafted sites due to its 3D nature and ability to isolate regions of interest, though the radiopacity of the graft material is still a factor. |
Quantitative Data from Studies on Bovine Xenografts
While direct longitudinal studies quantifying BMD in g/cm² for this compound® are limited, several studies have used CT and Cone Beam Computed Tomography (CBCT) to assess bone density in Hounsfield Units (HU) and volumetric changes in sites grafted with similar deproteinized bovine bone xenografts. There is a strong correlation between HU and BMD.
A prospective cohort study comparing mineralized allogeneic bone and deproteinized bovine bone for sinus augmentation found that at 9 months, the mean bone density in the deproteinized bovine bone group was significantly higher (634.8 ± 166.11 HU) compared to the allogeneic group (237.20 ± 55.72 HU)[1]. The deproteinized bovine bone also showed less volumetric change[1].
Another study evaluating a bovine bone graft in maxillary sinus augmentation reported mean bone density values between 600 and 900 HU[2]. This was significantly higher than the native alveolar bone density, which ranged from 200 to 500 HU[2].
Table 1: Comparison of Radiological Assessment Methods for Bone Density
| Parameter | DEXA | QCT/CBCT |
| Primary Outcome | Areal Bone Mineral Density (aBMD) in g/cm² | Volumetric Bone Mineral Density (vBMD) in g/cm³ or Hounsfield Units (HU) |
| Longitudinal Monitoring | Can track changes in aBMD over time. | Can track changes in vBMD and graft volume over time. |
| Data from Bovine Xenograft Studies | Limited quantitative data available. | - Mean density of ~635 HU at 9 months post-op in sinus lifts[1]. - Mean density of 600-900 HU in augmented maxillary sinuses[2]. - Volumetric resorption of deproteinized bovine bone around 23.8% at ~6 months[3]. |
Experimental Protocols
Protocol for QCT Assessment of Bone Density in a Grafted Site
-
Patient Positioning and Scan Acquisition:
-
The patient is positioned in the CT scanner, typically in a supine position.
-
A calibration phantom containing materials of known densities is placed under the patient.
-
A high-resolution spiral CT scan of the region of interest (e.g., augmented alveolar ridge, sinus lift area) is performed with a slice thickness of 1-3 mm.
-
-
Data Analysis:
-
The CT data is imported into a specialized software program.
-
The software uses the calibration phantom to convert the Hounsfield Units (HU) of the scanned tissues into volumetric bone mineral density (vBMD) values (mg/cm³).
-
Regions of interest (ROIs) are defined within the grafted area to measure the average and standard deviation of vBMD.
-
For longitudinal studies, scans are repeated at specified time points (e.g., baseline, 6 months, 1 year, 2 years) with consistent positioning and scan parameters.
-
-
Volumetric Analysis:
-
The grafted area is segmented on the initial post-operative scan and subsequent scans.
-
The software calculates the volume of the grafted area at each time point to assess graft resorption or new bone formation.
-
Protocol for DEXA Assessment of Bone Density
-
Patient Positioning and Scan Acquisition:
-
The patient lies on a flat table.
-
A scanning arm passes over the region of interest (e.g., hip, spine).
-
Two X-ray beams with different energy levels are used to measure the bone mineral content.
-
-
Data Analysis:
-
The system's software calculates the areal bone mineral density (aBMD) in g/cm².
-
The results are typically reported as a T-score (comparison to a healthy young adult) and a Z-score (comparison to an age-matched peer).
-
For longitudinal monitoring, scans are repeated at intervals (e.g., every 1-2 years) to track changes in aBMD.
-
Visualizing the Workflow and Relationships
Caption: Workflow for radiological assessment of this compound-grafted sites.
References
- 1. Evaluation of Bone Density in Sinus Elevation by Using Allograft and Xenograft: A CBCT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Volumetric Analysis of Allogenic and Xenogenic Bone Substitutes Used in Maxillary Sinus Augmentations Utilizing Cone Beam CT: A Prospective Randomized Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Patient-Reported Outcomes: Endobon and Alternative Bone Grafting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of patient-reported outcomes (PROs) following bone grafting with Endobon, a bovine-derived hydroxyapatite xenograft, and other common bone grafting materials. Due to a lack of direct head-to-head clinical trials comparing patient-reported outcomes for this compound against other specific materials, this guide synthesizes findings from various studies to offer a comprehensive overview. The data presented should be interpreted with caution, as variations in study methodologies, patient populations, and surgical procedures may influence the reported outcomes.
Executive Summary
This compound is a non-resorbable bone graft substitute designed to provide a scaffold for bone regeneration in various dental and oral surgical procedures[1]. While clinical and radiographic data suggest that this compound has outcomes comparable to other xenografts like Bio-Oss, there is a notable scarcity of studies specifically reporting on patient-centered outcomes such as post-operative pain, satisfaction, and quality of life[2]. This guide amalgamates available data on this compound's clinical performance with patient-reported outcomes from studies on similar bone grafting materials, including other xenografts, allografts, and autografts, to provide a comparative perspective.
Data on Patient-Reported Outcomes
The following table summarizes quantitative data on patient-reported outcomes for different categories of bone grafting materials. It is important to note that direct comparative data for this compound is limited. The data for "Non-Autogenous Grafts," which includes xenografts like this compound, is drawn from a study comparing this broad category to autografts[3]. Data for Bio-Oss, a frequently studied xenograft, and autografts are included for a more detailed comparison.
| Outcome Measure | This compound | Bio-Oss® (Xenograft) | Non-Autogenous Grafts (includes Xenografts, Allografts)[3] | Autografts (from patient's own body)[3] |
| Post-Operative Pain (VAS) | Data not available | Mild to Moderate Pain reported in the first 3 days[4] | VAS scores progressively decreased over 14 days (no significant difference from autografts) | VAS scores progressively decreased over 14 days (no significant difference from non-autogenous grafts) |
| Patient Satisfaction | High implant survival rates and minimal complications reported[5] | High patient satisfaction reported[4] | 7.3 / 10 | 6.94 / 10 |
| Oral Health-Related Quality of Life (OHIP-14) | Data not available | Mean score of 7.6 (with collagen) vs. 6.0 (without graft material)[6] | Data not available | Data not available |
| Post-Operative Complications | Minimal complications reported[5] | Schneiderian membrane perforation most frequent minor complication in sinus augmentation[4] | Complication rates not significantly different from autografts | Complication rates not significantly different from non-autogenous grafts |
Experimental Protocols
This section details the methodologies used in key studies to assess patient-reported outcomes. These protocols can serve as a reference for designing future studies that include patient-centered endpoints.
Protocol for Assessing Post-Operative Pain and Satisfaction
A study by Özdoğan et al. (2025) compared patient-reported outcomes between autogenous and non-autogenous bone grafts[3].
-
Patient Population: 100 patients requiring bone grafting for procedures including implant placement, ridge augmentation, sinus floor elevation, socket preservation, and periodontal bone surgery were divided into two groups of 50. One group received intraorally harvested autogenous grafts, and the other received non-autogenous materials (allografts, xenografts, or alloplasts)[3].
-
Data Collection:
-
Post-operative Pain: Assessed daily for 14 days using a Visual Analog Scale (VAS), a 10-point scale where 0 indicates no pain and 10 indicates the worst imaginable pain[3].
-
Patient Satisfaction: Assessed at 2 weeks post-operatively using a 0 to 10 scale[3].
-
Analgesic Use and Complications: Also recorded during the follow-up period[3].
-
-
Statistical Analysis: VAS scores and analgesic consumption were compared between the groups over time. Mean satisfaction scores and complication rates were also compared[3].
Protocol for Assessing Oral Health-Related Quality of Life (OHIP-14)
The Oral Health Impact Profile-14 (OHIP-14) is a widely used, validated questionnaire to measure the impact of oral conditions on an individual's quality of life[7].
-
Questionnaire: The OHIP-14 consists of 14 questions covering seven domains: functional limitation, physical pain, psychological discomfort, physical disability, psychological disability, social disability, and handicap[7].
-
Scoring: Patients rate the frequency of impacts on a 5-point Likert scale, from "never" (score 0) to "very often" (score 4)[7]. The total score is the sum of all item scores, with higher scores indicating a greater negative impact on quality of life.
-
Administration: The questionnaire is typically self-administered by the patient before the procedure and at specified follow-up intervals (e.g., 1 week, 1 month, 6 months) to assess changes over time.
Visualizations
The following diagrams illustrate key concepts and workflows related to bone grafting and the assessment of patient-reported outcomes.
Caption: Workflow of a typical bone grafting procedure, from initial assessment to post-operative outcome evaluation.
Caption: Logical flow for assessing patient-reported outcomes in bone grafting studies.
Conclusion
While this compound has demonstrated favorable clinical and radiographic outcomes, there is a clear need for prospective clinical trials that incorporate patient-reported outcome measures to provide a more holistic understanding of its performance compared to other bone grafting materials. Based on the available indirect evidence, non-autogenous grafts, including xenografts like this compound, generally result in high patient satisfaction and manageable post-operative pain, comparable to autografts but without the associated donor site morbidity. Future research should focus on direct comparisons of this compound with materials like Bio-Oss and autografts, utilizing standardized and validated patient-reported outcome measures to guide clinical decision-making and product development.
References
- 1. Visual Analog Pain Scores Reported to a Nurse and a Physician in a Postoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zimvie.com [zimvie.com]
- 3. The Impact of Peri‐Implant Diseases and Complications on Oral Health‐Related Quality of Life Following Dental Implant Therapy in Norway: A Cross‐Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment and Evaluation of Quality of Life (OHRQoL) of Patients with Dental Implants Using the Oral Health Impact Profile (OHIP-14) - A Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Endobon®: A Guide for Laboratory and Clinical Professionals
Disclaimer: This document provides general guidance on the proper disposal of Endobon®, a xenograft bone grafting material derived from bovine sources. Specific disposal procedures are subject to local, state, and federal regulations, as well as the policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department, the product's Instructions for Use (IFU), and the manufacturer, ZimVie, for definitive procedures.
This compound® is a sterile, biocompatible medical device used for bone regeneration.[1][2] As a material of animal origin used in clinical and research settings, its waste must be managed with care to ensure the safety of personnel and the environment. Proper disposal depends on whether the product is unused, expired, or has come into contact with potentially infectious materials.
Categorization and Disposal Pathways for this compound® Waste
The appropriate disposal route for this compound® depends on its condition. The following table summarizes the recommended disposal pathways for different categories of this compound® waste.
| Waste Category | Description | Recommended Disposal Pathway |
| Unused and Unexpired | Product in its original, unopened, and sterile packaging with a valid expiration date. | Return to the manufacturer, if possible. ZimVie has policies for product returns and exchanges, though conditions apply.[3][4] Contact your local sales representative or customer service for eligibility. |
| Expired | Product in its original, unopened, and sterile packaging but has passed its expiration date. | Treat as biomedical or biohazardous waste. Segregate from general waste and place in a designated, labeled biohazard container. Follow institutional procedures for medical waste pickup and disposal, which typically involves incineration.[5][6][7] |
| Opened but Unused | The sterile packaging has been compromised, but the material has not been used or contaminated with biological fluids. | As a general rule, any medical material opened in a surgical or clinical setting should be disposed of afterward and not reused.[8] Treat as biomedical or biohazardous waste. Place in a designated, labeled biohazard container for incineration.[5][6] |
| Used/Contaminated | The product has been used in a procedure and is contaminated with blood, saliva, or other potentially infectious materials. | This is considered biohazardous waste and must be handled accordingly.[5][6][7] Place in a sharps container (if applicable) or a red biohazard bag within a rigid, leak-proof container.[5][9] Ensure containers are properly labeled with the biohazard symbol.[5][6] Arrange for disposal through a licensed medical waste management company, typically via incineration.[5][6] |
Step-by-Step Disposal Protocol for Used or Expired this compound®
-
Segregation: At the point of generation, immediately separate this compound® waste from general, non-hazardous waste.[6]
-
Containment:
-
Labeling: Ensure the waste container is labeled in accordance with your institution's policies and local regulations. This may include the date, point of origin, and type of waste.
-
Storage: Store the contained waste in a secure, designated area away from general traffic until it is collected for disposal. Storage time should be minimized.[10]
-
Disposal: The final disposal of biohazardous waste, including used or expired this compound®, should be conducted by a licensed and certified medical waste disposal vendor.[5][6] The most common and recommended method for this type of waste is incineration.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Decision workflow for the proper disposal of this compound® material.
References
- 1. zimvie.eu [zimvie.eu]
- 2. This compound® Xenograft Granules [zimvie.com]
- 3. Customer Services & Tech Support | ZimVie EMEA [zimvie.eu]
- 4. Customer Service | ZimVie Americas [zimvie.com]
- 5. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 6. mainelabpack.com [mainelabpack.com]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. osseonews.com [osseonews.com]
- 9. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Essential Safety and Handling Protocols for Endobon® Xenograft Granules
For Researchers, Scientists, and Dental Professionals
This guide provides crucial safety and logistical information for the proper handling and application of Endobon®, a xenograft bone grafting material. This compound® is a sterile medical device composed of hydroxyapatite ceramic derived from cancellous bovine bone.[1][2] It is utilized in dental and oral surgery to facilitate bone regeneration.[3][4] A high-temperature, two-step manufacturing process is employed to fully deproteinize the material, ensuring protection from bacteria, viruses, and prions.[1][5]
It is important to note that as a medical device, this compound® is not a hazardous chemical and therefore does not have a Safety Data Sheet (SDS). The following procedures are based on its intended use in a clinical setting.
Personal Protective Equipment (PPE) for Clinical Application
The handling of this compound® occurs within a sterile surgical environment. The required personal protective equipment is consistent with standard protocols for minor surgical and dental procedures to prevent infection and ensure aseptic conditions.
| PPE Component | Specification | Purpose |
| Gloves | Sterile, disposable surgical gloves | To maintain sterility and prevent contamination of the surgical site and the product. |
| Masks | Surgical face masks | To protect the sterile field from respiratory droplets. |
| Eye Protection | Goggles or face shields | To protect the practitioner from splashes or sprays of bodily fluids. |
| Gowns | Sterile surgical gowns | To protect the practitioner's clothing and skin and maintain a sterile environment. |
Procedural Workflow for this compound® Application
The following diagram outlines the standard clinical workflow for the application of this compound® Xenograft Granules during a bone grafting procedure.
Key Operational and Disposal Protocols
Operational Plan:
-
Site Preparation: The surgical site is numbed, and a small opening is created to access the bone defect.[3]
-
Inducing Bleeding: To aid in clot formation and graft stability, small perforations may be made at the graft site to induce bleeding.[6]
-
Hydration and Placement: this compound® Xenograft Granules adhere to one another when hydrated, which facilitates easy transfer to the defect site.[5] The granules should be placed in direct contact with well-vascularized bone.[6]
-
Graft Compression: It is crucial not to over-compress the granules in the site; they should be packed loosely to allow space for clot formation and new bone growth.[6]
-
Membrane and Closure: The graft can be covered with a barrier membrane, particularly if primary closure is not achievable.[6] The site is then closed for the healing phase.[3]
-
Healing Time: A healing period of approximately six months should be allowed for osseoconduction to occur before placing a dental implant.[6]
Disposal Plan:
-
Unused Product: Any opened and unused this compound® should be considered contaminated and disposed of as medical waste.
-
Used Product and Packaging: All materials used during the procedure, including the product packaging, used gloves, masks, and gowns, should be disposed of in accordance with local regulations for biohazardous and medical waste. These items should be placed in designated, puncture-resistant, and properly labeled containers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
